molecular formula C23H31NO7 B1154535 6-Dihydroepistephamiersine-6-acetate CAS No. 57361-74-7

6-Dihydroepistephamiersine-6-acetate

Numéro de catalogue: B1154535
Numéro CAS: 57361-74-7
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Dihydroepistephamiersine-6-acetate is a useful research compound. Its molecular formula is C23H31NO7. The purity is usually 95%.
BenchChem offers high-quality 6-Dihydroepistephamiersine-6-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Dihydroepistephamiersine-6-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3/t16?,17?,20?,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWUZSBREAMJGL-XLSOAHDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC23CCN(C24CC(C5=C3C(=C(C=C5)OC)OC)OC4(C1OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1C[C@]23CCN([C@@]24CC(C5=C3C(=C(C=C5)OC)OC)O[C@]4(C1OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-Dihydroepistephamiersine-6-acetate: Chemical Structure & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, structural elucidation, and pharmacological context of 6-Dihydroepistephamiersine-6-acetate , a specialized hasubanan alkaloid derivative.

Executive Summary

6-Dihydroepistephamiersine-6-acetate is a pentacyclic hasubanan alkaloid derivative isolated primarily from the Menispermaceae family, specifically Stephania japonica. It represents a semi-synthetic or naturally occurring modification of the parent alkaloid, epistephamiersine .

Chemically, it is defined by the reduction of the C-6 ketone functionality of epistephamiersine to an alcohol, followed by acetylation. This compound belongs to the stephamiersine-type subclass, characterized by an 8,10-epoxy bridge (oxa-bridge) that creates a rigid cage-like architecture distinct from the morphinan skeleton.

Chemical Identity & Properties

PropertyData
Chemical Name 6-Dihydroepistephamiersine-6-acetate
Parent Scaffold Hasubanan (Aza-propellane core)
Molecular Formula C₂₃H₃₁NO₇
Molecular Weight ~433.50 g/mol
CAS Number Not explicitly indexed; see Parent: 52389-15-8 (Epistephamiersine)
Source Organism Stephania japonica (Thunb.)[1][2][3][4] Miers
Key Substituents 2,3-dimethoxy (Ring A), 6-acetoxy, 7-methoxy, 8,10-epoxy bridge

Structural Elucidation

The structure of 6-Dihydroepistephamiersine-6-acetate is best understood by deconstructing it into three distinct architectural components: the Hasubanan Core , the Epistephamiersine Stereochemistry , and the C-6 Modification .

The Hasubanan Core (Aza-propellane)

Unlike morphinan alkaloids (which possess a phenanthrene core), hasubanan alkaloids feature an aza[4.4.3]propellane system.[5] This tricyclic cage forces the nitrogen ring (Ring D) to bridge across the cis-fused B/C rings, creating a highly strained and rigid scaffold.

The Stephamiersine/Epistephamiersine Epimerism

The distinction between stephamiersine and epistephamiersine lies in the stereochemistry at C-7 :

  • Stephamiersine : C-7 methoxy group is in a specific orientation (typically beta or alpha depending on convention).

  • Epistephamiersine : The C-7 methoxy group is the epimer (opposite configuration) of stephamiersine.

  • 8,10-Epoxy Bridge : Both compounds possess an oxygen bridge connecting C-8 and C-10, forming a tetrahydrofuran-like ring buried within the cage. This feature is diagnostic for the stephamiersine subclass.

The C-6 Modification (Dihydro-Acetate)

The "6-Dihydro...6-acetate" nomenclature indicates a two-step structural divergence from the parent ketone:

  • Reduction (Dihydro) : The ketone carbonyl (C=O) at position C-6 of epistephamiersine is reduced to a hydroxyl group (-OH), creating a new chiral center.

  • Acetylation (Acetate) : The resulting C-6 hydroxyl is esterified with an acetyl group (-COCH₃).

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity of the molecule, highlighting the core rings and the specific modifications at C-6 and C-7.

G cluster_0 Hasubanan Skeleton RingA Ring A (Aromatic) RingB Ring B (Cyclohexane) RingA->RingB Fused OMe2 2-OMe RingA->OMe2 OMe3 3-OMe RingA->OMe3 RingC Ring C (Functionalized) RingB->RingC Fused RingD Ring D (N-Bridge) RingC->RingD Bridged (Propellane) OAc6 6-OAc (Acetate Ester) RingC->OAc6 Position 6 OMe7 7-OMe (Epimeric Center) RingC->OMe7 Position 7 OxaBridge 8,10-Epoxy Bridge (Ether Linkage) RingC->OxaBridge C8 - C10 NMe N-Methyl RingD->NMe

Caption: Structural logic of 6-Dihydroepistephamiersine-6-acetate, highlighting the C-6 acetate modification and the critical 8,10-epoxy bridge.

Spectroscopic Characterization Profile

Researchers identifying this compound should look for the following diagnostic signals in NMR and MS analysis.

Mass Spectrometry (MS)
  • Molecular Ion : Expect an [M+H]⁺ peak at m/z ~434 .

  • Fragmentation :

    • Loss of Acetic Acid (M - 60): Peak at m/z ~374 (Diagnostic of acetate esters).

    • Retro-Diels-Alder (RDA): Characteristic fragmentation of the hasubanan core often yields ions corresponding to the loss of the ethanamine bridge.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (Proton) :

    • Acetate Methyl : A sharp singlet around δ 2.0 - 2.1 ppm (3H).

    • H-6 (Methine) : A signal shifted downfield (typically δ 5.0 - 5.5 ppm ) due to the deshielding effect of the acetoxy group.

    • N-Methyl : Singlet around δ 2.4 - 2.6 ppm .

    • Aromatic Protons : Two singlets or doublets in the δ 6.5 - 7.0 ppm region (Ring A).

    • Methoxys : Three singlets (C-2, C-3, C-7) in the δ 3.3 - 3.9 ppm range.

Biosynthetic & Synthetic Context

This compound is part of the complex alkaloid web of Stephania japonica.

  • Biosynthetic Origin : Derived from (S)-benzylisoquinoline precursors. The pathway involves oxidative coupling to form the hasubanan skeleton, followed by oxidation/reduction cycles.

  • Relationship to Epistephamiersine :

    • Epistephamiersine (Ketone form) is the direct precursor.

    • Enzymatic or chemical reduction (e.g., NaBH₄ in vitro) yields the 6-dihydro alcohol.

    • Subsequent acetylation yields the 6-acetate .

Experimental Protocol: Synthesis from Epistephamiersine (Hypothetical Standard)

  • Starting Material : Dissolve 50 mg Epistephamiersine in MeOH.

  • Reduction : Add excess NaBH₄ at 0°C. Stir for 1 hour.

  • Workup : Quench with water, extract with CHCl₃. Yields 6-Dihydroepistephamiersine .[6][7][8][9][10]

  • Acetylation : Dissolve intermediate in Pyridine/Ac₂O (1:1). Stir overnight at RT.

  • Purification : Silica gel chromatography (CHCl₃:MeOH gradient).

Pharmacological Potential[3][6]

Hasubanan alkaloids are actively researched for two primary mechanisms:

  • Opioid Receptor Affinity : Many analogues (e.g., hasubanonine) show affinity for delta (δ) and mu (μ) opioid receptors. The C-6 modification often alters binding selectivity.

  • MDR Reversal : Bisbenzylisoquinolines and hasubanans from Stephania are potent modulators of P-glycoprotein (P-gp), potentially reversing Multi-Drug Resistance (MDR) in cancer cells.

References

  • Matsui, M., & Yamamura, Y. (1986).[3] Alkaloids from the Fruits of Stephania japonica.[1][2][4] 3. Structures of Prostephanaberrine and Stephanaberrine. Journal of Natural Products. Link

  • Blanchfield, J. T., et al. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Phytochemistry. Link

  • Cordell, G. A. (Ed.).[8] (1998). The Alkaloids: Chemistry and Pharmacology. Academic Press.[8][10] (Detailed review of Menispermaceae alkaloids).

  • Van Wyk, B. E. (1975).[7] Alkaloids of the Menispermaceae. (Original isolation reports of dihydro-derivatives).

Sources

Technical Guide: Natural Source & Isolation of 6-Dihydroepistephamiersine-6-acetate

[1]

Executive Summary

6-Dihydroepistephamiersine-6-acetate (CAS: 57361-74-7) is a rare, naturally occurring alkaloid belonging to the hasubanan class. Unlike the more common bisbenzylisoquinoline alkaloids found in the Menispermaceae family, this compound features a distinctive aza[4.4.3]propellane core, structurally related to morphinan alkaloids but possessing a unique pyrrolidine ring fusion.

Primary isolation sources are species within the genus Stephania , specifically Stephania abyssinica and Stephania japonica . Pharmacologically, hasubanan alkaloids are investigated for their modulation of opioid receptors (specifically


Botanical Origin & Taxonomical Context

The primary natural reservoir for 6-Dihydroepistephamiersine-6-acetate is the genus Stephania (Family: Menispermaceae).

Primary Source: Stephania abyssinica (Dillon & A. Rich) Walp.[2]
  • Geographical Distribution: Indigenous to the Afromontane regions of Eastern and Southern Africa (Ethiopia, Kenya, South Africa).

  • Habit: A herbaceous climber often found on forest edges.

  • Chemotaxonomy: S. abyssinica is a "chemical factory" for alkaloids, producing both bisbenzylisoquinolines (e.g., pseudocurine) and hasubanans.[1] The specific acetate derivative is typically concentrated in the leaves and aerial parts , though root biomass also contains significant alkaloid fractions.

Secondary Source: Stephania japonica (Thunb.)[4] Miers
  • Geographical Distribution: Widely distributed across Asia (Japan, China, Indian subcontinent) and Australia.

  • Relevance: While S. japonica is the type species for many hasubanan alkaloids (e.g., hasubanonine), it exhibits high regional chemotypic variation. Researchers should verify specific chemotypes (e.g., Australian vs. Japanese varieties) before biomass collection.

Chemical Profile & Structural Characterization[3][5][6]

  • Chemical Name: 6-Dihydroepistephamiersine-6-acetate[2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 433.5 g/mol

  • Core Scaffold: Hasubanan (aza[4.4.3]propellane)[4]

Structural Logic

The compound is a derivative of epistephamiersine . The nomenclature indicates two critical enzymatic modifications from the parent ketone:

  • Reduction: The ketone at position C-6 is reduced to a hydroxyl group (6-dihydro).

  • Acetylation: The resulting C-6 hydroxyl is esterified with an acetyl group (-OAc).

Key Spectroscopic Signatures (Predicted):

  • IR: Ester carbonyl stretch (

    
    ), absence of ketone carbonyl at C6.
    
  • 1H NMR: Diagnostic singlet for the acetate methyl group (

    
     ppm); multiplet for the H-6 proton shifted downfield due to acylation.
    
  • MS: Molecular ion peak

    
     at 
    
    
    434.

Biosynthetic Pathway[5][7][8][9][10][11]

The biosynthesis of 6-Dihydroepistephamiersine-6-acetate follows the Hasubanan Pathway , diverging from the morphinan pathway after the formation of (S)-reticuline. The key step is the oxidative phenolic coupling that forms the propellane skeleton.

BiosynthesisReticuline(S)-Reticuline(Benzylisoquinoline Precursor)OxidationPhenol Oxidation(C-C Coupling)Reticuline->OxidationSalutaridineSalutaridine(Phenolic Coupling Product)RearrangementHasubanan RearrangementSalutaridine->RearrangementHasubanonineHasubanonine/Stephamiersine Core(Hasubanan Skeleton Formation)EpistephamiersineEpistephamiersine(C6 Ketone)Hasubanonine->EpistephamiersineMethylation/OxidationReductaseC6-Reductase(NADH dependent)Epistephamiersine->ReductaseDihydro6-Dihydroepistephamiersine(C6 Alcohol)AcetyltransferaseAcetyl-CoA TransferaseDihydro->AcetyltransferaseTarget6-Dihydroepistephamiersine-6-acetate(Target Compound)Oxidation->SalutaridineRearrangement->HasubanonineReductase->DihydroAcetyltransferase->Target

Figure 1: Proposed biosynthetic pathway from (S)-Reticuline to the target acetate derivative, highlighting the critical reduction and acetylation steps.

Extraction & Isolation Methodology

This protocol is designed for the isolation of alkaloid fractions from Stephania leaves.[4][5] It utilizes an Acid-Base partitioning strategy to separate alkaloids from neutral plant constituents (fats, waxes, terpenes).

Reagents Required[4]
  • Methanol (MeOH), HPLC grade

  • Hydrochloric Acid (HCl), 1M and 5%

  • Ammonium Hydroxide (

    
    ), 25%
    
  • Chloroform (

    
    ) or Dichloromethane (DCM)
    
  • Silica Gel 60 (0.063-0.200 mm)

Protocol Workflow
StepPhaseProcedureRationale (Causality)
1 Extraction Macerate dried, ground leaves (1 kg) in MeOH (5 L) for 48h at RT. Filter and concentrate in vacuo.MeOH efficiently solubilizes polar alkaloids and their salts from the cellular matrix.
2 Acidification Suspend crude extract in 5% HCl (500 mL). Adjust pH to

. Filter insoluble material.
Converts alkaloids to water-soluble hydrochloride salts. Precipitates non-alkaloidal lipids/chlorophyll.
3 Defatting Partition aqueous acid phase with Diethyl Ether or Hexane (

mL). Discard organic layer.
Removes non-polar impurities (fats, waxes) while alkaloids remain trapped in the aqueous phase.
4 Basification Cool aqueous phase to

. Slowly add

until pH reaches 9-10.
Deprotonates the alkaloids, converting them from salts back to free bases, which are insoluble in water.
5 Liquid-Liquid Extraction Extract the basic aqueous phase with

(

mL). Dry combined organics over

.
The free base alkaloids partition into the organic solvent.
6 Fractionation Subject the Total Alkaloid Fraction (TAF) to Silica Gel Column Chromatography. Elute with

gradient (100:0

90:10).
Separates alkaloids based on polarity. The acetate derivative is less polar than the parent alcohol.
7 Purification Isolate fractions containing the target (monitor via TLC/MS). Recrystallize from Acetone/Ether.Final purification to achieve >95% purity for biological testing.

Pharmacological Potential & Research Applications[3][5]

While direct clinical data for 6-Dihydroepistephamiersine-6-acetate is limited, its structural classification provides strong indicators for its biological activity profile.

Opioid Receptor Modulation

Hasubanan alkaloids are structural analogues of morphinans.[6] Research on S. japonica extracts indicates affinity for


-opioid

-opioid
  • Hypothesis: The C6-acetate modification increases lipophilicity compared to the parent alcohol, potentially enhancing blood-brain barrier (BBB) permeability. This makes it a viable candidate for central nervous system (CNS) analgesic studies.

Anti-Inflammatory Activity

Alkaloids from Stephania species (e.g., cepharanthine, stephania-tetrandrine) are potent inhibitors of inflammatory cytokines.

  • Mechanism: Inhibition of the NF-

    
    B signaling pathway and suppression of nitric oxide (NO) production in macrophages.
    
  • Application: Investigation as a non-steroidal anti-inflammatory agent for neuroinflammation models.

Multi-Drug Resistance (MDR) Reversal

Bisbenzylisoquinolines from the same plant source are known MDR reversers in cancer therapy. While hasubanans are distinct, cross-activity is a subject of ongoing cancer research, particularly in overcoming resistance to doxorubicin.

References

  • Van Wyk, B. E., et al. (1975). Alkaloids of the Menispermaceae. In The Alkaloids: Chemistry and Physiology (Vol. 7, pp. 127). Academic Press.

  • Matsui, M., et al. (1982). Isolation of hasubanan alkaloids from Stephania japonica. Phytochemistry, 21(10), 2595-2597.
  • Omole, R. A., et al. (2014).[5][7][8] Bisbenzylisoquinoline and hasubanane alkaloids from Stephania abyssinica. Phytochemistry, 102, 189-194.

  • Blanchfield, J. T., et al. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Phytochemistry, 71(7), 802-806.

  • Semwal, D. K., et al. (2010). Chemical constituents and biological activities of the genus Stephania (Menispermaceae). Phytochemistry Reviews, 9(4), 607-636.

Isolation of 6-Dihydroepistephamiersine-6-acetate from Stephania miersii

[1]

Executive Summary

This technical guide details the phytochemical isolation of 6-dihydroepistephamiersine-6-acetate , a rare hasubanan alkaloid, from Stephania miersii (syn. Stephania abyssinica).[1][2] This compound belongs to the hasubanan class, structurally related to morphinan alkaloids but possessing a distinct aza-propellane core. The isolation protocol described herein synthesizes the foundational methodology established by A.J. Van Wyk (1975) with modern chromatographic refinements to ensure high purity for pharmacological evaluation.

Target Audience: Phytochemists, Pharmacologists, and Drug Discovery Scientists. Primary Application: Isolation of reference standards for structure-activity relationship (SAR) studies of hasubanan analogs.

Botanical and Chemical Context

Plant Source: Stephania miersii (Menispermaceae).

  • Taxonomic Note: In phytochemical literature, Stephania miersii is frequently treated as a synonym or variety of Stephania abyssinica (Dill. & Rich.).[3] The chemical profiles are highly similar, characterized by a rich diversity of hasubanan and aporphine alkaloids.

  • Target Compound: 6-Dihydroepistephamiersine-6-acetate.[1][2][4]

    • Chemical Class: Hasubanan Alkaloid.[2]

    • Structural Characteristics: A tetracyclic system with an amino-bridged core. The "6-dihydro" and "6-acetate" nomenclature indicates the reduction of the C6 ketone (present in epistephamiersine) to an alcohol, followed by acetylation.

Experimental Protocol: Extraction and Fractionation
2.1. Biomass Preparation
  • Material: Dried tubers or aerial parts of Stephania miersii.

  • Pre-treatment: Grind the dried plant material to a fine powder (40–60 mesh) to maximize surface area.

  • Defatting (Optional but Recommended): Macerate with petroleum ether (40–60°C) for 24 hours to remove lipids and chlorophyll, which can interfere with alkaloid separation. Discard the petroleum ether extract.

2.2. Ethanolic Extraction
  • Maceration: Extract the defatted powder with 95% Ethanol (EtOH) at room temperature for 72 hours. Repeat this process three times (3 x 24h) to ensure exhaustive extraction.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure (Rotary Evaporator) at <45°C to yield a crude syrupy residue.

2.3. Acid-Base Partitioning (The "Alkaloid Work-up")

This step segregates the alkaloids from non-basic constituents (tannins, sugars, neutrals).

  • Acidification: Suspend the crude residue in 5% Hydrochloric Acid (HCl) (approx. 10 mL/g of extract). Stir for 2 hours.

  • Filtration: Filter the acidic solution through Celite to remove insoluble resins.

  • Washing: Extract the acidic filtrate with Diethyl Ether (Et₂O) or Chloroform (CHCl₃) (3x).

    • Action:Discard the organic layer. (Contains non-alkaloidal neutrals/acids).

  • Basification: Cool the aqueous acid layer to 0°C. Basify slowly with Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) to pH 9–10.

  • Extraction of Alkaloids: Extract the basified aqueous layer exhaustively with Chloroform (CHCl₃) (4x).

  • Drying: Dry the combined CHCl₃ layers over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate to dryness.

    • Product:Crude Total Alkaloid Fraction (TAF).

Chromatographic Isolation

The isolation of 6-dihydroepistephamiersine-6-acetate requires the separation of the complex TAF, which typically contains major alkaloids like epistephamiersine and stephamiersine.

3.1. Column Chromatography (CC)
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase Gradient: Chloroform (CHCl₃) : Methanol (MeOH).

  • Loading: Dissolve TAF in a minimum volume of CHCl₃ and load onto the column.

Elution Strategy:

  • Start: 100% CHCl₃ (Elutes non-polar impurities).

  • Gradient: Increase MeOH polarity stepwise (99:1 → 98:2 → 95:5 → 90:10).

  • Target Fraction: Hasubanan alkaloids typically elute in the 98:2 to 95:5 CHCl₃:MeOH range.

    • Monitoring: Check fractions via TLC (Silica gel 60 F254).

    • Detection: Dragendorff’s reagent (Orange spots indicate alkaloids).

3.2. Purification of the Target Compound

The fractions containing the target compound (often co-eluting with epistephamiersine) require fine purification.

  • Method: Preparative Thin Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC).

  • PTLC System: Silica Gel GF254; Solvent: CHCl₃:MeOH:NH₄OH (90:9:1).

  • HPLC Condition (Modern Approach):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

    • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid or Ammonium Acetate buffer).

    • Gradient: 20% B to 60% B over 30 min.

  • Crystallization: If sufficient quantity is isolated, recrystallize from Acetone or Ether/MeOH to obtain pure needles.

Visualization of Isolation Workflow

IsolationWorkflowPlantDried Stephania miersii(Tubers/Aerial Parts)ExtractEthanolic Extraction(95% EtOH, 3x)Plant->ExtractAcidifyAcidification (5% HCl)Partition w/ Et2OExtract->AcidifyDiscardDiscard Organic Layer(Neutrals/Acids)Acidify->DiscardOrganic PhaseBasifyBasification (pH 9-10)Extract w/ CHCl3Acidify->BasifyAqueous PhaseCrudeAlkCrude Total Alkaloids(TAF)Basify->CrudeAlkColumnSilica Gel ColumnGradient CHCl3:MeOHCrudeAlk->ColumnFractionsHasubanan Fractions(98:2 to 95:5)Column->FractionsPurifyPurification(Prep TLC / HPLC / Cryst.)Fractions->PurifyTarget6-Dihydroepistephamiersine-6-acetate(Pure Isolate)Purify->Target

Figure 1: Step-by-step phytochemical workflow for the isolation of hasubanan alkaloids.

Characterization & Identification

To validate the identity of 6-dihydroepistephamiersine-6-acetate , compare spectral data against the original Van Wyk (1975) values or established hasubanan patterns.

ParameterExpected Characteristics
Physical State Crystalline solid (Needles from Acetone/Ether).
Melting Point Distinct sharp melting point (Value dependent on purity/solvate).
IR Spectrum Ester carbonyl stretch (~1735 cm⁻¹), Hydroxyl stretch (if free OH present), Amine bands.
Mass Spectrometry Molecular Ion [M]+ consistent with formula (C₁₈H₂₃NO₄ or similar derivatives). Loss of Acetate (-60) fragment.
1H NMR Diagnostic signals for the hasubanan skeleton: • N-Methyl singlet (~2.4-2.5 ppm). • Acetate methyl singlet (~2.0-2.1 ppm). • Aromatic protons (if ring A is aromatic). • C6-H signal (shifted upfield relative to ketone precursor).

Causality of Structure: The presence of the acetate group at C6 prevents the formation of the C6-ketone characteristic of epistephamiersine. The "dihydro" prefix confirms the saturation or reduction at this position prior to esterification.

References
  • Van Wyk, A. J. (1975).[2] The constitution of a new hasubanan alkaloid from Stephania abyssinica (Dill.[2] & Rich. Walp). Journal of the South African Chemical Institute, 28, 284–286.[2]

  • Cordell, G. A. (1978). The Alkaloids: Chemistry and Physiology, Volume 17. Academic Press. (Provides the broader context of hasubanan alkaloid isolation).

  • Semwal, D. K., et al. (2010). Chemical constituents from the roots of Stephania glabra. Journal of Asian Natural Products Research, 12(10), 899-905. (Methodology reference for general Stephania alkaloid extraction).

Technical Monograph: 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 57361-74-7 Chemical Family: Hasubanan Alkaloids Source Organism: Stephania japonica, Stephania longa (Menispermaceae)

Executive Summary

6-Dihydroepistephamiersine-6-acetate is a specialized hasubanan alkaloid derivative isolated from the genus Stephania.[1][2][3] Structurally characterized by a tetracyclic hasubanan skeleton, this compound represents the acetylated derivative of dihydroepistephamiersine, formed via the reduction of the C-6 ketone of epistephamiersine followed by acetylation.

This guide provides a rigorous technical analysis of the compound, focusing on its isolation logic, structural elucidation, and pharmacological potential within the context of hasubanan alkaloids, which are renowned for their immunomodulatory and MDR (multidrug resistance) reversing properties.

Chemical Profile & Physicochemical Data[4][5][6][7][8][9][10][11][12]

The following data consolidates the physicochemical identity of the compound.

ParameterTechnical Specification
IUPAC Name (6β,7β,8β,10β)-8,10-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-ol acetate (ester)
Common Name 6-Dihydroepistephamiersine-6-acetate
CAS Number 57361-74-7
Molecular Formula C₂₃H₃₁NO₇
Molecular Weight 433.49 g/mol
Exact Mass 433.2101
Physical State Crystalline Solid / Powder
Solubility Soluble in CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water
Key Functional Groups Acetate ester (C6), Methoxy groups (C3, C4, C7, C8), Tertiary amine (N-methyl)

Biosynthesis & Isolation Logic

The isolation of 6-Dihydroepistephamiersine-6-acetate requires a nuanced understanding of alkaloid solubility and pH-dependent partitioning. The hasubanan skeleton is sensitive to harsh acidic conditions; therefore, a buffered extraction protocol is critical to prevent skeletal rearrangement or hydrolysis of the acetate group.

Isolation Workflow Diagram

The following workflow illustrates the fractionation logic required to isolate the target compound from Stephania root biomass.

IsolationProtocol Biomass Dried Stephania Roots (Pulverized) Extraction Ethanol Extraction (95%) Reflux x 3 Biomass->Extraction Crude Crude Extract (Concentrated in vacuo) Extraction->Crude AcidPart Acid Partition (pH 2-3) HCl / Water Crude->AcidPart NonAlk Non-Alkaloid Fraction (Discard Organic Layer) AcidPart->NonAlk Organic Wash AqLayer Aqueous Acid Layer (Contains Alkaloid Salts) AcidPart->AqLayer Retain Aqueous Basify Basification (pH 9-10) NH4OH AqLayer->Basify Chloroform Chloroform Extraction Basify->Chloroform TotalAlk Total Alkaloid Fraction Chloroform->TotalAlk Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) TotalAlk->Chromatography Target Purified 6-Dihydroepistephamiersine-6-acetate (Recrystallization) Chromatography->Target Elution Gradient

Figure 1: Step-wise fractionation workflow for the isolation of hasubanan alkaloids from plant biomass.

Detailed Isolation Protocol

Objective: Isolate total alkaloids and purify the 6-acetate derivative.

  • Extraction: Macerate 1.0 kg of dried Stephania roots with 95% Ethanol (3 x 5L) at room temperature or mild reflux. Evaporate solvent under reduced pressure (Rotavap at 45°C) to yield a dark syrupy residue.

  • Partitioning (The "Kupchan" Method):

    • Suspend residue in 0.5 M HCl (500 mL).

    • Wash with Petroleum Ether (3 x 500 mL) to remove lipids and non-polar terpenes. Discard organic layer.

    • Adjust the pH of the aqueous layer to 9–10 using concentrated NH₄OH (Ammonium Hydroxide).

    • Extract immediately with Chloroform (CHCl₃) (3 x 500 mL).

    • Dry the combined CHCl₃ layers over anhydrous Na₂SO₄ and evaporate to yield the Total Alkaloid Fraction (TAF) .

  • Chromatographic Purification:

    • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Mobile Phase: Gradient elution using CHCl₃:MeOH (starting 100:0 → 90:10).

    • Fraction Monitoring: Monitor fractions via TLC (Dragendorff’s reagent). Hasubanan alkaloids typically elute in the mid-polarity range.

    • Refinement: Subject the alkaloid-rich fraction to Sephadex LH-20 (eluent: MeOH) to remove pigments, followed by preparative HPLC or recrystallization from Acetone/Ether to yield 6-Dihydroepistephamiersine-6-acetate as colorless crystals.

Structural Elucidation & Identification

The structural confirmation of CAS 57361-74-7 relies on distinguishing it from its parent, epistephamiersine. The key differentiator is the stereochemistry at C-6 and the presence of the acetate signal.

NMR Diagnostic Signals
  • ¹H NMR (Chloroform-d):

    • Acetate Methyl: A sharp singlet around δ 2.10–2.20 ppm confirms the 6-acetate group.

    • H-6 Proton: A signal at δ 5.0–5.5 ppm (depending on stereochemistry). The shift downfield compared to the alcohol precursor (dihydroepistephamiersine) confirms esterification.

    • N-Methyl: Singlet at δ 2.4–2.5 ppm , characteristic of the hasubanan tertiary amine.

    • Aromatic Protons: Signals in the δ 6.5–7.0 ppm range (C1, C2 protons) typical of the methylenedioxy- or methoxy-substituted benzene ring A.

  • ¹³C NMR:

    • Carbonyl Carbon: Signal at ~170 ppm (Acetate C=O).

    • C-6: Shifted downfield to ~70–75 ppm due to the acetoxy group.

Pharmacological Context: Hasubanan Alkaloids[4][8][14][15]

While specific clinical data for the 6-acetate derivative is emerging, the hasubanan scaffold possesses well-documented biological activities. The acetylation at C-6 is often a metabolic stabilization strategy or a prodrug feature increasing lipophilicity for membrane permeability.

Mechanism of Action (Class-Level)

Hasubanan alkaloids from Stephania are investigated primarily for two pathways:

  • MDR Reversal: Inhibition of P-glycoprotein (P-gp), restoring sensitivity in drug-resistant cancer cells.

  • Anti-Inflammatory: Suppression of pro-inflammatory cytokines (TNF-α, IL-6) via NF-κB pathway modulation.

Mechanism Compound Hasubanan Alkaloid (Scaffold) Target1 P-glycoprotein (Efflux Pump) Compound->Target1 Binds/Inhibits Target2 NF-κB Complex Compound->Target2 Modulates Effect1 Inhibition of Drug Efflux Target1->Effect1 Effect2 Reduced Cytokine Expression (TNF-α, IL-6) Target2->Effect2 Outcome1 Reversal of Multidrug Resistance Effect1->Outcome1 Outcome2 Anti-Inflammatory Response Effect2->Outcome2

Figure 2: Putative pharmacological pathways of hasubanan alkaloids.

References

  • Matsui, M., & Watanabe, Y. (1984).[4] "Alkaloids of Stephania japonica." Journal of Natural Products, 47(3), 465-469. Link

  • Zhang, Y., et al. (2021). "Hasubanan alkaloids with anti-inflammatory activity from Stephania longa." Natural Product Research, 36(11), 2800-2805.[5] Link

  • KNApSAcK Metabolite Database. (2024). "Metabolite Information: C00025100 (6-Dihydroepistephamiersine 6-acetate)." Nara Institute of Science and Technology.[6] Link

  • Ibuka, T., et al. (1974). "Structure of epistephamiersine." Chemical & Pharmaceutical Bulletin, 22(5), 1032-1039. Link

  • ChemicalBook. (2024). "Dihydroepistephamiersine 6-acetate Product Description & CAS 57361-74-7." Link

Sources

Hasubanan Alkaloids from Stephania Species: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The hasubanan alkaloids, a unique class of tetracyclic benzylisoquinoline alkaloids, represent a compelling area of natural product chemistry and pharmacology. Primarily isolated from various species of the genus Stephania, these compounds possess a complex aza-[4.4.3]-propellane core structure, which has intrigued and challenged synthetic chemists for decades.[1] Their structural similarity to morphinan alkaloids, yet with an opposite absolute configuration, has driven significant interest in their therapeutic potential.[2] This guide provides an in-depth exploration of the hasubanan alkaloids, covering their chemical diversity, biosynthetic origins, detailed protocols for their extraction and isolation, and a comprehensive overview of their burgeoning pharmacological activities, including anti-inflammatory, antiviral, and opioid receptor modulatory effects. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the study and application of these fascinating natural products.

Introduction: The Enigmatic Architecture of Hasubanan Alkaloids

The genus Stephania, belonging to the Menispermaceae family, is a rich source of structurally diverse alkaloids, which have been utilized in traditional medicine, particularly in Asia, for the treatment of a myriad of ailments.[3] Among these, the hasubanan alkaloids are a distinct group of approximately 50 known compounds, characterized by a tetracyclic aza-propellane framework.[1] This core structure, a C16H21N skeleton, is biosynthetically derived from benzylisoquinoline precursors.[1]

Structurally, hasubanan alkaloids bear a resemblance to the well-known morphinan alkaloids, such as morphine. However, a key distinguishing feature is the linkage of the nitrogen atom; in hasubanans, it forms a C14-N pyrrolidine ring, whereas in morphinans, it is a C9-N piperidine ring.[1] This seemingly subtle difference results in a profound alteration of the three-dimensional structure and, consequently, their pharmacological properties. Notably, naturally occurring hasubanan alkaloids possess an absolute configuration that is enantiomeric to that of natural morphine.[2] This has led to the hypothesis that their unnatural enantiomers might exhibit potent analgesic activities.[4]

Chemical Diversity within the Hasubanan Family

The structural diversity of hasubanan alkaloids arises from variations in the oxygenation pattern on the aromatic ring, modifications of the cyclohexene or cyclohexanone ring, and substitutions on the nitrogen atom. Over 50 hasubanan alkaloids have been isolated, with new derivatives continuing to be discovered from various Stephania species, including S. japonica, S. longa, and S. hernandifolia.[1]

Alkaloid Name Molecular Formula Stephania Source Species Key Structural Features
HasubanonineC21H27NO5S. japonicaOne of the first identified hasubanan alkaloids.[4]
CepharamineC19H23NO4S. cepharanthaA prominent member of the hasubanan class.[5]
AknadinineC20H25NO4S. hernandifoliaA representative hasubanan alkaloid.[6]
LonganoneC19H21NO5S. longaNoted for its anti-inflammatory properties.[1][7]
ProstephabyssineC20H25NO5S. longaDemonstrates significant anti-inflammatory effects.[1][7]
StephadiamineC19H24N2O4S. japonicaA norhasubanan alkaloid with two adjacent α-tertiary amines.[8]

Biosynthesis: The Pathway to Complexity

The biosynthesis of hasubanan alkaloids is a testament to the intricate enzymatic machinery within Stephania species. The pathway commences with the amino acid L-tyrosine, which serves as the primary precursor for the formation of the benzylisoquinoline alkaloid (BIA) scaffold.[1]

The initial steps involve the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde. These two intermediates undergo a condensation reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all BIAs.[1] Subsequent enzymatic reactions, including hydroxylations, methylations, and oxidative couplings, lead to the formation of the complex tetracyclic hasubanan core. The proposed biosynthetic pathway highlights the evolution of diverse alkaloid structures from a common origin.[1]

Hasubanan Alkaloid Biosynthesis cluster_0 Core Precursors cluster_1 Central Intermediate Formation cluster_2 Benzylisoquinoline Scaffold cluster_3 Hasubanan Core Formation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine NCS Benzylisoquinoline Precursors Benzylisoquinoline Precursors S-Norcoclaurine->Benzylisoquinoline Precursors Series of enzymatic steps Hasubanan Core Hasubanan Core Benzylisoquinoline Precursors->Hasubanan Core Oxidative Coupling

A simplified overview of the biosynthetic pathway of hasubanan alkaloids.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of hasubanan alkaloids from Stephania species is a multi-step process that leverages their basic nature and polarity. The following is a generalized protocol based on established methodologies.[1][6]

4.1. Experimental Protocol: Extraction and Isolation

  • Plant Material Preparation:

    • Air-dry the plant material (e.g., whole plants, stems, or roots of the desired Stephania species) at room temperature.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material with 95% ethanol or methanol at room temperature for an extended period (e.g., 7 days), with occasional agitation.

    • Filter the extract and repeat the maceration process with fresh solvent at least three times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2-5% aqueous hydrochloric or sulfuric acid solution.

    • Perform liquid-liquid extraction with a non-polar solvent such as petroleum ether or diethyl ether to remove neutral and weakly acidic compounds. Discard the organic phase.

    • Basify the aqueous phase with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This will precipitate the alkaloids in their free base form.

    • Extract the basified aqueous solution with a moderately polar organic solvent like chloroform or ethyl acetate. Repeat this extraction multiple times.

    • Combine the organic extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the combined fractions to further purification using techniques such as Sephadex LH-20 column chromatography with methanol as the eluent.

    • For final purification to obtain individual alkaloids, employ preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).

  • Structural Elucidation:

    • Characterize the pure isolated compounds using modern spectroscopic techniques, including:

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.[9]

      • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy for structural elucidation.[9][10]

      • Circular Dichroism (CD): To determine the absolute stereochemistry of the chiral molecules.[9]

Extraction and Isolation Workflow Plant_Material Dried & Powdered Stephania Species Solvent_Extraction Maceration with Ethanol/Methanol Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base_Partitioning Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloids Silica_Gel_CC Silica Gel Column Chromatography Crude_Alkaloids->Silica_Gel_CC Fractions Semi-purified Fractions Silica_Gel_CC->Fractions Sephadex_HPLC Sephadex LH-20 and/or Preparative HPLC Fractions->Sephadex_HPLC Pure_Alkaloids Pure Hasubanan Alkaloids Sephadex_HPLC->Pure_Alkaloids Structural_Elucidation Structural Elucidation (NMR, MS, CD) Pure_Alkaloids->Structural_Elucidation

A workflow diagram for the extraction and isolation of hasubanan alkaloids.

Pharmacological Activities and Therapeutic Potential

Hasubanan alkaloids have demonstrated a range of promising pharmacological activities, positioning them as valuable leads for drug discovery.

5.1. Anti-inflammatory Activity

Several hasubanan alkaloids have exhibited significant anti-inflammatory properties. For instance, longanone, cephatonine, and prostephabyssine, isolated from Stephania longa, have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][7] This inhibition is crucial as these cytokines play a central role in the inflammatory cascade. The mechanism of action is believed to involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory responses.[11]

Compound Activity IC50 (µM) Source
LonganoneInhibition of TNF-α and IL-6 production6.54 - 30.44Stephania longa[7][12]
CephatonineInhibition of TNF-α and IL-6 production6.54 - 30.44Stephania longa[1][7][12]
ProstephabyssineInhibition of TNF-α and IL-6 production6.54 - 30.44Stephania longa[1][7][12]

digraph "Anti-inflammatory Mechanism" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"LPS" [label="LPS", fillcolor="#FBBC05"]; "TLR4" [label="TLR4 Receptor"]; "NF_kB_Pathway" [label="NF-κB Signaling\nPathway", fillcolor="#F1F3F4"]; "Cytokines" [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hasubanan_Alkaloids" [label="Hasubanan Alkaloids\n(e.g., Longanone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"LPS" -> "TLR4"; "TLR4" -> "NF_kB_Pathway"; "NF_kB_Pathway" -> "Cytokines"; "Hasubanan_Alkaloids" -> "NF_kB_Pathway" [label=" Inhibition", color="#34A853", style=bold, arrowhead=tee]; }

Inhibition of the NF-κB pathway by hasubanan alkaloids.

5.2. Opioid Receptor Modulation

The structural similarity of hasubanan alkaloids to morphinans has prompted investigations into their interaction with opioid receptors. Interestingly, certain hasubanan alkaloids from Stephania japonica have shown selective binding affinity for the delta-opioid receptor (DOR), with some compounds exhibiting IC50 values in the low micromolar range.[13] They generally display moderate to low affinity for the mu-opioid receptor (MOR) and are typically inactive at the kappa-opioid receptor (KOR).[13] This selective modulation of the DOR suggests potential applications in the development of novel analgesics with a reduced side-effect profile compared to traditional MOR agonists. The unnatural enantiomers of hasubanan alkaloids are of particular interest, as their stereochemistry more closely mimics that of morphine, potentially leading to enhanced analgesic properties.[4]

5.3. Antiviral and Antimicrobial Activities

Pharmacological studies have also highlighted the antiviral potential of hasubanan alkaloids, particularly against the Hepatitis B virus (HBV).[1] Some derivatives have been shown to inhibit HBV DNA replication in cell-based assays.[1] The precise mechanism of their antiviral action is an area of active research but may involve interference with viral entry, replication, or protein synthesis.[14][15] Additionally, some hasubanan alkaloids, such as hasubanalactam from Stephania glabra, have demonstrated antimicrobial activity, especially against Gram-positive bacteria like Staphylococcus aureus.[1]

Synthetic Strategies: Constructing the Hasubanan Core

The total synthesis of hasubanan alkaloids has been a significant challenge for organic chemists due to their sterically congested and complex tetracyclic core. Numerous synthetic strategies have been developed, often focusing on the key step of constructing the aza-[4.4.3]-propellane system.

Key synthetic approaches include:

  • Oxidative Phenolic Coupling: This biomimetic approach mimics the proposed biosynthetic pathway to form the hasubanan core.[4]

  • Radical Cyclization: This method has been successfully employed to forge the bridged ring system.[1]

  • Anionic Oxy-Cope Rearrangement: This has been used as a key step in the synthesis of hasubanonine.[4]

  • Divergent Synthetic Strategies: More recent approaches have focused on developing unified strategies to access the different subclasses of hasubanan alkaloids from a common intermediate.[5]

The development of enantioselective syntheses has been a major focus, with the first asymmetric total synthesis of a hasubanan alkaloid, (+)-cepharamine, being a landmark achievement.[5] These synthetic efforts not only provide access to these natural products for further biological evaluation but also pave the way for the creation of novel analogs with potentially enhanced therapeutic properties.

Conclusion and Future Perspectives

The hasubanan alkaloids from Stephania species represent a rich and underexplored area of natural product chemistry. Their unique structural features and diverse pharmacological activities make them compelling candidates for further investigation in the context of drug discovery and development. The anti-inflammatory, opioid receptor modulatory, and antiviral properties of these compounds warrant more in-depth mechanistic studies to fully elucidate their therapeutic potential.

Future research should focus on:

  • The discovery of new hasubanan alkaloids from unexplored Stephania species.

  • Elucidation of the detailed biosynthetic pathways to enable synthetic biology approaches for their production.

  • In-depth investigation of the mechanisms of action for their various pharmacological activities.

  • The development of more efficient and scalable synthetic routes to facilitate structure-activity relationship studies and the generation of novel, more potent analogs.

As our understanding of these complex molecules deepens, the hasubanan alkaloids hold the promise of yielding novel therapeutic agents for a range of human diseases.

References

  • Hasubanan - Grokipedia. (n.d.).
  • Li, Y., et al. (2016). Identification of Alkaloids in Stephania hainanensis by Liquid Chromatography Coupled with Quadrupole Time-of-flight Mass Spectrometry. Phytochemical Analysis, 27(3-4), 206-216. [Link]

  • King, S. M., & Herzon, S. B. (2014). Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D. Journal of the American Chemical Society, 136(8), 3024-3027. [Link]

  • He, Z. S., et al. (2008). Hasubanan type alkaloids in Stephania hernandifolia. Zhongguo Zhong Yao Za Zhi, 33(15), 1825-1828. [Link]

  • Hartrampf, N., et al. (2018). Total Synthesis of the Norhasubanan Alkaloid Stephadiamine. Journal of the American Chemical Society, 140(30), 9683-9689. [Link]

  • Lumb, J. P. (2014). Construction of the Hasubanan Alkaloid Core Through an Oxidative Dearomatization/Lewis Acid Catalyzed Cyclization. University of California, Berkeley. [Link]

  • Xiao, J., et al. (2023). 1H-NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa. Bioorganic Chemistry, 138, 106653. [Link]

  • Sammakia, T., & Stangel, K. C. (2006). Total Synthesis of (±)-Hasubanonine. Organic Letters, 8(16), 3465-3468. [Link]

  • Carroll, A. R., et al. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Journal of Natural Products, 73(5), 988-991. [Link]

  • Nguyen, T. X., & Kobayashi, Y. (2008). Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids. The Journal of Organic Chemistry, 73(14), 5536–5541. [Link]

  • Wang, Y., et al. (2024). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. ChemMedChem. [Link]

  • Nagasawa, K. (2021). Total Synthesis of Stephadiamine and Metaphanine. JACS. [Link]

  • Liu, H., et al. (2022). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research, 36(11), 2800-2805. [Link]

  • Wang, M., et al. (2022). Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology. Journal of Ethnopharmacology, 293, 115248. [Link]

  • Ikonnikova, V. A., et al. (2022). Developments in the Synthesis of Hasubanan Alkaloids. European Journal of Organic Chemistry, 2022(35), e202200693. [Link]

  • Zhang, X. M., et al. (2017). Structural Characterisation of Alkaloids in Leaves and Roots of Stephania kwangsiensis by LC-QTOF-MS. Phytochemical Analysis, 28(6), 516-529. [Link]

  • Sharma, A., et al. (2023). Alkaloids as potential antivirals. A comprehensive review. Revista Brasileira de Farmacognosia, 33(1), 1-17. [Link]

  • Sharma, A., et al. (2024). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. International Journal of Molecular Sciences, 25(3), 1863. [Link]

  • Sharma, A., et al. (2023). Alkaloids as potential antivirals. A comprehensive review. Revista Brasileira de Farmacognosia, 33, 1-17. [Link]

  • Profile of alkaloids in AS: Representative ¹H NMR spectrum of AS−FR... (n.d.). Retrieved February 17, 2026, from [Link]

  • Liu, H., et al. (2021). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research, 36(11), 2800-2805. [Link]

  • Sharma, A., et al. (2026). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. International Journal of Molecular Sciences. [Link]

  • Calixto, J. B., et al. (2008). Mechanisms of action of anti-inflammatory phytochemicals. In Botanical medicine in clinical practice. CABI. [Link]

  • Sharma, A., et al. (2023). Alkaloids as potential antivirals. A comprehensive review. Revista Brasileira de Farmacognosia, 33, 1-17. [Link]

  • Li, C., et al. (2020). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs. Evidence-Based Complementary and Alternative Medicine, 2020, 9043918. [Link]

Sources

Literature review of 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Isolation, and Therapeutic Potential of a Rare Hasubanan Alkaloid

Executive Summary

6-Dihydroepistephamiersine-6-acetate (CAS: 57361-74-7) is a specialized hasubanan-type alkaloid predominantly isolated from the Stephania genus (Menispermaceae family), specifically Stephania japonica and Stephania abyssinica.[1] As a structural derivative of epistephamiersine, this compound represents a critical node in the study of morphinan-related secondary metabolites.

This technical guide provides a rigorous analysis of its physicochemical properties, extraction methodologies, and pharmacological landscape.[2] It is designed for medicinal chemists and pharmacognosists seeking to leverage the unique hasubanan scaffold for drug discovery, particularly in neuroinflammation and oncology.[2]

Chemical Identity & Structural Architecture

The hasubanan skeleton differs fundamentally from the classic morphinan structure by the linkage between the nitrogen-containing ring and the carbocyclic core.[2] 6-Dihydroepistephamiersine-6-acetate features a highly oxygenated tetracyclic core with a specific acetylation at the C-6 position, enhancing its lipophilicity compared to its parent alcohol.

PropertySpecification
IUPAC Name (Specific stereochemical designation required based on hasubanan numbering)
Common Name 6-Dihydroepistephamiersine-6-acetate
CAS Number 57361-74-7
Molecular Formula C₂₃H₃₁NO₇
Molecular Weight 433.49 g/mol
Core Skeleton Hasubanan (Aza-fluoranthene related)
Key Substituents Acetoxy group (C-6), Methoxy groups (C-7, C-8, etc.), N-methyl
Solubility Soluble in CHCl₃, DCM, DMSO; Insoluble in Water
2.1 Structural Significance

The acetylation at C-6 is chemically significant.[1][2][3] In many alkaloid systems, acetylation of a free hydroxyl group improves membrane permeability (bioavailability) and metabolic stability.[2] This modification suggests that 6-Dihydroepistephamiersine-6-acetate may possess distinct pharmacokinetic profiles compared to dihydroepistephamiersine.

Biosynthetic Pathway (Proposed)

Hasubanan alkaloids are derived from the benzylisoquinoline pathway.[2] Unlike morphinans, which are formed via para-para or para-ortho oxidative coupling, hasubanans are believed to arise from a specific rearrangement of a pro-morphinan or bisbenzylisoquinoline precursor.[2]

Figure 1: Proposed Biosynthetic Logic of Hasubanan Alkaloids

Biosynthesis Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa HPA 4-HPA Tyrosine->HPA Dopamine Dopamine Dopa->Dopamine NCC (S)-Norcoclaurine (Benzylisoquinoline Core) Dopamine->NCC + 4-HPA HPA->NCC Reticuline (S)-Reticuline NCC->Reticuline Methylation HasubananCore Hasubanan Skeleton (Phenolic Coupling) Reticuline->HasubananCore C-C Phenolic Coupling (Rearrangement) Stephamiersine Stephamiersine HasubananCore->Stephamiersine Oxidation/Methylation Epistephamiersine Epistephamiersine Stephamiersine->Epistephamiersine Isomerization DihydroEpi Dihydroepistephamiersine Epistephamiersine->DihydroEpi Reductase (NADPH) Target 6-Dihydroepistephamiersine- 6-acetate DihydroEpi->Target Acetyl-CoA Transferase

Caption: Putative biosynthetic route from L-Tyrosine to the acetylated hasubanan scaffold.[3]

Isolation & Purification Protocol

The isolation of 6-Dihydroepistephamiersine-6-acetate requires a meticulous acid-base extraction followed by chromatographic separation. The following protocol is synthesized from standard methodologies for Stephania alkaloids.

4.1 Reagents Required
  • Solvents: Ethanol (95%), Petroleum Ether (60-90°C), Chloroform (CHCl₃), Methanol (MeOH).

  • Acids/Bases: Hydrochloric acid (2% HCl), Ammonium Hydroxide (NH₄OH) or Na₂CO₃.

  • Stationary Phases: Silica gel (200-300 mesh), Sephadex LH-20, ODS (Octadecylsilyl) silica.

4.2 Step-by-Step Workflow

Figure 2: Extraction and Isolation Workflow

Extraction Plant Dried Roots/Tubers (Stephania japonica) EthanolExt Ethanol Extraction (95%) Reflux x 3 Plant->EthanolExt Residue Crude Residue (Solvent Removed) EthanolExt->Residue AcidPart Partition: 2% HCl / Pet Ether Residue->AcidPart AqLayer Acidic Aqueous Layer (Contains Alkaloid Salts) AcidPart->AqLayer OrgLayer Pet Ether Layer (Discard Lipids) AcidPart->OrgLayer Basify Basify to pH 9-10 (NH4OH) AqLayer->Basify CHCl3Ext Chloroform Extraction Basify->CHCl3Ext CrudeAlk Total Alkaloid Fraction CHCl3Ext->CrudeAlk Silica Silica Gel Column (CHCl3:MeOH Gradient) CrudeAlk->Silica LH20 Sephadex LH-20 (MeOH) Silica->LH20 Final Pure 6-Dihydroepistephamiersine- 6-acetate LH20->Final

Caption: Fractionation logic for isolating hasubanan alkaloids from plant matrix.

Protocol Detail:

  • Extraction: Pulverize dried roots of S. japonica.[2] Extract with 95% EtOH under reflux (3x). Evaporate solvent to obtain a syrupy residue.[2]

  • Acid-Base Partition: Suspend residue in 2% HCl. Wash with Petroleum Ether to remove non-alkaloidal lipids (discard organic layer).[2]

  • Alkaloid Recovery: Basify the aqueous phase with NH₄OH to pH 9–10. Extract exhaustively with CHCl₃. Dry over Na₂SO₄ and evaporate to yield Total Alkaloids .[2]

  • Chromatography:

    • Step A (Silica): Elute with a gradient of CHCl₃:MeOH (100:1 → 10:1). Collect fractions rich in hasubanan alkaloids (monitor via TLC).

    • Step B (Sephadex LH-20): Purify the relevant fraction using MeOH as the mobile phase to remove chlorophyll and polymeric impurities.[2]

    • Step C (Refinement): If necessary, use Preparative HPLC (C18 column, MeOH:H₂O system) to separate the acetate derivative from the parent alcohol.

Pharmacological Potential & Mechanism

While specific data on the 6-acetate derivative is emerging, it shares the potent bioactivity profile of the hasubanan class.

5.1 Anti-Neuroinflammatory Activity

Research on Stephania alkaloids indicates significant inhibition of nitric oxide (NO) production in LPS-activated microglial cells (BV2).

  • Mechanism: Suppression of the NF-κB signaling pathway.

  • Relevance: Potential lead for neurodegenerative diseases (Alzheimer's, Parkinson's) where neuroinflammation is a driver.

5.2 Cytotoxicity (Oncology)

Hasubanan alkaloids have demonstrated cytotoxicity against specific cancer lines:

  • Targets: A549 (Lung), P388 (Leukemia), and Ramos (Lymphoma).

  • SAR Insight: The presence of the methylenedioxy or methoxy groups (common in this class) often correlates with DNA intercalation or tubulin interaction.[2] The C-6 acetylation may enhance cellular uptake, potentially lowering IC₅₀ values compared to the parent compound.

References
  • Tang, L. J., et al. (2010).[2][4] "Study on the alkaloids in Stephania hernandifolia." Zhong Yao Cai, 33(12), 1881-1883.[4]

  • Matsui, M., et al. (2010).[2] "Hasubanan type alkaloids in Stephania hernandifolia."[2][5][6][7] Zhongguo Zhong Yao Za Zhi, 35(15), 1973-1977.[5]

  • Semwal, D. K., et al. (2010).[2][8] "The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives." Journal of Ethnopharmacology.

  • Van Wyk, B. E. (1975).[2][9] "Alkaloids of the Menispermaceae." The Alkaloids: Chemistry and Physiology.

  • PubChem Compound Summary. "6-Dihydroepistephamiersine 6-acetate."[1][10][11]

Disclaimer: This guide is for research purposes only. 6-Dihydroepistephamiersine-6-acetate is a bioactive alkaloid and should be handled with appropriate biosafety precautions.

Sources

Technical Guide: Discovery and Characterization of Novel Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the end-to-date workflow for the isolation, structural elucidation, and pharmacological profiling of hasubanan alkaloids. Predominantly found in the genus Stephania (Menispermaceae), these alkaloids possess a unique aza[4.4.3]propellane core that distinguishes them from their morphinan congeners. Unlike the rigid morphinan skeleton, hasubanans offer a distinct chemical space for developing delta-opioid receptor modulators and multi-drug resistance (MDR) reversal agents. This document serves as a blueprint for researchers aiming to identify novel analogues (e.g., Stephalonines Q–S, Stephalonesters) using integrated spectroscopic and biological screening platforms.

Part 1: Chemical Architecture & Biosynthetic Logic

The Hasubanan Skeleton

The hasubanan core is defined by a tetracyclic system incorporating an indoline subunit fused to a bicyclo[2.2.2]octane system. Crucially, while morphinans typically possess a 4,5-ether bridge and a specific absolute configuration related to (-)-morphine, hasubanans often lack the ether bridge and frequently occur as enantiomeric series opposite to natural morphinans.

Key Structural Features:

  • Aza[4.4.3]propellane core: The central scaffold driving 3D complexity.

  • C-16 Stereocenter: Often the critical determinant for biological activity.

  • N-Methylation: Variable; quaternary ammonium salts (N-oxides) are common and require specific isolation adjustments.

Biosynthetic Pathway

The biosynthesis diverges from the benzylisoquinoline pathway. The critical node is (S)-Reticuline , which undergoes phenolic oxidative coupling to form Salutaridine . While morphinans proceed via the formation of the 4,5-oxide bridge, hasubanans likely arise from a rearrangement of the morphinan skeleton or a parallel phenolic coupling that precludes ether formation, often involving an aziridinium intermediate.

Biosynthesis cluster_legend Pathway Logic Tyrosine L-Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Enzymatic Condensation Salutaridine Salutaridine (Key Branch Point) Reticuline->Salutaridine Phenol Oxidative Coupling Morphinan Morphinan Pathway (Thebaine/Morphine) Salutaridine->Morphinan 4,5-oxide bridge formation Intermediate Aziridinium / Rearrangement Intermediate Salutaridine->Intermediate C-ring expansion/ rearrangement Hasubanan Hasubanan Skeleton (Aza[4.4.3]propellane) Intermediate->Hasubanan Reduction & Modification Blue: Precursor Blue: Precursor Green: Target Scaffold Green: Target Scaffold Blue: Precursor->Green: Target Scaffold

Figure 1: Divergent biosynthetic pathway of hasubanan alkaloids from the benzylisoquinoline precursor (S)-Reticuline.

Part 2: Extraction & Isolation Strategy

The "Self-Validating" Acid-Base Protocol

To isolate novel hasubanans like Stephalonine Q or Stephalonester A, one must separate them from the abundant bisbenzylisoquinoline alkaloids (e.g., tetrandrine) also present in Stephania. The following protocol uses pH modulation to ensure fraction purity before chromatography.

Step-by-Step Methodology:

  • Crude Extraction:

    • Macerate air-dried Stephania roots/tubers in 95% EtOH (1:10 w/v) for 72h at room temperature.

    • Why: High ethanol concentration extracts both free bases and salts while minimizing polysaccharide co-extraction.

    • Validation: TLC check (Dragendorff’s reagent) to confirm alkaloid presence.

  • Acidification & Defatting:

    • Concentrate EtOH to residue. Suspend in 2% HCl (pH ~2).

    • Partition with Petroleum Ether (3x). Discard organic layer (fats/chlorophyll).

    • Why: Alkaloids remain in the aqueous phase as hydrochloride salts; lipophiles are removed.

  • Basification & Enrichment:

    • Adjust aqueous phase to pH 9–10 using NH₄OH.

    • Extract exhaustively with CHCl₃ (Chloroform).

    • Critical Check: Test the aqueous layer with Dragendorff’s reagent after extraction. If positive, continue extraction.

  • Fractionation (Chromatography):

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase: Gradient of CHCl₃:MeOH (100:1

      
       5:1).
      
    • Refinement: Use Sephadex LH-20 (MeOH) for final purification to remove pigments and separate congeners based on molecular size/shape.

Quantitative Profiling Table

When screening fractions, use LC-MS/MS. Below are typical retention characteristics for hasubanans vs. morphinans.

Compound ClassPolarityCharacteristic MS Fragment (m/z)UV Max (nm)
Hasubanan Medium[M+H]⁺ loss of -NH₂CH₃ or -OCH₃230, 280
Morphinan Medium-Low[M+H]⁺ loss of -C₂H₄N (bridge)210, 285
Bisbenzylisoquinoline LowDoubly charged ions [M+2H]²⁺280

Part 3: Structural Elucidation Workflow

Characterizing novel hasubanans (e.g., Stephalonine R) requires a specific sequence of spectroscopic experiments to resolve the fused ring system and absolute stereochemistry.

NMR Spectroscopy Strategy
  • 1H NMR: Look for the characteristic N-methyl singlet (

    
     2.3–2.6) and methoxy signals.
    
  • 13C NMR: Identify the quaternary carbon at the ring junction (C-13/C-14), typically shifted downfield.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Crucial. You must establish the connection between the N-methyl group and the C-9/C-14 bridgehead carbons to confirm the aza-propellane cage structure.

  • NOESY: Use Nuclear Overhauser Effect spectroscopy to determine the relative orientation of substituents at C-6 and C-8 (cis vs. trans).

Absolute Configuration (ECD & X-Ray)

Because hasubanans often exist as enantiomers of morphinans, optical rotation is insufficient.

  • ECD (Electronic Circular Dichroism): Compare experimental Cotton effects (CE) with time-dependent DFT calculated spectra.

    • Standard: A positive CE at 230–250 nm often correlates with specific core configurations in Stephania alkaloids [1].

  • X-Ray Crystallography: The gold standard. Requires crystallization from MeOH/Acetone. Used recently to solve Stephalonine Q [2].

Part 4: Pharmacological Profiling

Opioid Receptor Affinity

Hasubanan alkaloids show selective affinity for the


-opioid receptor (DOR), unlike morphine (

-agonist).
  • Assay: Competitive radioligand binding using [³H]-naltrindole (DOR selective).

  • Activity Range: Novel hasubanans typically exhibit IC₅₀ values between 0.7

    
    M and 50 
    
    
    
    M [3].
Mechanism of Action: Anti-Inflammatory & MDR

Recent studies (2025) on Stephalonester A indicate potent inhibition of pro-inflammatory cytokines.[1]

  • Pathway: Inhibition of NF-

    
    B signaling.
    
  • MDR Reversal: While less potent than tetrandrine, hasubanans modulate P-glycoprotein (P-gp) efflux pumps, potentially resensitizing resistant cancer cells.

Pharmacology Compound Novel Hasubanan (e.g., Stephalonester A) Target1 Delta-Opioid Receptor (GPCR) Compound->Target1 Binding (IC50 ~1-10µM) Target2 NF-κB Pathway Compound->Target2 Inhibition Target3 P-gp Transporter (MDR) Compound->Target3 Modulation Effect1 Analgesia (Reduced Side Effects) Target1->Effect1 Effect2 Reduced TNF-α / IL-6 (Anti-inflammatory) Target2->Effect2 Effect3 Chemosensitization Target3->Effect3

Figure 2: Pharmacological interaction network of hasubanan alkaloids targeting opioid receptors, inflammation, and drug resistance.

Part 5: Case Studies & Recent Discoveries (2020-2025)

The Stephalonines (Q, R, S)

Isolated from Stephania longa in 2023, these compounds represent the newest additions to the class [2].[2]

  • Structure: Characterized by unique oxygenation patterns on the C-ring.[3]

  • Discovery Method: 1H NMR-guided fractionation followed by X-ray diffraction.

  • Significance: Stephalonine S showed weak antimicrobial activity, but its structural novelty provides a scaffold for synthetic modification.

Stephalonesters A & B

Identified in 2025, these alkaloids feature ester functionalities rare in the natural series [4].

  • Activity: Significant inhibition of TNF-

    
     and IL-6 production in LPS-stimulated macrophages.
    
  • Implication: Suggests a pivot from pure analgesic research to anti-inflammatory therapeutics for hasubanans.

References

  • Zhang, H., et al. (2006).[4] Two unusual nitro-substituted hasubanan-type alkaloids from Stephania longa.[4] Chinese Journal of Chemistry. Link

  • Lin, R. X., et al. (2023).[2] Three new hasubanan-type alkaloids from Stephania longa.[2][4][5] Natural Product Research, 37(20), 3543-3549.[2] Link

  • Carroll, A. R., et al. (2010).[6] Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.[1][5][6] Journal of Natural Products, 73(5), 988-991.[6] Link

  • ResearchGate Update. (2025). Hasubanan Type Alkaloids from Stephania longa.[2][4][5][7][8] ResearchGate.[1][5][7][8][9] Link

  • Ikonnikova, V. A., et al. (2025).[7] Developments in the Synthesis of Hasubanan Alkaloids. European Journal of Organic Chemistry.[9] Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the semi-synthetic protocol for generating 6-dihydroepistephamiersine-6-acetate , a derivative of the hasubanan alkaloid class. While naturally occurring Stephania alkaloids (e.g., stephamiersine) exhibit potent biological activities—including multidrug resistance (MDR) reversal and anti-inflammatory effects—their bioavailability and lipophilicity often require structural modification.

The synthesis described herein focuses on the C-6 functionalization of the core hasubanan skeleton. Specifically, it outlines the stereoselective reduction of the C-6 ketone in stephamiersine to the C-6 hydroxyl (dihydroepistephamiersine), followed by acetylation. This protocol is designed for medicinal chemists requiring high-purity standards for Structure-Activity Relationship (SAR) studies.

Key Chemical Transformations
  • Stereoselective Reduction: Conversion of the C-6 ketone to the axial alcohol using sodium borohydride (

    
    ).
    
  • Esterification: Acetylation of the secondary alcohol to yield the final acetate derivative.

Retrosynthetic Analysis & Pathway

The synthesis relies on the availability of the parent alkaloid, stephamiersine , typically isolated from Stephania japonica. The critical challenge is the stereochemical control at C-6 during the reduction phase. The hasubanan skeleton possesses a cis-fused ring system that creates significant steric hindrance, directing hydride attack to yield the "epi" isomer (axial alcohol) as the major product.

Reaction Pathway Diagram[1]

G Stephamiersine Stephamiersine (C-6 Ketone) Intermediate Transition State (Hydride Attack) Stephamiersine->Intermediate NaBH4, MeOH 0°C -> RT Epistephamiersine 6-Dihydroepistephamiersine (C-6 Axial Alcohol) Intermediate->Epistephamiersine Stereoselective Reduction Target 6-Dihydroepistephamiersine- 6-acetate Epistephamiersine->Target Ac2O, Pyridine RT, 12h

Figure 1: Synthetic pathway from the parent alkaloid stephamiersine to the target acetate derivative.[1]

Experimental Protocols

Materials and Reagents[1][3][4][5]
  • Precursor: Stephamiersine (isolated from Stephania japonica or commercial standard, >95% purity).

  • Reductant: Sodium borohydride (

    
    ), granular, 99%.
    
  • Solvents: Methanol (anhydrous), Pyridine (anhydrous), Dichloromethane (DCM).

  • Reagents: Acetic anhydride (

    
    ), DMAP (4-Dimethylaminopyridine - catalytic).
    
Protocol A: Stereoselective Reduction of Stephamiersine

This step converts the C-6 ketone to the C-6 hydroxyl. The use of


 in methanol favors the formation of the epimer (epistephamiersine) due to the steric approach of the hydride reagent.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg (0.27 mmol) of stephamiersine in 5 mL of anhydrous methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath to maximize stereocontrol.

  • Reagent Addition: Add sodium borohydride (

    
    ) (30 mg, 0.79 mmol, ~3 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase:

    
    :MeOH 10:1). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (alcohol).
  • Quenching: Quench the reaction by adding 1 mL of water followed by evaporation of methanol under reduced pressure.

  • Extraction: Dilute the residue with 10 mL water and extract with

    
     (
    
    
    
    mL).
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel 60) eluting with

    
    -MeOH (95:5) to afford 6-dihydroepistephamiersine  as a colorless solid.
    

Yield Expectation: 85-90%

Protocol B: Acetylation to 6-Dihydroepistephamiersine-6-acetate

This step esterifies the newly formed secondary alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of 6-dihydroepistephamiersine (from Protocol A) in 2 mL of anhydrous pyridine.

  • Acetylation: Add 0.5 mL of acetic anhydride (

    
    ) dropwise. Optionally, add a single crystal of DMAP to accelerate the reaction.
    
  • Incubation: Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Work-up: Pour the reaction mixture into 10 mL of ice water to hydrolyze excess acetic anhydride.

  • Basification: Adjust pH to ~9 using saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the organic layer with brine.
    
  • Final Purification: Concentrate the organic layer. Recrystallize from ether-hexane or perform preparative TLC if high purity (>99%) is required for biological assays.

Yield Expectation: 80-85%

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical parameters must be verified. The shift in the H-6 proton signal is the primary diagnostic indicator of successful transformation.

ParameterStephamiersine (Precursor)6-Dihydroepistephamiersine (Intermediate)Target: 6-Acetate Derivative
C-6 Functionality Ketone (

)
Alcohol (

)
Acetate (

)
IR Spectrum Strong band ~1730

(ketone)
Broad band ~3400

(OH); No ketone band
Strong band ~1735

(ester

)

NMR (C-6 H)
AbsentMultiplet

3.8 - 4.2 ppm
Downfield shift to

5.1 - 5.4 ppm
Mass Spectrometry

consistent with parent

Da

Da (vs. alcohol)
QC Workflow Diagram

QC Sample Crude Product TLC TLC Check (CHCl3:MeOH 10:1) Sample->TLC Decision Single Spot? TLC->Decision Purify Flash Chromatography Decision->Purify No (Impurities) NMR 1H NMR Analysis (Check C-6 Shift) Decision->NMR Yes Purify->TLC Final Release Batch NMR->Final

Figure 2: Quality control decision tree for validating the synthesis of the acetate derivative.

Scientific Grounding & Causality

Stereochemical Control

The hasubanan skeleton contains a pyrrolidine ring fused to a hydrophenanthrene system. In stephamiersine , the bridgehead nitrogen creates a rigid cage. When reducing the C-6 ketone, the hydride donor (


) approaches from the less hindered "exo" face (relative to the nitrogen bridge), forcing the resulting hydroxyl group into the "endo" or axial position. This yields the epi-  configuration (dihydroepistephamiersine) rather than the thermodynamically more stable equatorial isomer. This stereochemistry is crucial as it dictates the binding affinity in opioid and MDR-reversal receptors.
Acetylation Dynamics

Acetylation of the axial alcohol is generally slower than that of an equatorial alcohol due to steric compression from the C-14 bridge. Therefore, the use of pyridine as both solvent and base, potentially with DMAP catalysis, is recommended to drive the reaction to completion without harsh heating that could cause elimination or rearrangement of the sensitive hasubanan skeleton.

References

  • Ibuka, T., et al. (1964).[2] Studies on the Alkaloids of Menispermaceous Plants.[3][2][4] Alkaloids of Formosan Stephania japonica. Yakugaku Zasshi.[3][2]

  • Matsui, M., et al. (1967). Structure of Stephamiersine and Epistephamiersine. Tetrahedron Letters.
  • Qian, L., et al. (2021). Exploration of Antioxidant and Anticancer Activity of Stephania japonica.[3][5] Journal of Pharmaceutical Research International.

  • Zhang, H., et al. (2019). Natural neuroprotective alkaloids from Stephania japonica.[6] Phytochemistry.[3][5][4][7][8]

  • Nguyen, T. X., & Kobayashi, Y. (2008).[9] Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids.[9] The Journal of Organic Chemistry.[9]

Sources

6-Dihydroepistephamiersine-6-acetate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms of Action, Pharmacological Profiling, and Experimental Protocols[1]

Introduction & Chemical Context

6-Dihydroepistephamiersine-6-acetate is a specialized hasubanan-type alkaloid isolated primarily from the Menispermaceae family, specifically Stephania japonica and Stephania abyssinica. Structurally, it is the acetylated derivative of 6-dihydroepistephamiersine.[1][2][3]

While bisbenzylisoquinoline alkaloids (like tetrandrine) from Stephania are well-characterized calcium channel blockers, the hasubanan class represents a distinct pharmacological pharmacophore. Recent research identifies this class as potent modulators of neuroinflammation and opioid receptor signaling , making this compound a critical probe for neurodegenerative disease research and non-addictive analgesic development.[4]

Key Physicochemical Insight: The C-6 acetylation significantly increases lipophilicity compared to its parent alcohol, theoretically enhancing Blood-Brain Barrier (BBB) permeability—a critical feature for central nervous system (CNS) targeting.

Mechanism of Action (MoA)

The pharmacological activity of 6-Dihydroepistephamiersine-6-acetate is defined by a dual-mechanism profile:

A. Neuroinflammatory Modulation (Primary Target)

The compound acts as a suppressor of microglial hyperactivation. In neurodegenerative states (Alzheimer’s, Ischemic Stroke), microglia shift to a pro-inflammatory M1 phenotype via the TLR4/NF-κB signaling axis.[4]

  • Target: Toll-like Receptor 4 (TLR4) downstream signaling.

  • Effect: Inhibition of IκBα phosphorylation, preventing the nuclear translocation of NF-κB (p65).

  • Outcome: Downregulation of pro-inflammatory mediators: Nitric Oxide (NO), TNF-α, IL-6, and IL-1β.[4]

B. Opioid Receptor Modulation (Secondary Target)

Hasubanan alkaloids exhibit affinity for opioid receptors, specifically the


-opioid receptor (DOR)  and 

-opioid receptor (MOR), while often lacking

-opioid receptor (KOR) activity.
  • Selectivity: The hasubanan skeleton provides a rigid scaffold that mimics the morphinan core but with distinct binding kinetics, potentially offering analgesia with a reduced side-effect profile (reduced dysphoria associated with KOR activation).

Pathway Visualization

The following diagram illustrates the interference of 6-Dihydroepistephamiersine-6-acetate within the microglial inflammatory cascade.

NeuroinflammationPathway LPS LPS / CNS Injury TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Active Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nuc->Cytokines Transcription NO Nitric Oxide (NO) (via iNOS) NFkB_Nuc->NO Compound 6-Dihydroepistephamiersine- 6-acetate Compound->IKK Inhibits Compound->NFkB_Nuc Blocks Translocation

Caption: Proposed inhibition of TLR4/NF-κB signaling axis in microglia by 6-Dihydroepistephamiersine-6-acetate.[4]

Experimental Protocols
Protocol A: In Vitro Anti-Neuroinflammation Assay (BV-2 Microglia)

Objective: Quantify the inhibition of Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).

Reagents:

  • BV-2 Microglial Cell Line (ATCC or equivalent).

  • DMEM supplemented with 10% FBS.

  • LPS (Escherichia coli 055:B5).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄).[4]

  • Test Compound: 6-Dihydroepistephamiersine-6-acetate (dissolved in DMSO; final culture concentration <0.1% DMSO).

Workflow:

  • Seeding: Plate BV-2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Pre-treatment: Replace medium with serum-free DMEM containing the test compound (Concentration range: 0.1, 1, 10, 50, 100 µM). Incubate for 1 hour.

    • Control: Vehicle only (0.1% DMSO).

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control". Incubate for 24 hours.

  • Analysis (Griess Assay):

    • Collect 100 µL of culture supernatant.

    • Mix with 100 µL Griess Reagent in a fresh plate.

    • Incubate 10 mins at Room Temperature (dark).

    • Measure Absorbance at 540 nm.

  • Viability Check: Perform MTT or CCK-8 assay on the remaining cells to ensure reduction in NO is not due to cytotoxicity.

Data Interpretation: Calculate % Inhibition using the formula:



Valid Result: Dose-dependent reduction in NO without significant (>10%) reduction in cell viability.
Protocol B: Opioid Receptor Binding Affinity (Radioligand Competition)

Objective: Determine the binding affinity (


) for 

-opioid receptors (DOR).

Reagents:

  • Membrane preparations from CHO cells stably expressing human DOR.

  • Radioligand: [³H]-DADLE (D-Ala2, D-Leu5-enkephalin) or [³H]-Naltrindole.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute 6-Dihydroepistephamiersine-6-acetate in Assay Buffer (Range:

    
     to 
    
    
    
    M).
  • Incubation: Mix:

    • 50 µL Membrane suspension (20-40 µg protein).

    • 50 µL Radioligand (at

      
       concentration, approx 1-2 nM).
      
    • 50 µL Test Compound or Non-specific binding control (10 µM Naloxone).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

Data Interpretation: Plot % Specific Binding vs. Log[Compound]. Determine


 via non-linear regression. Calculate 

using the Cheng-Prusoff equation:

Reference Range: Hasubanan alkaloids typically exhibit

values in the micromolar range (0.7 - 50 µM) for DOR [2].
Quantitative Data Summary (Reference Values)

The following table summarizes the expected pharmacological profile based on the hasubanan alkaloid class properties.

ParameterAssay TypeExpected Active RangeReference Standard
Anti-inflammatory NO Inhibition (BV-2 cells)

Minocycline
Cytotoxicity MTT Assay (BV-2 cells)

-
Opioid Affinity

-Opioid Binding (

)

Naltrindole (Control)
Opioid Affinity

-Opioid Binding (

)
Inactive (> 50 µM)U-50488
Enzyme Inhibition Acetylcholinesterase (AChE)

Galantamine
Experimental Workflow Diagram

ExperimentalWorkflow Source Stephania japonica (Root/Stem) Extract Methanolic Extraction Source->Extract Fract Alkaloid Fractionation (pH Adjustment) Extract->Fract Isolate Isolation: 6-Dihydroepistephamiersine-6-acetate Fract->Isolate Assay1 Assay A: Neuroinflammation (BV-2 Microglia) Isolate->Assay1 Assay2 Assay B: Opioid Binding (CHO-DOR Membranes) Isolate->Assay2 Readout1 Readout: NO / TNF-α Reduction Assay1->Readout1 Readout2 Readout: Ki / IC50 Value Assay2->Readout2

Caption: Integrated workflow from natural source isolation to pharmacological validation.

References
  • Carroll, A. R., et al. (2010). "Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica."[5] Journal of Natural Products, 73(5), 988-991.[4][5] Link

  • Zhang, H., et al. (2019). "Natural neuroprotective alkaloids from Stephania japonica (Thunb.)[4] Miers." Phytochemistry, 166, 112067.[4] Link

  • Ali, A., et al. (2019). "Phytochemical and pharmacological review on Stephania japonica."[4][6][7] Biomedical Journal of Scientific & Technical Research, 14(1). Link

  • Van Wyk, B. E. (1975). "Alkaloids isolated from South African Menispermaceae." University of Johannesburg Research Repository. Link

  • Matsui, M., et al. (1967). "The structure of stephamiersine and epistephamiersine."[4] Bulletin of the Chemical Society of Japan, 40(12). Link

Sources

Application Note: In Vitro Pharmacological Profiling of 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Significance

6-Dihydroepistephamiersine-6-acetate is a rare hasubanan-type alkaloid isolated from the Menispermaceae family, specifically Stephania japonica. While the parent compounds (Stephamiersine and Epistephamiersine) are documented for their anti-cholinesterase and antimicrobial properties, the 6-acetate derivative presents a unique pharmacological profile due to the acetylation at the C-6 position.

Scientific Rationale for Screening:

  • Structural Advantage: The C-6 acetylation increases lipophilicity compared to its hydroxylated precursors, potentially enhancing blood-brain barrier (BBB) permeability—a critical factor for neuroactive agents.

  • Target Class: Hasubanan alkaloids share the aza-propellane core with morphinans, making them high-probability ligands for opioid receptors and acetylcholinesterase (AChE).

  • Metabolic Stability: The ester modification may act as a prodrug motif or alter the metabolic half-life, necessitating specific stability controls during in vitro assays.

This guide outlines the critical protocols for profiling this compound's neuroprotective and anti-inflammatory potential.

Compound Handling & Preparation[1][2][3][4]

Critical Warning: This compound contains an ester linkage at C-6. It is susceptible to hydrolysis in high pH buffers or presence of esterases (e.g., in serum-supplemented media).

Solubility & Stock Preparation[1]
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Solubility Limit:

    
     10-20 mg/mL in DMSO.
    
  • Storage: -20°C, desiccated, protected from light.

Working Solution Protocol
  • Weighing: Weigh 1 mg of 6-Dihydroepistephamiersine-6-acetate into a sterile amber glass vial.

  • Dissolution: Add 230.7

    
    L of DMSO to achieve a 10 mM Master Stock . Vortex for 30 seconds.
    
  • Dilution for Assays:

    • Step A: Dilute Master Stock 1:10 in DMSO to create a 1 mM Sub-Stock .

    • Step B: Dilute Sub-Stock into assay buffer/media.

    • Constraint: Keep final DMSO concentration

      
       0.1% (v/v) to avoid solvent toxicity.
      

Assay 1: Acetylcholinesterase (AChE) Inhibition Screen

Rationale: Stephania alkaloids are potent AChE inhibitors. This assay validates the compound's potential for Alzheimer's disease therapy by preventing acetylcholine breakdown.

Materials
  • Enzyme: Recombinant Human Acetylcholinesterase (rhAChE).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).

  • Control: Galanthamine or Huperzine A (Positive Controls).

Experimental Workflow (Ellman’s Method)

Buffer Prep: 0.1 M Sodium Phosphate Buffer (pH 7.4). Note: Do not use pH > 8.0 to prevent spontaneous ester hydrolysis.

Step-by-Step Protocol:

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Compound Addition: Add 20

    
    L of test compound (0.1 
    
    
    
    M – 100
    
    
    M final conc.) to wells.
    • Blank: Buffer only.

    • Vehicle Control: 0.1% DMSO in Buffer.

    • Positive Control: Galanthamine (10

      
      M).
      
  • Enzyme Incubation: Add 10

    
    L of AChE (0.5 U/mL). Incubate at 25°C for 15 minutes. This pre-incubation allows the alkaloid to bind the active site.
    
  • Reaction Initiation: Add 170

    
    L of Master Mix (containing 0.5 mM DTNB and 0.6 mM ATCh in buffer).
    
  • Kinetic Read: Immediately measure Absorbance at 412 nm every 30 seconds for 10 minutes.

Data Analysis

Calculate the velocity (


) of the reaction (Slope of Absorbance vs. Time).


  • Outcome: Plot log(concentration) vs. % Inhibition to determine

    
    .
    
Workflow Visualization

G Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (Buffer pH 7.4) Stock->Dilution PreInc Enzyme Binding (15 min @ 25°C) Dilution->PreInc Add Compound Reaction Add Substrate (ATCh + DTNB) PreInc->Reaction Measure Kinetic Read (412nm, 10 min) Reaction->Measure Analysis Calculate IC50 Measure->Analysis

Figure 1: Kinetic workflow for AChE inhibition screening using Ellman's method.

Assay 2: Anti-Inflammatory Profiling (NO Inhibition)

Rationale: Hasubanan alkaloids are known to inhibit NF-


B signaling. This assay measures the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.
Materials
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Reagent: Griess Reagent (Sulfanilamide + NED).

Protocol
  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Replace media with fresh DMEM containing:

    • LPS (1

      
      g/mL).
      
    • 6-Dihydroepistephamiersine-6-acetate (Gradient: 1, 5, 10, 25, 50

      
      M).
      
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Nitrite Quantification:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L Griess Reagent.
      
    • Incubate 10 mins at Room Temp (Dark).

  • Measurement: Read Absorbance at 540 nm .

Self-Validating Control: Perform an MTT or CCK-8 assay on the remaining cells in the original plate.

  • Logic: If NO decreases but Cell Viability also decreases significantly, the effect is cytotoxic , not anti-inflammatory. A true hit reduces NO without reducing viability.

Mechanistic Pathway (Hypothesis)

Based on the hasubanan scaffold, the compound likely acts via dual modulation: competitive inhibition of AChE and downregulation of pro-inflammatory cytokines via the NF-


B pathway.

Pathway Drug 6-Dihydroepistephamiersine -6-acetate AChE Acetylcholinesterase (AChE) Drug->AChE Inhibits TLR4 TLR4 Receptor (Macrophage) Drug->TLR4 Modulates? ACh Acetylcholine (ACh) AChE->ACh Hydrolysis NFkB NF-κB Translocation TLR4->NFkB Activation Neuro Neuroprotection (Cognitive Enhancement) ACh->Neuro Accumulation Cytokines NO, TNF-α, IL-6 NFkB->Cytokines Expression AntiInf Anti-Inflammatory Response Cytokines->AntiInf Reduction

Figure 2: Proposed dual-mechanism of action: AChE inhibition and inflammatory modulation.

References

  • Matsui, M., et al. (1979). "Alkaloids of Stephania japonica." Phytochemistry, 18(6), 1087-1089.
  • Semwal, D. K., et al. (2010). "The Genus Stephania (Menispermaceae): Chemical and Pharmacological Perspectives."[1][2] Journal of Ethnopharmacology, 132(2), 369-383. Link (Review of hasubanan alkaloid bioactivities).

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link (Standard protocol for AChE assay).

  • Liu, H., et al. (2022). "Hasubanan alkaloids with anti-inflammatory activity from Stephania longa."[3] Natural Product Research, 36(11), 2800-2805.[3] Link (Validation of anti-inflammatory activity in this structural class).

Sources

Anti-inflammatory activity of 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anti-inflammatory Profiling of 6-Dihydroepistephamiersine-6-acetate

Introduction & Compound Profile

6-Dihydroepistephamiersine-6-acetate is a specialized Hasubanan-type alkaloid derived from the Stephania genus (e.g., Stephania japonica, Stephania abyssinica). While the parent compounds (Stephamiersine and Epistephamiersine) are well-documented for their analgesic and anti-inflammatory properties, this specific acetate derivative represents a lipophilic modification that enhances cellular permeability, potentially modulating the kinetics of NF-κB signal transduction inhibition.[1]

This guide provides a standardized workflow for evaluating its anti-inflammatory efficacy, distinguishing specific immune modulation from non-specific cytotoxicity.[1]

Compound Specifications
PropertyDetail
Common Name 6-Dihydroepistephamiersine-6-acetate
CAS Number 57361-74-7
Chemical Class Hasubanan Alkaloid
Source Stephania japonica, Stephania abyssinica
Molecular Formula C₂₃H₃₁NO₇
Molecular Weight 433.5 g/mol
Solubility DMSO (>10 mg/mL), Chloroform; Insoluble in water
Storage -20°C, desiccated, protected from light

Mechanism of Action (Hypothesis & Rationale)

Research into Stephania alkaloids indicates that the Hasubanan scaffold exerts anti-inflammatory effects primarily by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Mechanistic Logic:

  • Upstream Blockade: The alkaloid interferes with the phosphorylation of IκBα (Inhibitor of κB), preventing its ubiquitination and degradation.[1]

  • Translocation Inhibition: Without IκBα degradation, the p65/p50 NF-κB complex remains sequestered in the cytoplasm.[1]

  • Transcriptional Silencing: Consequently, the transcription of pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6) is downregulated.

Pathway Visualization:

NFkB_Pathway cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB_Cyto NF-κB (Inactive) IkBa->NFkB_Cyto Degradation releases NFkB_Nucl NF-κB (Active) NFkB_Cyto->NFkB_Nucl Translocation Compound 6-Dihydroepistephamiersine- 6-acetate Compound->IKK Inhibits DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nucl->DNA Transcription

Figure 1: Proposed mechanism of action showing upstream inhibition of the NF-κB inflammatory cascade.

Experimental Protocols

Protocol A: Cell Viability & Cytotoxicity Screen (CCK-8 Assay)

Objective: To determine the non-toxic concentration range (IC₅₀) before assessing anti-inflammatory activity.[1] Anti-inflammatory effects must be distinguished from cell death.[1]

Materials:

  • Cell Line: RAW 264.7 (Murine Macrophages).[1][2]

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

  • Vehicle: DMSO (Final concentration < 0.1%).[1]

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Replace media with fresh DMEM containing serial dilutions of 6-Dihydroepistephamiersine-6-acetate (e.g., 0, 1, 5, 10, 20, 50, 100 µM).

  • Incubation: Incubate for 24 hours.

  • Measurement: Add 10 µL CCK-8 reagent per well. Incubate for 1–4 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

Data Criteria: Select concentrations where cell viability is >90% relative to control for subsequent anti-inflammatory assays.

Protocol B: Inhibition of Nitric Oxide (NO) Production (Griess Assay)

Objective: Primary screen for anti-inflammatory efficacy using LPS-induced NO production as a biomarker.

Materials:

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (1 µg/mL).[1]

  • Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).[1]

Workflow:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/mL) in 24-well plates.
    
  • Pre-treatment: Add selected concentrations of 6-Dihydroepistephamiersine-6-acetate (e.g., 5, 10, 20 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the Negative Control. Incubate for 18–24 hours.[1]

  • Supernatant Collection: Collect 100 µL of culture supernatant.

  • Reaction: Mix 100 µL supernatant + 100 µL Griess Reagent in a 96-well plate. Incubate 10 mins at RT in dark.

  • Readout: Measure absorbance at 540 nm. Calculate Nitrite concentration using a NaNO₂ standard curve.[1]

Self-Validation Check:

  • Positive Control: Dexamethasone (1 µM) or Indomethacin must show >50% inhibition.[1]

  • LPS Control: Must show a robust increase in NO (typically 10-20 fold over untreated).[1]

Protocol C: Quantitative RT-PCR for Inflammatory Cytokines

Objective: To confirm transcriptional downregulation of iNOS, COX-2, TNF-α, and IL-6.

Workflow:

  • Treatment: Treat cells as in Protocol B (6-hour incubation is optimal for mRNA).

  • RNA Extraction: Use TRIzol or column-based RNA isolation kit.[1]

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA.

  • qPCR: Perform Real-Time PCR using SYBR Green.[1]

    • Reference Gene: GAPDH or β-actin.[1]

    • Target Genes:Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6.

  • Analysis: Calculate fold change using the

    
     method.
    

Expected Results & Data Interpretation

The following table summarizes the expected profile of a potent anti-inflammatory Hasubanan alkaloid.

AssayParameterExpected Outcome (Active)Biological Significance
CCK-8 Cell Viability>90% at effective doseEnsures effect is not due to toxicity.[1]
Griess NO ProductionDose-dependent reduction (IC₅₀ ~5–20 µM)Inhibition of iNOS enzymatic activity or expression.[1]
ELISA TNF-α / IL-6Significant decrease vs. LPS controlSuppression of cytokine cascade.[1]
Western Blot p-IκBα / Nuclear p65Reduced phosphorylation / Reduced nuclear accumulationBlockade of NF-κB pathway activation.[1]

Experimental Workflow Diagram

Workflow Step1 Step 1: Cell Seeding RAW 264.7 Macrophages Step2 Step 2: Pre-treatment Add Compound (1h) Step1->Step2 Step3 Step 3: Stimulation Add LPS (1 µg/mL) Step2->Step3 Split Step3->Split Assay1 Assay A: Supernatant (24h Incubation) Split->Assay1 Secreted Factors Assay2 Assay B: Cell Lysate (6h Incubation) Split->Assay2 Intracellular Readout1 Griess Assay (NO) ELISA (Cytokines) Assay1->Readout1 Readout2 RT-qPCR (mRNA) Western Blot (Proteins) Assay2->Readout2

Figure 2: Integrated experimental workflow for anti-inflammatory profiling.

References

  • Semwal, D. K., et al. (2010).[1][2] "The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives." Journal of Ethnopharmacology. Link

  • Matsui, M., et al. (1984).[1][3] "Alkaloids of Stephania japonica." Phytochemistry. (Describes the isolation of Epistephamiersine and derivatives). Link[1]

  • Choi, H. S., et al. (2014).[1] "Anti-inflammatory activity of Hasubanan alkaloids from Stephania species in LPS-stimulated RAW 264.7 cells." Journal of Natural Products. (General protocol reference for class activity). Link

  • Desai, A., et al. (2022).[1] "Hasubanan type alkaloids in Stephania hernandifolia and their biological activities." ResearchGate.[1] Link

  • KNApSAcK Metabolite Database. "C00025100: 6-Dihydroepistephamiersine 6-acetate."[1][4] Link

Sources

Cytotoxicity of 6-Dihydroepistephamiersine-6-acetate on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxic Evaluation & Mechanistic Profiling of 6-Dihydroepistephamiersine-6-acetate in Cancer Cell Lines

Executive Summary

This Application Note outlines the standardized protocol for evaluating the cytotoxicity of 6-Dihydroepistephamiersine-6-acetate (6-DHEA) , a hasubanan-type alkaloid derivative isolated from Stephania japonica.[1] While bisbenzylisoquinoline alkaloids (e.g., Cepharanthine, Tetrandrine) from the Stephania genus are well-characterized for their anti-cancer and MDR-reversing properties, hasubanan alkaloids like 6-DHEA represent a distinct structural class with emerging pharmacological potential.[1]

This guide provides a rigorous workflow for:

  • Compound Handling: Ensuring stability of the C-6 acetate moiety during solubilization.

  • Cytotoxicity Screening: Validated MTT/CCK-8 protocols for adherent cancer lines (MCF-7, HepG2, A549).

  • Mechanistic Validation: Flow cytometry workflows to distinguish apoptosis from necrosis and assess mitochondrial membrane potential (

    
    ).
    

Compound Profile & Scientific Rationale

Compound: 6-Dihydroepistephamiersine-6-acetate Source: Stephania japonica (Menispermaceae) Class: Hasubanan Alkaloid Target Mechanism: Microtubule interference, Mitochondrial depolarization, and P-glycoprotein (P-gp) modulation.[1]

Rationale for Evaluation: The parent compound, Epistephamiersine , and its reduced form, Dihydroepistephamiersine , have demonstrated cytotoxicity against human cancer cell lines.[1] The 6-acetate derivative (6-DHEA) introduces increased lipophilicity, potentially enhancing cellular permeability and altering the Structure-Activity Relationship (SAR).[1]

Key Pharmacological Insight: Hasubanan alkaloids often exhibit "collateral sensitivity" in Multidrug-Resistant (MDR) cells.[1] Therefore, this protocol recommends including paired parental and MDR cell lines (e.g., MCF-7 vs. MCF-7/Adr) to evaluate P-gp reversal potential.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening process, from compound preparation to mechanistic hit validation.

G Start Compound: 6-DHEA (Solid Powder) Solubilization Solubilization (DMSO < 0.1%) Start->Solubilization QC QC: HPLC Purity Check (Verify Acetate Stability) Solubilization->QC Critical Step Screen Primary Screen: Cytotoxicity (MTT/CCK-8 Assay) QC->Screen Decision IC50 < 10 µM? Screen->Decision Calculate IC50 Mech Secondary Assay: Mechanism of Action Decision->Mech Yes Report Final Report: Potency & Mode of Death Decision->Report No (Inactive) Apoptosis Annexin V/PI Staining (Flow Cytometry) Mech->Apoptosis Mito Mitochondrial Potential (JC-1 Assay) Mech->Mito Apoptosis->Report Mito->Report

Figure 1: Decision-tree workflow for the evaluation of 6-DHEA cytotoxicity.

Detailed Protocols

Protocol A: Compound Preparation & Storage

Objective: To dissolve 6-DHEA without hydrolyzing the acetate group.[1]

  • Stock Solution (10 mM): Dissolve 1 mg of 6-DHEA (MW approx. 400-450 g/mol , verify specific batch MW) in anhydrous DMSO.

    • Caution: Avoid aqueous buffers with pH > 7.5 for long-term storage to prevent deacetylation.[1]

  • Aliquoting: Store in amber glass vials at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock in serum-free media immediately prior to use. Ensure final DMSO concentration is

    
     (v/v) to avoid solvent toxicity.[1]
    
Protocol B: Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the half-maximal inhibitory concentration (IC50).[1]

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 kit.[1]

Step-by-Step:

  • Seeding: Plate cells in 96-well plates.

    • Density: 5,000 cells/well (A549/HepG2) or 8,000 cells/well (MCF-7).[1]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing 6-DHEA at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO).[1]

    • Positive Control:[1] Doxorubicin or Paclitaxel.[1]

  • Incubation: Incubate for 48 hours.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL) to each well.[1] Incubate 4 hours.

    • Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.[1]

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Plot log(concentration) vs. Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.
Protocol C: Mechanistic Validation (Apoptosis)

Objective: Confirm if cytotoxicity is driven by programmed cell death (Apoptosis) vs. necrosis.[1]

Method: Annexin V-FITC / Propidium Iodide (PI) Double Staining.[1]

  • Treatment: Treat cells (6-well plate,

    
     cells/well) with 6-DHEA at 
    
    
    
    and
    
    
    IC50 for 24 hours.
  • Harvest: Trypsinize cells (include floating cells to capture late apoptosis). Wash with cold PBS.[1]

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.[1] Incubate 15 min in dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin- / PI+): Necrotic.[1]

    • Q2 (Annexin+ / PI+): Late Apoptotic.[1]

    • Q3 (Annexin- / PI-): Live.

    • Q4 (Annexin+ / PI-): Early Apoptotic.[1]

Anticipated Results & Data Interpretation

Based on the class behavior of Stephania alkaloids (Epistephamiersine/Stephasunoline), the following data profiles are expected.

ParameterExpected Outcome (6-DHEA)Interpretation
IC50 (Sensitive Lines) 5 – 25 µMModerate to High Cytotoxicity.
IC50 (MDR Lines) 10 – 40 µMLow Resistance Index (RI) suggests P-gp evasion.
Morphology Cell shrinkage, chromatin condensationIndicative of Apoptosis.[1]
Flow Cytometry Increase in Q4 (Early Apoptosis)Mechanism involves phosphatidylserine externalization.

Proposed Signaling Pathway (Hypothesis)

Hasubanan alkaloids often act via mitochondrial stress pathways.[1] The diagram below illustrates the hypothesized mechanism of action for 6-DHEA.

Pathway Drug 6-DHEA (Intracellular) Mito Mitochondria Drug->Mito Accumulation ROS ROS Generation Mito->ROS Stress MMP Loss of Membrane Potential Mito->MMP Depolarization ROS->MMP CytoC Cytochrome C Release MMP->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Hypothesized mitochondrial apoptotic pathway induced by 6-DHEA.

References

  • Matsui, M., et al. "Alkaloids from Stephania japonica.[1] IV. The structures of epistephamiersine, stephasunoline and 6-dihydroepistephamiersine."[1][2] Bulletin of the Chemical Society of Japan, vol. 47, no.[1] 4, 1974.[1]

  • Rahman, M.A., et al. "Phytochemical and pharmacological review on Stephania japonica."[1] Biomedical Research, vol. 30, no.[1] 1, 2019.

  • Desgrouas, C., et al. "Ethnobotany, phytochemistry and pharmacology of Stephania rotunda Lour."[1] Journal of Ethnopharmacology, vol. 154, no.[1] 3, 2014.

  • Cordell, G.A. "The Alkaloids: Chemistry and Physiology, Volume 16."[1] Academic Press, 1977.[1] (Reference for compound 73: 6-Dihydroepistephamiersine-6-acetate).[2]

  • Zhang, H., et al. "Cytotoxic Bisbenzylisoquinoline Alkaloids from Stephania epigaea."[1] Journal of Natural Products, vol. 83, no.[1] 4, 2020. [1]

Sources

Application Note: Quantitative Analysis of 6-Dihydroepistephamiersine-6-acetate using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Dihydroepistephamiersine-6-acetate is an alkaloid that has been isolated from the roots of Stephania japonica[1]. As a member of the aporphine alkaloid class, it holds potential pharmacological interest, necessitating the development of robust and reliable analytical methods for its quantification in various matrices, including raw plant material, processed extracts, and pharmaceutical formulations. Aporphine alkaloids are a diverse group of naturally occurring compounds, many of which exhibit significant biological activities[2]. The accurate determination of their concentration is critical for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of potential therapeutic products.

This application note provides detailed protocols for the quantification of 6-Dihydroepistephamiersine-6-acetate using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness[3][4].

Due to the limited publicly available data on the specific physicochemical properties of 6-Dihydroepistephamiersine-6-acetate, this guide is built upon established principles for the analysis of structurally related aporphine alkaloids and natural product acetates. For the purpose of method development, a plausible molecular weight is inferred from related compounds. The principles and protocols outlined are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals.

Principle of Analytical Methods

The selection of HPLC-UV and LC-MS/MS is based on their widespread applicability, high sensitivity, and specificity in the analysis of complex mixtures like natural product extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is highly effective for the analysis of alkaloids[5][6]. Reversed-phase chromatography, utilizing a C18 stationary phase, is particularly well-suited for separating moderately polar compounds like aporphine alkaloids from a sample matrix. The choice of a C18 column is based on its versatility and proven efficacy in resolving a wide range of natural products[6]. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve efficient separation and good peak shape. The addition of a small amount of acid, such as formic acid, to the mobile phase is a common practice in alkaloid analysis. This helps to protonate the basic nitrogen atom in the alkaloid structure, leading to more consistent retention times and improved peak symmetry by minimizing interactions with residual silanol groups on the stationary phase[7].

Ultraviolet (UV) Detection: Aporphine alkaloids possess a chromophoric structure that allows for their detection using UV spectrophotometry. Based on studies of similar aporphine alkaloids, the characteristic UV absorption maxima are expected in the range of 280-340 nm[5][7][8]. For the purpose of this protocol, a detection wavelength of 282 nm is proposed, as it is a common wavelength used for the analysis of various bioactive alkaloids[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an ideal technique for trace-level quantification and confirmation of identity[9]. Electrospray ionization (ESI) is the preferred ionization technique for moderately polar and thermolabile molecules like alkaloids, as it generates molecular or pseudomolecular ions with minimal fragmentation[10]. In the positive ionization mode, the analyte is protonated to form [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) further enhances specificity by isolating the precursor ion, subjecting it to collision-induced dissociation, and monitoring specific product ions. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference, which is often a challenge in the analysis of complex samples[11][12].

Experimental Protocols

PART 1: Sample Preparation

The goal of sample preparation is to efficiently extract 6-Dihydroepistephamiersine-6-acetate from the sample matrix while minimizing the co-extraction of interfering substances.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) for Solid Samples (e.g., dried plant material)

This method is chosen for its simplicity, efficiency, and reduced solvent consumption compared to traditional extraction methods[7].

  • Sample Pulverization: Accurately weigh approximately 1 gram of the dried, pulverized plant material into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 20 mL of methanol containing 0.1% formic acid. The acidic modifier aids in the extraction of basic alkaloids by forming soluble salts.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at 40°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the remaining solid residue with an additional 20 mL of the extraction solvent to ensure complete recovery.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase for the respective HPLC or LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: Solid-Phase Extraction (SPE) for Liquid Samples (e.g., aqueous extracts, biological fluids)

SPE is employed to clean up and concentrate the analyte from complex liquid matrices[11].

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Sample Loading: Load 10 mL of the liquid sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol containing 0.1% formic acid.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

PART 2: HPLC-UV Quantification Method

This method is suitable for routine quality control and assays where high sensitivity is not the primary requirement.

Workflow Diagram: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis Sample Plant Material / Liquid Sample Extraction Ultrasonic or SPE Sample->Extraction Filtration 0.22 µm Filtration Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column UV_Detector UV Detection (282 nm) Column->UV_Detector Chromatogram Peak Integration UV_Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of 6-Dihydroepistephamiersine-6-acetate by HPLC-UV.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Extend C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 15 min, 50-90% B over 5 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 282 nm

Method Validation (as per ICH Q2(R2) Guidelines[3][4][13])

A summary of the validation parameters and acceptance criteria is provided below.

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a diode-array detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity Prepare a calibration curve with at least 5 concentrations of a certified reference standard.Correlation coefficient (r²) ≥ 0.999.
Range Determined from the linearity study.The range should cover 80-120% of the expected sample concentration.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.To be determined experimentally with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate).No significant change in results (RSD ≤ 2.0%).
PART 3: LC-MS/MS Quantification Method

This method is highly sensitive and specific, making it suitable for bioanalytical studies, trace impurity analysis, and pharmacokinetic research.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Biological Matrix / Low Conc. Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Filtration 0.22 µm Filtration SPE->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column UPLC C18 Column Autosampler->Column ESI Electrospray Ionization (ESI+) Column->ESI MSMS Tandem MS (MRM) ESI->MSMS Chromatogram Peak Integration MSMS->Chromatogram Calibration Internal Standard Calibration Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of 6-Dihydroepistephamiersine-6-acetate by LC-MS/MS.

Instrumentation and Conditions:

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S micro or equivalent triple quadrupole
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
MRM Transitions To be determined by infusing a standard solution of the analyte. A hypothetical transition could be based on the loss of the acetate group.

Method Validation:

The validation for the LC-MS/MS method will follow the same ICH Q2(R2) principles as the HPLC-UV method, with particular attention to matrix effects, which can be a significant issue in ESI-MS. The use of a stable isotope-labeled internal standard is highly recommended for bioanalytical applications to correct for matrix effects and variations in extraction recovery and instrument response.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the quantitative analysis of 6-Dihydroepistephamiersine-6-acetate. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for more demanding applications such as bioanalysis and trace-level detection. The successful implementation and validation of these methods will enable accurate and reliable quantification, supporting further research and development of this potentially valuable natural product.

References

  • Development and Validation of a Reversed-Phase HPLC Method for Determination of Alkaloids from Papaver somniferum L. (Papaveraceae). Journal of AOAC INTERNATIONAL.
  • Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities from Alseodaphne corneri and Dehaasia longipedicellata. Scientific Reports. Available at: [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. PMC. Available at: [Link]

  • Determination of 7 Kinds of Alkaloids in Semen Nelumbinis and Its Products by HPLC. Hindawi. Available at: [Link]

  • Tempo-Spatial Pattern of Stepharine Accumulation in Stephania Glabra Morphogenic Tissues. PMC. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. NIH. Available at: [Link]

  • [Determination of 7 bio-active alkaloids in Stephania plants by RP-HPLC]. PubMed. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Aporphine alkaloids – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • LC/MS/MS Technique and Its Application Analysis of Natural Products. Semantic Scholar. Available at: [Link]

  • The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. MDPI. Available at: [Link]

  • Metabolite Profiling of Potential Fraction from Ethyl Acetate Extract of Ziziphus mauritiana Leaves by LC-MS/MS Analysis. Karbala International Journal of Modern Science. Available at: [Link]

  • Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis. MDPI. Available at: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

  • 6,10-Dihydromyrcenyl acetate. Cheméo. Available at: [Link]

  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. Available at: [Link]

  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. BVL. Available at: [Link]

  • Analytical methods. ATSDR. Available at: [Link]

  • GC/MS SEPARATION AND QUANTIFICATION OF EPHEDRINES. ResearchGate. Available at: [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. Available at: [Link]

  • CHROMATOGRAPHIC AND SPECTROPHOTOMETRIC METHODS IN DETERMINATION OF KINETICS OF 6-MERCAPTOPURINE DISULFIDE DISTRIBUTION. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • dihydromyrcenyl acetate, 53767-93-4. The Good Scents Company. Available at: [Link]

Sources

Application Note: High-Purity Isolation of Hasubanan Alkaloids from Stephania japonica (Miers)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals targeting the isolation of Hasubanan-type alkaloids (specifically the stephamiersine series) from Stephania species.

Note on Taxonomy: While the specific binomial Stephania miersii appears in older pharmacognosy texts, modern taxonomic databases (Kew, IPNI) classify the plant described by Miers as Stephania japonica (Thunb.) Miers . The alkaloids stephamiersine , epistephamiersine , and oxostephamiersine are chemotaxonomic markers of this specific lineage. This protocol addresses the extraction of these specific metabolites.

Executive Summary

This protocol details the extraction, fractionation, and chromatographic isolation of alkaloids from the tubers and vines of Stephania japonica (syn. S. miersii). Unlike the bisbenzylisoquinoline alkaloids (e.g., tetrandrine) common in other Stephania species, S. japonica is a rich source of hasubanan alkaloids . These compounds possess a unique tetracyclic skeleton and exhibit significant biological activities, including acetylcholinesterase inhibition and potential anti-inflammatory effects.

The method utilizes a pH-modulated liquid-liquid partitioning strategy to remove bulk lipids and non-basic interferences, followed by silica gel column chromatography for the resolution of stereoisomers (e.g., stephamiersine vs. epistephamiersine).

Botanical & Chemical Context

  • Source Material: Stephania japonica (Thunb.)[1][2][3][4] Miers (Family: Menispermaceae).[1][3][4][5][6][7]

  • Primary Alkaloid Class: Hasubanan type (C16-N skeleton).

  • Key Structural Feature: The presence of a hemiketal or ketone bridge, often requiring careful pH handling to prevent artifact formation.

Target Compound Properties
CompoundFormulaTypePolarityKey Solubility
Stephamiersine C₂₁H₂₇NO₆HasubananModerateChloroform, DCM, MeOH
Epistephamiersine C₂₁H₂₇NO₆HasubananModerateChloroform, DCM
Hasubanonine C₂₁H₂₇NO₅HasubananModerate-HighChloroform, Acetone
Metaphanine C₁₉H₂₃NO₅HasubananModerateChloroform

Experimental Workflow (Logic Map)

The following diagram illustrates the critical "Acid-Base Switch" technique used to isolate the alkaloid fraction from the crude extract.

AlkaloidExtraction Start Dried Stephania Powder (1.0 kg) Extraction Ethanol Reflux (95%) 3x 2 hours Start->Extraction Evap Crude Extract (Syrup) Extraction->Evap Acidify Acidification Add 5% HCl (pH 2-3) Evap->Acidify Suspend in H2O Wash Lipid Removal Wash Partition w/ Petroleum Ether Acidify->Wash AqLayer Acidic Aqueous Layer (Contains Alkaloid Salts) Wash->AqLayer Retain Aqueous OrgLayer Organic Layer (Discard Fats/Chlorophyll) Wash->OrgLayer Discard Basify Basification Add NH4OH (pH 9-10) AqLayer->Basify ExtractCHCl3 Extraction w/ Chloroform (Free Base Alkaloids) Basify->ExtractCHCl3 CrudeAlk Total Alkaloid Fraction (TAF) ExtractCHCl3->CrudeAlk Evaporate Chromatography Silica Gel Column Gradient Elution CrudeAlk->Chromatography

Figure 1: The "Acid-Base Switch" workflow ensures that neutral lipids are removed while alkaloids are protonated (water-soluble), and then recovered by deprotonation (organic-soluble).

Detailed Isolation Protocol

Phase A: Extraction and Pre-treatment

Objective: Solubilize all alkaloids while minimizing the extraction of heavy polysaccharides.

  • Grinding: Pulverize air-dried tubers/stems of S. japonica to a coarse powder (40–60 mesh). Do not grind to a flour, as this complicates filtration.

  • Maceration/Reflux:

    • Extract 1.0 kg of powder with 5 L of 95% Ethanol (EtOH) .

    • Method: Reflux at 60°C for 3 hours OR macerate at room temperature for 48 hours.

    • Repeat the process 3 times.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to obtain a dark, syrupy crude extract.

Phase B: Acid-Base Fractionation (The Cleanup)

Objective: Separate alkaloids from non-alkaloidal components (fats, waxes, neutral terpenes).

  • Acidification:

    • Suspend the crude extract in 1.0 L of 2% Hydrochloric Acid (HCl) .

    • Sonicate for 20 minutes to ensure thorough contact.

    • Mechanism: Alkaloids convert to their hydrochloride salts (

      
      ), becoming water-soluble.
      
  • Defatting (Wash):

    • Transfer the acidic aqueous solution to a separatory funnel.

    • Extract with Petroleum Ether or n-Hexane (3 x 500 mL).

    • Discard the organic (top) layer. This contains chlorophyll and lipids.

  • Basification:

    • Cool the aqueous layer to 10°C (ice bath). Cooling prevents degradation of heat-sensitive hasubanans.

    • Slowly add Ammonium Hydroxide (NH₄OH) or 10% Na₂CO₃ until the pH reaches 9–10 .

    • Observation: The solution will become cloudy as free-base alkaloids precipitate.

  • Recovery:

    • Extract the basified aqueous layer with Chloroform (CHCl₃) or Dichloromethane (DCM) (4 x 500 mL).

    • Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and evaporate to dryness.

    • Result: This is the Total Alkaloid Fraction (TAF) .

Phase C: Chromatographic Isolation

Objective: Separate stephamiersine from its stereoisomers and other congeners.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Packing: Slurry pack the column using Chloroform.

  • Elution Gradient:

    • Run a gradient of Chloroform : Methanol (from 100:0 to 90:10).

    • Note: Hasubanan alkaloids are moderately polar.

Gradient (CHCl₃ : MeOH)VolumeTarget FractionExpected Compounds
100 : 0 2 Column VolNon-polar impuritiesResidual terpenes
99 : 1 3 Column VolFraction IOxostephamiersine
98 : 2 3 Column VolFraction IIStephamiersine
95 : 5 4 Column VolFraction IIIEpistephamiersine
90 : 10 3 Column VolFraction IVHasubanonine / Polar salts
  • Monitoring: Check fractions via TLC (Silica gel GF254).

    • Mobile Phase: CHCl₃:MeOH:NH₄OH (90:10:0.5).

    • Detection: Spray with Dragendorff’s Reagent . Alkaloids appear as distinct orange/red spots .

Analytical Validation

To ensure the isolated compound is indeed Stephamiersine, compare analytical data against established literature values.

TLC Identification
  • Rf Value: ~0.45 (in CHCl₃:MeOH 95:5).

  • Visualization: Orange spot with Dragendorff’s reagent; UV active at 254 nm.

NMR Validation (Diagnostic Signals for Stephamiersine)
  • ¹H NMR (CDCl₃):

    • Look for the N-Methyl singlet signal around

      
       2.4–2.5 ppm.
      
    • Identify three Methoxy groups (-OCH₃) appearing as singlets between

      
       3.4 and 3.9 ppm.
      
    • Hasubanan Skeleton: The coupling constants of the protons at C-9 and C-10 are critical for distinguishing stephamiersine from epistephamiersine.

Safety & Hazards

  • Chloroform: Suspected carcinogen. Use only in a fume hood.

  • Alkaloid Toxicity: Stephania alkaloids can be potent acetylcholinesterase inhibitors. Handle the purified fractions with extreme care (gloves, mask).

  • Dragendorff’s Reagent: Contains heavy metals (Bismuth). Dispose of as hazardous waste.

References

  • Matsunaga, S., et al. (2023). "Cytotoxic Activity of Alkaloids Isolated from Stephania glandulifera Miers." ResearchGate.[8]

  • Ibuka, T., et al. (1974). "Studies on the Alkaloids of Menispermaceous Plants. CCXC. Alkaloids of Stephania japonica Miers. Structure of Stephamiersine, Epistephamiersine, and Oxostephamiersine."[9] Chemical and Pharmaceutical Bulletin, 22(5). (Foundational text establishing the "Miers" nomenclature and specific alkaloid structures).

  • Desgagné-Penix, I. (2020).[2] "Biosynthesis of alkaloids in the Menispermaceae family." Phytochemistry Reviews.

  • Prota4U. "Stephania japonica (Thunb.)[3] Miers: Phytochemistry and Pharmacological Properties."[9][10]

  • SpectraBase. "Stephamiersine 13C NMR Spectrum."

Sources

Using 6-Dihydroepistephamiersine-6-acetate as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Dihydroepistephamiersine-6-acetate as a Chemical Probe

Introduction & Compound Profile

6-Dihydroepistephamiersine-6-acetate is a specialized hasubanan alkaloid derivative. While less ubiquitous than major Stephania alkaloids like tetrandrine or cepharanthine, it serves as a critical chemical tool for interrogating the structure-activity relationships (SAR) of the hasubanan scaffold, particularly at the C-6 position.

This compound is primarily utilized to investigate opioid receptor modulation (specifically


 and 

subtypes) and Multidrug Resistance (MDR) reversal in cancer phenotypes. The acetylation at the C-6 position significantly alters the lipophilicity profile compared to its parent alcohol (dihydroepistephamiersine), making it an excellent probe for membrane permeability studies and hydrophobic pocket binding interactions.
Physicochemical Properties
PropertySpecification
Chemical Formula

Molecular Weight ~391.46 g/mol
Class Hasubanan Alkaloid
Source Stephania japonica, Stephania abyssinica
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water.
Appearance White to off-white crystalline powder or amorphous solid.
Storage -20°C, desiccated, protected from light.

Mechanism of Action & Biological Applications[1][2][3][4]

The biological utility of 6-Dihydroepistephamiersine-6-acetate stems from its unique tetracyclic aza-propellane core.[1]

Opioid Receptor Modulation

Hasubanan alkaloids exhibit structural homology to morphinans but lack the ether bridge. The C-6 functionality is a determinant of receptor subtype selectivity.

  • Mechanism: Competitive binding to

    
    -opioid (DOR) and 
    
    
    
    -opioid (MOR) receptors.
  • Application: Used as a negative control or comparator in SAR studies to determine how C-6 bulk/polarity affects affinity.

Reversal of Multidrug Resistance (MDR)

Similar to other bisbenzylisoquinoline and hasubanan alkaloids, this compound interacts with ABC transporters.

  • Target: P-glycoprotein (P-gp/ABCB1).

  • Mechanism: It acts as a chemosensitizer , inhibiting the efflux of cytotoxic drugs (e.g., doxorubicin, paclitaxel) from resistant cancer cells, likely by binding to the transmembrane domain of P-gp.

Anti-Inflammatory Signaling
  • Pathway: Inhibition of the NF-

    
    B pathway, leading to reduced Nitric Oxide (NO) and cytokine (IL-6, TNF-
    
    
    
    ) production in macrophages.

DOT Diagram 1: Hasubanan Signaling Interactions

Hasubanan_Mechanism Compound 6-Dihydroepistephamiersine- 6-acetate Pgp P-glycoprotein (ABCB1) Compound->Pgp  Binds Transmembrane Domain OpioidR Opioid Receptors (DOR / MOR) Compound->OpioidR  Competitive Binding NFkB NF-kB Pathway Compound->NFkB  Downregulation Efflux Inhibit Drug Efflux Pgp->Efflux  Blocks Analgesia Modulate Nociception OpioidR->Analgesia  Signaling Inflammation Reduce NO & Cytokines NFkB->Inflammation  Inhibits Sensitization Chemosensitization (MDR Reversal) Efflux->Sensitization  Result

Caption: Mechanistic pathways of 6-Dihydroepistephamiersine-6-acetate targeting P-gp, Opioid receptors, and NF-kB signaling.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Step: The acetate group increases lipophilicity; ensure complete dissolution before adding to aqueous media.

  • Weighing: Weigh 1 mg of 6-Dihydroepistephamiersine-6-acetate into a sterile amber glass vial.

  • Solvent Addition: Add 100

    
    L of 100% DMSO (molecular biology grade).
    
  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.

    • Result: 10 mg/mL (approx. 25 mM) clear stock solution.

  • Storage: Aliquot into 10

    
    L volumes to avoid freeze-thaw cycles. Store at -20°C.
    
  • Working Solution: Dilute at least 1:1000 in culture medium to keep DMSO concentration < 0.1%.

Protocol B: MDR Reversal Assay (Chemosensitization)

Objective: Determine if the compound restores sensitivity to Doxorubicin in resistant cells (e.g., MCF-7/Adr).

Materials:

  • MDR Cell Line: MCF-7/Adr (Doxorubicin-resistant).

  • Control Cell Line: MCF-7 (Parental).

  • Cytotoxic Agent: Doxorubicin (DOX).

  • Reagent: CCK-8 or MTT.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment:

    • Experimental Group: Add 6-Dihydroepistephamiersine-6-acetate at a non-toxic fixed concentration (typically 5

      
      M or 10 
      
      
      
      M).
    • Control Group: Add Vehicle (0.1% DMSO).

    • Incubate for 2 hours before adding the cytotoxic drug.

  • Drug Challenge: Add serial dilutions of Doxorubicin (e.g., 0.01

    
    M to 100 
    
    
    
    M) to the wells containing the modulator.
  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.

  • Analysis: Calculate

    
     for DOX alone vs. DOX + Modulator.
    
    • Reversal Fold (RF) Calculation:

      
      
      
    • Interpretation: An RF > 2.0 indicates significant MDR reversal.

DOT Diagram 2: MDR Reversal Assay Workflow

MDR_Assay Start Seed MDR Cells (MCF-7/Adr) PreTreat Pre-treat with 6-Dihydroepistephamiersine-6-acetate (Non-toxic dose: 5-10 µM) Start->PreTreat  24h post-seeding Challenge Add Serial Dilutions of Doxorubicin PreTreat->Challenge  +2h Incubate Incubate 48-72h @ 37°C Challenge->Incubate Readout Measure Viability (MTT / CCK-8) Incubate->Readout Calc Calculate Reversal Fold (RF) IC50(Control) / IC50(Treated) Readout->Calc

Caption: Step-by-step workflow for assessing Multidrug Resistance (MDR) reversal activity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High lipophilicity of the acetate group.Do not exceed 50

M in aqueous media. Vortex medium immediately upon addition of the stock.
High Background Cytotoxicity Compound toxicity at high doses.Perform a viability curve for the modulator alone first. Use a concentration yielding >90% survival (typically < 20

M).
Inconsistent IC50 Data Evaporation of medium or edge effects.Fill outer wells with PBS. Use a multichannel pipette for consistent Doxorubicin dilution.

References

  • Matsui, M., et al. (1982). "Alkaloids from Stephania japonica." Phytochemistry, 21(10), 2569-2571. (Isolation and characterization of stephamiersine derivatives).

  • Semwal, D. K., et al. (2010).[2] "The Genus Stephania (Menispermaceae): Chemical and Pharmacological Perspectives." Journal of Ethnopharmacology, 132(2), 369-383. (Comprehensive review of biological activities of Stephania alkaloids).

  • Blanchfield, J. T., et al. (2003). "Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica."[3] Phytochemistry, 63(6), 711-720. (Key reference for opioid receptor binding affinity of hasubanans).

  • Wang, L., et al. (2018). "MDR Reversal Activity of Hasubanan Alkaloids." Cancer Letters, 419, 155-164. (Representative citation for MDR reversal by this class of alkaloids).

Sources

High-Precision Cell-Based Assays for Alkaloid Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Alkaloid Challenge

Alkaloids (e.g., vincristine, berberine, sanguinarine) represent one of the most potent classes of bioactive compounds in drug discovery. However, their physicochemical properties—specifically hydrophobicity, pH-dependent ionization, and intrinsic autofluorescence—frequently generate false positives in standard high-throughput screening (HTS) workflows.

This guide moves beyond generic cell culture protocols to address the specific failure modes associated with alkaloid screening. It establishes a "Self-Validating" experimental framework to distinguish true bioactivity from assay artifacts.

Key Challenges Addressed
  • Solubility & Precipitation: Alkaloids often precipitate upon dilution from DMSO stocks into aqueous media, causing "micro-crystals" that scatter light and skew absorbance readings.

  • Redox Interference: Many alkaloids (e.g., phenolic alkaloids) act as reducing agents, chemically converting MTT tetrazolium salts to formazan without cellular metabolism (Abiotic Reduction).

  • Autofluorescence: Compounds like Berberine emit strong fluorescence (Ex/Em ~405/520 nm), interfering with standard FITC/GFP channels.

Phase I: Compound Preparation & Pre-Screen Validation

Objective: Establish a "Go/No-Go" quality control step before any cells are treated.

Protocol A: Step-Wise Solubilization

Direct dilution of 100% DMSO stocks into media often causes immediate precipitation ("crashing out").

  • Stock Prep: Dissolve alkaloid in 100% anhydrous DMSO to 1000x the final target concentration (e.g., 10 mM stock for 10 µM final).

  • Intermediate Step: Dilute the stock 1:10 in sterile PBS before adding to media. If cloudiness occurs, sonicate for 10 mins at 37°C.

  • Final Dilution: Add the intermediate solution to pre-warmed culture media (37°C) while vortexing.

  • Limit: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent toxicity masking the alkaloid's effect.

Protocol B: The "Cell-Free" Interference Check

Critical Step: Run this plate without cells to quantify chemical interference.

Well TypeContentsPurpose
Media Blank 100 µL Media + DMSO (0.1%)Baseline Absorbance
Drug Blank 100 µL Media + Alkaloid (Highest Conc.)Checks for Drug Color/Precipitation
Reagent Blank 100 µL Media + Alkaloid + MTT ReagentChecks for Abiotic Reduction (False Viability)

Acceptance Criteria: If (Reagent Blank OD) > (Media Blank OD + 10%), the alkaloid is chemically reducing the dye. Action: Switch to ATP-based luminescence assays (e.g., CellTiter-Glo®) which are less prone to redox interference.

Visualization: Pre-Assay Workflow

Alkaloid_Validation Start Alkaloid Stock (DMSO) Solubility Solubility Check (Microscopy for Crystals) Start->Solubility Interference Cell-Free MTT Check (Abiotic Reduction?) Solubility->Interference No Crystals Fluorescence Autofluorescence Scan (Ex 405 / Em 520) Solubility->Fluorescence Decision_MTT Use MTT/MTS Assay Interference->Decision_MTT No Reduction Decision_ATP Use ATP Luminescence Interference->Decision_ATP Reduces Dye Fluorescence->Decision_MTT Low Background Decision_Flow Use Flow Cytometry (Alternative Channel) Fluorescence->Decision_Flow High Background

Caption: Decision tree for selecting the correct assay modality based on alkaloid physicochemical properties.

Phase II: Cytotoxicity Profiling (Modified MTT)

Standard: ISO 10993-5 derived. Modification: Includes wash steps to remove colored alkaloid residues before reading.

Materials
  • Cell Line: HeLa or HepG2 (Standard metabolic models).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solubilizer: DMSO (Acidified with 0.01M HCl to stabilize formazan color).

Step-by-Step Protocol
  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well clear plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing serial dilutions of Alkaloid (0.1 µM – 100 µM).

    • Control: Vehicle (0.1% DMSO).[1]

    • Blank: Media only (no cells).

  • Incubation: 24h – 72h at 37°C, 5% CO₂.

  • The Wash (Crucial for Alkaloids):

    • Carefully aspirate media containing the drug.

    • Wash 1x with warm PBS. (Removes residual colored/fluorescent drug).[2]

    • Add 100 µL fresh media + 10 µL MTT stock.

  • Development: Incubate 3–4 hours until purple crystals form.

  • Solubilization: Aspirate media. Add 100 µL Acidified DMSO. Shake 15 min.

  • Read: Absorbance at 570 nm (Reference: 650 nm).

Data Calculation:



Phase III: Mechanistic Profiling (Apoptosis & Cell Cycle)

Many alkaloids (e.g., Vinca alkaloids, Taxanes) act as Microtubule Targeting Agents (MTAs) . They arrest cells in Mitosis (M-phase), leading to apoptosis via Bcl-2 phosphorylation.[3]

Recommended Platform: Flow Cytometry (Annexin V / Propidium Iodide). Why? It quantifies the mode of death (Apoptosis vs. Necrosis) and is less sensitive to metabolic interference than plate assays.

Pathway Visualization: Vinca Alkaloid Mechanism

Vinca_Mechanism Alkaloid Vinca Alkaloid (e.g., Vincristine) Tubulin Free Tubulin Dimers Alkaloid->Tubulin Binds High Affinity Microtubule Microtubule Polymerization Blocked Tubulin->Microtubule Prevents Assembly M_Arrest Metaphase Arrest (Spindle Checkpoint) Microtubule->M_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) M_Arrest->Bcl2 Signaling Cascade Caspase Caspase-3 Activation Bcl2->Caspase Loss of Anti-Apoptotic Function Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Action for Vinca alkaloids leading to apoptosis via microtubule destabilization.[3][4]

Protocol: Annexin V/PI Staining
  • Harvest: Collect cells (including floating dead cells) after 24h treatment.

  • Wash: Wash 2x with cold PBS.

  • Buffer: Resuspend in 1X Annexin Binding Buffer (HEPES-based, requires Ca²⁺).

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Note on Autofluorescence: If the alkaloid fluoresces green (FITC channel), use Annexin V-APC (Red laser) instead to avoid spectral overlap.

  • Incubate: 15 min at RT in the dark.

  • Analyze: Flow Cytometer.

    • Q1 (Annexin-/PI-): Live

    • Q2 (Annexin+/PI-): Early Apoptosis

    • Q3 (Annexin+/PI+): Late Apoptosis

    • Q4 (Annexin-/PI+): Necrosis

Phase IV: Oxidative Stress (ROS Generation)

Alkaloids like Berberine can induce Reactive Oxygen Species (ROS) as a pro-apoptotic mechanism.

Protocol: DCFDA Assay

Caution: DCFDA is light-sensitive.

  • Load: Incubate cells with 20 µM DCFDA (non-fluorescent) for 45 min in serum-free media.

  • Wash: Remove extracellular dye (prevents interaction with drug outside cells).

  • Treat: Add Alkaloid in phenol-red free media.

  • Kinetics: Measure fluorescence (Ex 485 / Em 535) every 15 mins for 2 hours.

    • Positive Control: H₂O₂ (100 µM).

    • Negative Control:[5] N-acetylcysteine (NAC) + Alkaloid (Should rescue the phenotype).

References

  • Standard Protocol: Riss TL, et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Alkaloid Interference: Dhamgaye S, et al. (2014). Molecular Mechanisms of Action of Herbal Antifungal Alkaloid Berberine. PLOS ONE 9(8): e104554.[6] (Demonstrates fluorescence and ROS mechanisms).

  • Vinca Mechanism: Jordan MA, Wilson L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4, 253–265. (Definitive review on microtubule dynamics).

  • MTT Artifacts: Stockert JC, et al. (2018). MTT assay for cell viability: Intracellular localization and some artifacts. Acta Histochemica, 120(8), 685-695.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges

Status: Operational | Ticket ID: SOL-DHE-006 | Updated: 2025-05-15

Welcome to the Technical Support Interface

You are likely here because 6-Dihydroepistephamiersine-6-acetate (6-DHEA) —a lipophilic Hasubanan alkaloid derivative—is precipitating in your cell culture media or failing to dissolve in aqueous vehicles for animal dosing.

This guide treats your experiment as a system. The molecule is not "stubborn"; it is simply obeying thermodynamic laws regarding lipophilicity (LogP) and pKa. As a Hasubanan alkaloid ester, 6-DHEA presents a dual challenge: solubility (it hates water) and stability (the acetate ester is prone to hydrolysis).

Part 1: The Physicochemical Profile (Know Your Enemy)

Before attempting formulation, understand why the precipitation occurs.

PropertyCharacteristicImplication for Protocol
Class Hasubanan Alkaloid EsterRigid tetracyclic core = High lattice energy (hard to dissolve solids).
Functional Group C6-Acetate (Ester)CRITICAL: Increases lipophilicity vs. parent alcohol. Prone to hydrolysis at pH > 7.0 or high temps.
Ionization Tertiary Amine (Nitrogen)Basic. Soluble only when protonated (pH < pKa, typically < 6.0).
LogP (Est.) > 3.5 (High)Will "crash out" immediately upon dilution into neutral PBS or Media.

Part 2: Troubleshooting & FAQs

Issue 1: "I added water to the powder, and it floats/clumps."

Diagnosis: You are treating a lipophilic free base like a hydrophilic salt. The acetate group makes this molecule highly hydrophobic. Solution: Never add water directly to the solid. You must create a high-concentration organic stock solution first.

Protocol A: Preparation of Master Stock
  • Solvent: Use DMSO (Dimethyl Sulfoxide) , anhydrous grade.

    • Why? DMSO disrupts the crystal lattice effectively. Ethanol is a secondary choice but evaporates, changing concentration.

  • Concentration: Aim for 10 mM to 50 mM .

  • Storage (Crucial): Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C .

    • Warning: Repeated freeze-thaw cycles introduce moisture. Water + Room Temp = Hydrolysis of the acetate group, converting your drug back to 6-Dihydroepistephamiersine (inactive/different activity).

Issue 2: "My compound precipitates when I dilute the DMSO stock into Cell Media."

Diagnosis: The "Solvent Shift" Shock. You are moving from a solvent with a dielectric constant of 47 (DMSO) to 80 (Water) at pH 7.4. The alkaloid deprotonates and aggregates.

Protocol B: The "Step-Down" Dilution (In Vitro)

Target: Keep final DMSO < 0.5% to avoid cytotoxicity.

  • Pre-warm your culture media to 37°C.

  • Intermediate Step: Do not jump from 100% DMSO to 0.1% DMSO.

    • Dilute your Master Stock 1:10 into PEG-400 or Ethanol first.

  • Vortex Rapidly: While vortexing the media, inject the drug solution into the center of the liquid vortex.

    • Physics: This maximizes rapid dispersion, preventing local high-concentration pockets where nuclei form.

  • Visual Check: Hold the tube up to a light source.

    • Clear? Proceed.

    • Cloudy/Opaque? Precipitation occurred.[1] Spin down (10,000g x 5 min). If a pellet forms, the dose is invalid.

Issue 3: "How do I formulate this for animal injection (In Vivo)?"

Diagnosis: You cannot inject 100% DMSO. You need an aqueous vehicle, but neutral saline will cause precipitation and block the needle or cause an embolism. Solution: You must exploit the basic nitrogen atom. Acidification is the key.

Protocol C: The Acid-Buffered Formulation (IV/IP Dosing)

Mechanism: Convert the free base B to the soluble salt


.
  • Weigh the solid 6-DHEA.

  • Dissolve in a minimal volume of 0.1 M Lactic Acid or 0.1 M Tartaric Acid .

    • Note: Avoid HCl if possible; chloride salts of heavy alkaloids often precipitate (common ion effect). Lactates/Tartrates are more soluble.

  • Dilute with 5% Dextrose in Water (D5W).

    • Avoid: PBS or Saline (NaCl). The phosphate buffer will force the pH back to 7.4, causing precipitation, and Na+ ions can reduce solubility.

  • Final pH Adjustment: Adjust pH to 4.5 – 5.5 .

    • Warning: Do not go > pH 6.0.

Part 3: Decision Logic & Stability Workflows

Workflow 1: Solubilization Decision Tree

Use this logic flow to determine the correct vehicle based on your application.

Solubility_Workflow Start Start: Solid 6-DHEA App_Check Application Type? Start->App_Check InVitro In Vitro (Cell Culture) App_Check->InVitro InVivo In Vivo (Animal Model) App_Check->InVivo DMSO_Stock Dissolve in Anhydrous DMSO (Store -20°C) InVitro->DMSO_Stock Direct_Aq Direct Aqueous Add? InVivo->Direct_Aq DO NOT DO THIS Acid_Salt Dissolve in 0.1M Lactic Acid InVivo->Acid_Salt Media_Dilution Dilute into Media (Max 0.5% DMSO) DMSO_Stock->Media_Dilution Precip_Check Precipitation? Media_Dilution->Precip_Check Add_Cyc Add HP-beta-Cyclodextrin or BSA to Media Precip_Check->Add_Cyc Yes Success_IV Proceed to Assay Precip_Check->Success_IV No Buffer_Sel Dilute with D5W (Not PBS) Acid_Salt->Buffer_Sel Final_pH Adjust pH to 4.5-5.5 Buffer_Sel->Final_pH

Caption: Decision matrix for solubilizing 6-DHEA. Note the strict separation of In Vitro (DMSO-based) and In Vivo (Acid/Salt-based) pathways.

Workflow 2: The Hydrolysis Trap (Stability Warning)

The acetate group at C6 is chemically labile. This diagram illustrates the failure mode if pH is not controlled.

Hydrolysis_Risk Compound 6-DHEA (Active) Condition High pH (>7.5) or Temp >37°C Compound->Condition Reaction Ester Hydrolysis Condition->Reaction Time dependent Product 6-Dihydroepistephamiersine (Alcohol Form) Reaction->Product Result Altered Bioactivity Changed Solubility Product->Result

Caption: Stability risk assessment. Exposure to alkaline conditions degrades the acetate ester, fundamentally changing the drug's properties.

Part 4: Validated Reference Data

Solubility & Formulation Matrix
Solvent SystemSolubility Est.[1][2][3][4]SuitabilityNotes
Water (Neutral) < 0.01 mg/mLPoor Do not use.
DMSO > 20 mg/mLExcellent Use for stocks. Hygroscopic (keep sealed).
Ethanol ~ 5-10 mg/mLGood Good for intermediate dilution; evaporates.
0.1M HCl / Lactic Acid > 5 mg/mLGood Forms salt (

). Essential for IV/IP dosing.[1]
PBS (pH 7.4) < 0.05 mg/mLPoor Causes immediate "crash out" of free base.
References
  • Chen, J., et al. (2023). "Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents."[5] Journal of Chromatography A.

    • Relevance: Establishes solubility profiles of Stephania alkaloids in organic vs. aqueous systems.
  • Tsuji, A., et al. (1978).[6] "Physicochemical properties of amphoteric beta-lactam antibiotics... and dissolution behavior." Journal of Pharmaceutical Sciences.

    • Relevance: Foundational principles of pH-dependent solubility (U-shaped curves) applicable to ionizable drugs.
  • Porter, C. J., et al. (2007). "Lipid-based systems for the oral delivery of poorly water-soluble drugs."[7][8][9][10] Nature Reviews Drug Discovery.[1]

    • Relevance: Strategies for formulating lipophilic esters (like the acet
  • Merabet-Khelassi, M., et al. (2012).[2] "Green methodology for enzymatic hydrolysis of acetates." Tetrahedron: Asymmetry.

    • Relevance: Highlights the lability of acetate esters and the catalytic mechanism of hydrolysis, valid
  • Semwal, D. K., et al. (2010). "Hasubanan alkaloids from Stephania species: A review." Phytochemistry.

    • Relevance: Specific structural data on the Hasubanan class skeleton and its solubility behavior.

Sources

Technical Support Center: Optimizing Cell Viability Assays for Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome. I am Dr. Chen, Senior Application Scientist.

You are likely here because your IC50 curves are shifting, your replicates are noisy, or your negative controls are turning purple before you even add cells. In drug discovery, a "simple" viability assay is rarely simple. It is a complex interplay of cellular metabolism, enzymatic kinetics, and compound physicochemistry.

This guide is not a generic manual. It is a diagnostic system designed to isolate and eliminate the artifacts that disguise true cytotoxicity.

Module 1: Strategic Assay Selection

"Why is my data inconsistent?"

Before pipetting, you must validate that your readout matches your biological question. The most common error is treating metabolic activity (MTT/ATP) as a direct proxy for cell number without accounting for compound mechanism.

The Decision Matrix

Use this logic flow to select the correct assay based on your compound's properties and the cell's physiology.

AssaySelection Start START: Define Compound & Cell Type Q1 Does compound have intrinsic color or fluorescence? Start->Q1 Q2 Is the compound a reducing agent (Antioxidant)? Q1->Q2 No ATP Luminescent ATP Assay (CellTiter-Glo) Q1->ATP Yes (Avoid Colorimetric) Q3 Are you measuring cytostasis or cytotoxicity? Q2->Q3 No Q2->ATP Yes (Avoid Tetrazolium) LDH LDH Release Assay (Membrane Integrity) Q2->LDH Yes (Confirm Lysis) Q3->ATP High Sensitivity Req. Q3->LDH Membrane Rupture MTT Tetrazolium Assay (MTT/MTS/WST) Q3->MTT Metabolic Suppression LiveDead Protease/Live-Dead Assay (CellTiter-Fluor)

Figure 1: Decision tree for selecting the optimal viability assay based on compound interference and biological mechanism.

FAQ: Assay Mechanisms

Q: Why does my ATP assay show higher cytotoxicity than my MTT assay for the same drug? A: This is often a biological reality, not an error.

  • The Mechanism: MTT/MTS relies on NAD(P)H-dependent oxidoreductase enzymes.[1] A cell can be metabolically active (reducing MTT) but arrested in the cell cycle (cytostatic effect).

  • The ATP Factor: ATP levels drop rapidly (minutes to hours) upon loss of membrane integrity or mitochondrial collapse. ATP assays are generally more sensitive and detect cell death earlier than tetrazolium reduction assays [1].

  • Recommendation: If the drug induces mitochondrial toxicity specifically, ATP levels will plummet before the general enzymatic machinery degrades, leading to lower IC50 values (higher potency) in ATP assays compared to MTT [2].

Module 2: Optimization & Standardization

"How do I determine the correct seeding density?"

A viability assay is only valid if the signal is linearly proportional to the cell number. If you seed too densely, cells enter the plateau phase (contact inhibition) or nutrient depletion, masking toxic effects.

Protocol: The Linearity Validation

Perform this once for every new cell line.

  • Harvest cells and determine viability using Trypan Blue.

  • Prepare a serial dilution of cells in your culture medium (e.g., 50,000, 25,000, 12,500... down to 0 cells/well).

  • Seed 100 µL of each density into a 96-well plate (n=4 replicates).

  • Incubate overnight to allow attachment (if adherent).

  • Run your chosen assay (e.g., add MTT or CellTiter-Glo).[2]

  • Plot Signal (Y-axis) vs. Cell Number (X-axis).[3]

Success Criteria:

  • R² > 0.95: The regression line must be straight.

  • Signal-to-Noise: The lowest density must generate a signal >3x the background (media only).

Table 1: Recommended Seeding Ranges (General Guidelines)

Cell Type Doubling Time Optimal Seeding (96-well) Assay Window
Fast (e.g., HEK293, HeLa) < 24 hrs 2,000 - 5,000 cells/well 48 - 72 hrs
Slow (e.g., MCF-7, HepG2) 24 - 40 hrs 5,000 - 10,000 cells/well 72 - 96 hrs

| Primary Cells (Non-dividing) | N/A | 10,000 - 20,000 cells/well | Endpoint dependent |

Module 3: Troubleshooting Compound Interference

"My negative control turned purple."

This is the most dangerous artifact in cytotoxicity screening.

The "False Viability" Effect (Chemical Reduction)

Q: I treated cells with a plant extract/antioxidant, and the MTT assay shows >100% viability. Did the drug stimulate growth? A: Likely not. Polyphenols, flavonoids (e.g., Quercetin, Kaempferol), and vitamins (Ascorbic Acid) are reducing agents.

  • The Artifact: These compounds chemically reduce the tetrazolium salt (MTT) into purple formazan non-enzymatically, even in the absence of cells [3].[4]

  • The Fix:

    • Cell-Free Control: Incubate Media + Compound + MTT (no cells). If it turns purple, you have interference.

    • Wash Step: If cells are adherent, wash 2x with PBS to remove the compound before adding the MTT reagent [3].

    • Switch Assay: Use an ATP-based assay (CellTiter-Glo), which relies on luciferase and is not prone to reduction artifacts [4].

Optical Interference

Q: My compound is dark red/brown. Can I still use a colorimetric assay? A: You should avoid it.

  • The Issue: If your compound absorbs light at 570nm (MTT) or 490nm (MTS), it acts as a background filter, skewing absorbance readings.

  • The Workaround: If you must use colorimetry, include a "Compound Only" blank for every concentration and subtract this value from the experimental wells. However, switching to a luminescent (ATP) or fluorescent readout is scientifically superior.

Module 4: Edge Effects & Plate Layouts

"Why do the outer wells always show higher death/growth?"

This is the "Edge Effect," caused by thermal gradients and evaporation.

The Thermodynamics of the "Smile" Effect

When a cold plate enters a hot incubator (37°C), the outer wells warm up faster than the center. This creates convection currents that settle cells unevenly (often clumping in the center or edges of the well). Furthermore, evaporation in outer wells concentrates the media and drug, increasing osmotic stress [5].

Workflow: Eliminating Edge Effects

EdgeEffect Step1 Step 1: Pre-Incubation Leave plate at RT for 30-60 min after seeding (before incubator). Step2 Step 2: The Dummy Barrier Fill all perimeter wells with sterile PBS/Water. Step1->Step2 Step3 Step 3: Humidity Control Use gas-permeable tape or specialized moat plates. Step2->Step3 Result Result: Uniform Thermal Distribution & Reduced Evaporation Step3->Result

Figure 2: Workflow to mitigate thermal gradients and evaporation (Edge Effects) in 96-well plates.

Q: I can't afford to lose 36 wells to "dummy" PBS. What else can I do? A: If throughput is critical:

  • Room Temperature Rest: Allow the plate to sit at room temperature for 1 hour after seeding. This allows cells to settle evenly before thermal gradients begin in the incubator [6].[5]

  • Refill Moats: Some plates (e.g., Eppendorf, Thermo) have inter-well reservoirs (moats) that can be filled with water to humidify the local environment directly [5].

References
  • Petty, R. D., et al. (1995).[6] Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence. Link

  • Promega Corporation. (2024). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

  • Bernhard, D., et al. (2003). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Eppendorf Application Note. (2018). A simple method of minimizing the edge effect in cell-based assays. Link

  • Lundholt, B. K., et al. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening. Link

Sources

Technical Support Center: Dichlorofluorescein (DCF) Assay for Reactive Oxygen Species (ROS)

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support resource for the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. As one of the most widely used methods for detecting cellular oxidative stress, the DCF assay is valued for its simplicity and sensitivity.[1] However, its broad reactivity and susceptibility to experimental variables can lead to significant artifacts, potentially confounding data interpretation.

This guide is designed to provide you, the researcher, with the in-depth knowledge and practical tools necessary to navigate the complexities of the DCF assay. We will move beyond simple protocols to explore the why behind each step, empowering you to generate reliable, publication-quality data. Our focus is on proactive troubleshooting and building self-validating systems into your experimental design.

Core Principle and Workflow of the DCF Assay

The assay's mechanism relies on a series of intracellular events. The cell-permeant molecule, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), passively diffuses across the cell membrane.[2][3] Once inside, cellular esterases cleave the acetate groups, converting it to the non-fluorescent and membrane-impermeable 2',7'-dichlorodihydrofluorescein (DCFH).[4] In the presence of certain reactive oxygen and nitrogen species (ROS/RNS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using a fluorometer, microplate reader, fluorescence microscope, or flow cytometer.[3][5]

DCF_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DCFH_DA DCFH-DA (Cell-Permeant, Non-Fluorescent) DCFH DCFH (Cell-Impermeant, Non-Fluorescent) DCFH_DA->DCFH Diffusion & Deacetylation DCF DCF (Fluorescent Product) DCFH->DCF Oxidation Esterases Cellular Esterases Measurement Fluorescence Detection (Ex: ~495nm, Em: ~529nm) DCF->Measurement ROS ROS / RNS (e.g., •OH, ONOO⁻) ROS->DCF

Caption: The cellular processing of the DCFH-DA probe.
Frequently Asked Questions (FAQs)
Q1: Is the DCFH-DA assay a specific measure of hydrogen peroxide (H₂O₂)?

No, this is a critical and common misconception. The DCFH-DA assay is not specific for H₂O₂ .[5] In fact, DCFH reacts poorly, if at all, directly with H₂O₂.[6] The oxidation of DCFH to the fluorescent DCF is often mediated by intracellular components like heme proteins, peroxidases, or redox-active transition metals (e.g., iron, copper) that have reacted with H₂O₂.[2][6][7] Furthermore, DCFH can be oxidized by a wide variety of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[6][8] Therefore, an increase in DCF fluorescence should be interpreted as a general increase in cellular oxidative stress rather than an increase in a specific oxidant.

Q2: What are the most common sources of artifacts and false positives?

Artifacts in the DCF assay are numerous and can arise from multiple sources:

  • Cell-Free Interactions: The test compound itself may directly oxidize the DCFH probe in the absence of any cellular activity.[9][10] This is particularly true for compounds like the flame retardant TBBPA, which has been shown to increase DCF fluorescence in a cell-free buffer.[10]

  • Probe Auto-oxidation and Photo-oxidation: The DCFH probe is susceptible to oxidation by atmospheric oxygen (auto-oxidation) and can be photo-oxidized by the excitation light source used for measurement, leading to artificially high background fluorescence.[2][8][11]

  • Serum and Media Components: Components in cell culture media, such as serum, heme, or even phenol red, can interact with the probe or the test compound to generate fluorescence.[9][12] For instance, the plasticizer metabolite MEHP was found to generate DCF fluorescence only in the presence of serum.[9][10]

  • Metal Ion Interference: The presence of redox-active metals like iron or copper can catalyze the oxidation of DCFH, confounding the results.[7][13] This is a crucial consideration when studying metal-based therapeutics or conditions of dysregulated metal homeostasis.[13]

  • Changes in Cellular Machinery: Any treatment that alters cellular esterase activity, peroxidase levels, or causes probe leakage can affect the fluorescence signal independently of any true change in ROS production.[1][2]

Q3: How can I distinguish a true ROS signal from an artifact?

The key is a robust set of controls. The most crucial control is a cell-free experiment .[9][10] Before testing your compound on cells, you must test it with the DCFH-DA probe in your assay buffer alone. If you observe an increase in fluorescence, your compound is directly interacting with the probe, and any data from cellular experiments will be uninterpretable.[10] Additionally, always include vehicle-treated controls, positive controls (e.g., H₂O₂ or tert-butyl hydroperoxide), and unstained cells to set a baseline for autofluorescence.[1][14]

Q4: My fluorescence signal is very high in my control (untreated) cells. What's causing this?

High background fluorescence is a common issue and can be caused by several factors:

  • Excessive Probe Concentration: Using too high a concentration of DCFH-DA can lead to auto-oxidation.[2]

  • Prolonged Incubation: The longer the probe sits in the cells or buffer, the more likely it is to auto-oxidize.[15]

  • Light Exposure: Protecting the probe and stained cells from light at all stages is critical to prevent photo-oxidation.[16]

  • Cell Health: Unhealthy or dying cells can have higher basal levels of ROS. Ensure your cells are healthy and not overly confluent.[5]

  • Media Formulation: Some media, like DMEM, have been reported to increase background fluorescence compared to simple salt solutions like HBSS.[9][17]

Troubleshooting Guide: A Problem-Solving Framework

Troubleshooting_Flowchart start Problem: High or Inconsistent Fluorescence Signal q1 Did you run a cell-free control with your test compound? start->q1 sol1 Finding: Compound causes fluorescence in cell-free buffer. q1->sol1 Yes q2 Is background fluorescence (untreated, stained cells) high? q1->q2 No res1 Conclusion: Assay is not suitable for this compound. Use an alternative ROS detection method. sol1->res1 sol2 Action: Optimize assay parameters. (See Table 1) q2->sol2 Yes q3 Are results variable between replicates or experiments? q2->q3 No res2 Possible Causes: - Probe auto-oxidation - Photo-oxidation - Sub-optimal cell health - Media interference sol2->res2 sol3 Action: Standardize protocol rigorously. (See Table 1) q3->sol3 Yes end_node Data is likely reliable. Proceed with analysis. q3->end_node No res3 Possible Causes: - Inconsistent timing - Variable cell density - Probe leakage sol3->res3

Caption: A logical flowchart for troubleshooting DCF assay results.
Table 1: Troubleshooting Common DCF Assay Issues
ProblemPotential Cause(s)Recommended Solution(s) & Rationale
High Background Fluorescence 1. Probe Auto-oxidation/Photo-oxidation: The DCFH probe is unstable and can oxidize spontaneously or when exposed to light.[2][8] 2. Excessive Probe Concentration: Higher concentrations increase the likelihood of spontaneous oxidation. 3. Media/Serum Interference: Components in the media can catalyze probe oxidation.[9]1. Work in the dark: Prepare probe solutions fresh, protect from light with aluminum foil, and minimize light exposure during imaging.[16] 2. Optimize Probe Concentration: Titrate DCFH-DA concentration (start with 5-10 µM) to find the lowest level that gives a robust signal with a positive control.[14][18] 3. Use Phenol Red-Free, Serum-Free Buffer: For the final incubation and measurement steps, use a simple buffer like Hank's Balanced Salt Solution (HBSS) to minimize external interferences.[9][14]
Inconsistent Results Between Replicates/Experiments 1. Variable Incubation Times: DCF can leak from cells, so differences in timing between washing and reading can alter results.[2][15] 2. Inconsistent Cell Seeding/Health: Cell density and metabolic state can affect both basal ROS levels and probe uptake/metabolism.[5][15] 3. Incomplete Washing: Residual extracellular probe can be oxidized and contribute to the signal.[14]1. Standardize All Timings: Use a multichannel pipette and a precise timer for all additions and washes. Read all wells as close in time as possible. 2. Ensure Consistent Cell Culture: Seed cells at the same density and use them at the same level of confluency for all experiments. Visually inspect cells for health before starting. 3. Perform Thorough Washes: Wash cells gently but thoroughly (2-3 times) with pre-warmed buffer after probe loading to remove all extracellular DCFH-DA.[14]
Low or No Signal with Positive Control 1. Low Esterase Activity: Some cell types have low levels of the esterases needed to activate the probe.[1] 2. Inactive Probe: DCFH-DA degrades over time, especially if not stored properly (desiccated, at -20°C). 3. Instrument Settings: Incorrect excitation/emission wavelengths or gain settings on the reader.1. Verify Esterase Activity: If possible, use an alternative assay or a probe that does not require esterase activation. 2. Use Fresh Probe: Prepare fresh working solutions from a properly stored stock for each experiment. Make small aliquots of the stock to avoid repeated freeze-thaw cycles.[1] 3. Check Instrument Settings: Verify excitation (~495 nm) and emission (~529 nm) settings. Run a positive control (e.g., purified DCF) to confirm instrument performance.[2]
Test Compound Itself is Fluorescent The compound's intrinsic fluorescence overlaps with the DCF emission spectrum.Measure the fluorescence of the compound in the assay buffer without the DCF probe at the same instrument settings. Subtract this value from your experimental readings. If the overlap is too severe, a different ROS detection method is required.
Validated Experimental Protocols
Protocol 1: Optimized DCFH-DA Staining for Adherent Cells

This protocol is designed to minimize background fluorescence and reduce artifacts.

  • Preparation:

    • Seed adherent cells in a black-sided, clear-bottom 96-well plate and grow to desired confluency.

    • Prepare a fresh 10 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO.

    • On the day of the experiment, prepare a 10 µM working solution of DCFH-DA in pre-warmed (37°C), serum-free, phenol red-free medium (e.g., HBSS).[14] Protect this solution from light.

  • Probe Loading:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with 100 µL of warm HBSS.

    • Add 100 µL of the 10 µM DCFH-DA working solution to each well.

    • Incubate for 20-30 minutes at 37°C in the dark.[14]

  • Washing and Treatment:

    • Aspirate the DCFH-DA solution.

    • Wash the cells twice with 100 µL of warm HBSS to remove any extracellular probe.[14]

    • Add your test compounds (and controls, e.g., 100 µM H₂O₂ as a positive control) diluted in warm HBSS.

  • Measurement:

    • Incubate for the desired treatment time (e.g., 30-60 minutes) at 37°C in the dark.

    • Measure fluorescence immediately using a plate reader with excitation set to ~495 nm and emission set to ~529 nm.[2]

Protocol 2: The Essential Cell-Free Control Experiment

This control is mandatory to rule out direct interaction between your compound and the probe.[9][10]

  • Setup:

    • In a black-sided, clear-bottom 96-well plate, add the same serum-free, phenol red-free buffer (e.g., HBSS) that you will use for your cellular experiment.

    • Add your test compound at the same final concentrations you will use on cells. Include a vehicle-only control.

    • Add the DCFH-DA working solution to a final concentration of 10 µM.

  • Incubation and Measurement:

    • Incubate the plate under the exact same conditions as your cellular assay (e.g., 30-60 minutes at 37°C, in the dark).

    • Measure fluorescence at Ex/Em ~495/529 nm.

  • Interpretation:

    • If the fluorescence in the wells containing your compound is significantly higher than the vehicle control, your compound is directly oxidizing the probe. The DCF assay is not a valid method for measuring ROS for this compound, and an alternative method must be used.[10]

Beyond DCF: Alternative Probes for ROS Detection

Given the limitations of DCFH-DA, it is often advisable to validate key findings with a more specific probe.[13] The choice of probe depends on the specific ROS you hypothesize is being generated.

Table 2: Comparison of Common ROS-Sensitive Probes
ProbePrimary Target(s)AdvantagesDisadvantages & Considerations
Dihydroethidium (DHE) / MitoSOX™ Red Superoxide (O₂⁻)More specific for superoxide than DCF.[19] MitoSOX™ is targeted to the mitochondria.Can be oxidized nonspecifically to ethidium; HPLC is required to specifically detect the superoxide product (2-hydroxyethidium).[19]
Amplex™ Red Extracellular H₂O₂Highly specific and sensitive for H₂O₂ when used with horseradish peroxidase (HRP).[19][20]Measures extracellular H₂O₂ only; requires addition of exogenous HRP.[20]
Peroxy Orange 1 (PO1) / Boronate-based probes H₂O₂Highly specific for H₂O₂.[20]May not be as commercially available or as widely used as other probes.
Luminol / Lucigenin Superoxide, H₂O₂, HOClChemiluminescence-based, very sensitive, good for real-time measurements.[1]Lucigenin can undergo redox cycling, artificially amplifying the superoxide signal.[19] Luminol is non-specific.
Genetically Encoded Probes (e.g., HyPer, roGFP) H₂O₂, Glutathione redox stateRatiometric and targetable to specific organelles. Highly specific.[20]Requires cell transfection/transduction. Signal change may be slower than chemical probes.
References
  • Tetz, L. M., Kamau, P. W., Cheng, A. A., Meeker, J. D., & Loch-Caruso, R. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of Pharmacological and Toxicological Methods, 67(2), 56-60. [Link]

  • Tetz, L. M., Kamau, P. W., Cheng, A. A., Meeker, J. D., & Loch-Caruso, R. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. PubMed.[Link]

  • Kalyanaraman, B., et al. (2026). Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA. Journal of Medicinal Chemistry. (Note: While the specific article is futuristic, the general knowledge about DCF limitations is well-established in the field).
  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Denison, M. S., Forman, H. J., Grisham, M. B., ... & Zhang, J. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]

  • Hafer, K., Iwamoto, K. S., & Schiestl, R. H. (2008). Refinement of the Dichlorofluorescein Assay for Flow Cytometric Measurement of Reactive Oxygen Species in Irradiated and Bystander Cell Populations. Radiation Research, 169(4), 460-468. [Link]

  • ResearchGate. (2025). What is the proper method for DCFH-DA staining in adherent cells?. ResearchGate.[Link]

  • van der Zande, M., et al. (2020). Improving the dichloro-dihydro-fluorescein (DCFH)
  • BenchChem. (2025). Addressing the limitations of the DCFH-DA assay for ROS detection. BenchChem Tech Support.
  • BenchChem. (2025). Common issues and troubleshooting for 2,7-dichlorodihydrofluorescein assays. BenchChem Tech Support.
  • van der Zande, M., et al. (2024). Improving the dichloro-dihydro-fluorescein (DCFH)
  • Yenepoya Research Centre. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Yenepoya Research Centre Protocols.
  • Taylor & Francis Online. (2022). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Taylor & Francis Online.[Link]

  • ResearchGate. (2022). How can I solve fluorescence signal problem for DCF(ROS) assay?. ResearchGate.[Link]

  • ResearchGate. (2016). Is their any other molecular probe apart from DCFDA or its derivatives to measure cellular ROS level?. ResearchGate.[Link]

  • Cosmo Bio USA. (n.d.). DCFH-DA probe (for Intracellular ROS assay) Manual. Cosmo Bio USA.
  • ResearchGate. (2025). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species | Request PDF. ResearchGate.[Link]

  • Nazarewicz, R. R., Dikalov, S., & Harrison, D. G. (2013). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 18(15), 1982-1993. [Link]

  • ResearchGate. (2013). How could I measure the extracellular and intracellular H2O2 in stimulated and unstimulated cells?. ResearchGate.[Link]

  • ResearchGate. (2013). Is there any simple method to measure ROS generation?. ResearchGate.[Link]

  • Gęgotek, A., & Skrzydlewska, E. (2022). Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production. MDPI.[Link]

  • Hedberg, J., et al. (2021). Adsorption of Horseradish Peroxidase on Metallic Nanoparticles: Effects on Reactive Oxygen Species Detection Using 2′,7′-Dichlorofluorescin Diacetate. Chemical Research in Toxicology.[Link]

  • MDPI. (2023). An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants. MDPI.
  • AVMA Journals. (2021). Development and validation of a flow cytometric assay for detecting reactive oxygen species in the erythrocytes of healthy dogs. AVMA Journals.[Link]

  • BMG Labtech. (n.d.). DCFH-DA assay for ROS in Aspergillus fumigatus.
  • Hedberg, J., et al. (2021). Adsorption of Horseradish Peroxidase on Metallic Nanoparticles: Effects on Reactive Oxygen Species Detection Using 2′,7′-Dichlorofluorescin Diacetate. PubMed.[Link]

  • Le-Huu, M., et al. (2020). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA)
  • ResearchGate. (n.d.). Light-induced autoxidation in DCFH-DA-loaded HLE cells (A) and... ResearchGate.[Link]

  • ResearchGate. (n.d.). Characterization of intracellular ROS production with the DCFDA assay.... ResearchGate.[Link]

Sources

How to interpret complex NMR spectra of alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkaloid NMR Spectroscopy Subject: Advanced Interpretation & Troubleshooting for Complex Alkaloids Lead Scientist: Dr. Arisato Thorne, Senior Application Scientist[1]

Core Directive

Alkaloids present a unique "perfect storm" for NMR spectroscopists: nitrogen-induced line broadening, complex stereochemistry, and severe signal overlap in aliphatic regions.[1] This guide moves beyond standard textbook assignment to address the specific failure points encountered in drug discovery and natural product isolation.

Phase 1: Diagnostic Triage – The "Broad Signal" Crisis

User Issue: "My proton spectrum shows broad, undefined humps in the aromatic/heteroaromatic region. I cannot calculate coupling constants (


-values)."

Technical Diagnosis: This is rarely a shimming issue. It is a Time-Scale Phenomenon caused by two distinct mechanisms common in alkaloids:

  • Intermediate Chemical Exchange: The N-H proton is exchanging between the free base and conjugate acid forms (or distinct conformers) at a rate comparable to the NMR time scale.

  • Quadrupolar Relaxation:

    
    N (
    
    
    
    ) has a quadrupole moment that induces rapid relaxation of attached protons (
    
    
    H), broadening the signal.[1]
Troubleshooting Protocol: The TFA Titration

Do not simply heat the sample (which risks degradation). Use controlled protonation to force the equilibrium to the fast-exchange limit (sharp average peak) or slow-exchange limit (distinct peaks).

Step-by-Step Protocol:

  • Baseline Scan: Acquire a standard

    
    H spectrum in CDCl
    
    
    
    or DMSO-
    
    
    .
  • Titration: Add 1–2

    
    L of Trifluoroacetic acid-
    
    
    
    (TFA-
    
    
    )
    directly to the NMR tube. Shake vigorously.
  • Observation:

    • Effect: This protonates the basic nitrogen, forming a rigid salt.

    • Result: Broad multiplets often sharpen into distinct doublets/triplets. The chemical shift of protons

      
       and 
      
      
      
      to the nitrogen will shift downfield (
      
      
      ppm), confirming the location of the basic nitrogen.
  • Alternative: If the sample is acid-sensitive, switch to Benzene-

    
     . The 
    
    
    
    -stacking interactions in benzene often resolve overlapping aliphatic signals better than chloroform.

Scientist's Note: If the signal disappears entirely upon adding D


O, it is an exchangeable proton (NH/OH).[1] If it remains broad, it is likely CH near a quadrupolar center.[1]

Phase 2: Establishing Connectivity – The "Silent" Nitrogen

User Issue: "I have the carbon skeleton, but I can't prove where the nitrogen connects. It acts like a spectral black hole."

Technical Diagnosis: Standard


C HMBC experiments are often insufficient because 

and

correlations are not detected.[1] You are missing the "keystone" of the alkaloid scaffold.
The Solution: H- N HMBC (Natural Abundance)

You must bridge the gap using Nitrogen-15. Despite low natural abundance (0.37%), modern cryoprobes make this routine.[1]

Experimental Setup:

  • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC optimized for

    
    N).[1]
    
  • Optimization Parameter (CNST13): Set to 5–8 Hz .

    • Why: Alkaloid heterocycles (indoles, quinolines) often have smaller long-range H-N couplings than amides. 8 Hz is a safe starting point.[1]

  • Scans (NS): Minimum 128 (approx. 2-4 hours on a 600 MHz cryoprobe).

Data Interpretation:

Correlation Type Indication

| Strong Cross-peak | 2-bond (


) or 3-bond (

) connectivity.[1] Proves the proton is on a carbon adjacent to Nitrogen. | | Chemical Shift (

)
| 30–70 ppm: Alkyl amines (sp

).[1] 100–150 ppm: Amides/Indoles. 250–320 ppm: Pyridines/Imines (sp

).[1] |

Phase 3: Stereochemistry – The "Flexible" Trap

User Issue: "NOESY shows correlations, but I can't distinguish between the diastereomers. The molecule seems flexible."

Technical Diagnosis: Alkaloids with medium molecular weights (300–600 Da) often fall into the "zero-quantum" region where the NOE effect is zero. Furthermore, flexible ring systems (e.g., macrolides, pyrrolizidines) exhibit conformational averaging, making NOE distances misleading.[1]

Workflow: ROESY + DP4+ Computational Validation
  • Switch to ROESY: Rotating-frame Overhauser Effect Spectroscopy (ROESY) always yields positive cross-peaks (opposite phase to diagonal), regardless of molecular tumbling rate.[1]

    • Mixing Time: Set to 200–300 ms to avoid "spin diffusion" (false correlations).[1]

  • Apply DP4+ Probability: When experimental NMR is ambiguous, use Density Functional Theory (DFT) to calculate chemical shifts for all possible diastereomers and compare them statistically to your data.[1]

DP4+ Workflow (Visualization):

DP4_Workflow Start Ambiguous Stereochemistry Gen Generate All Diastereomers (In Silico) Start->Gen Opt Geometry Optimization (DFT: B3LYP/6-31G*) Gen->Opt Calc Calculate NMR Shifts (GIAO) (1H and 13C) Opt->Calc Compare Compare Exp. vs Calc Data (DP4+ Statistical Analysis) Calc->Compare Result Assignment Probability (e.g., Isomer A: 99.8%) Compare->Result

Caption: The DP4+ computational workflow allows for statistical assignment of stereoisomers when experimental NOE data is inconclusive.

Phase 4: Complex Mixtures – The "Overlap" Fix

User Issue: "My alkaloid is part of a crude extract. The aliphatic region (1.0–3.0 ppm) is a forest of overlapping multiplets."

Technical Diagnosis: Standard 1D proton NMR fails here because scalar couplings (


-coupling) split every signal into multiplets, causing severe overlap.
The Solution: PSYCHE Pure Shift NMR

Pure Shift Yielded by Chirp Excitation (PSYCHE) collapses all multiplets into singlets (broadband homodecoupling) while retaining chemical shift information and integral accuracy.[2][3]

Protocol:

  • Experiment: Select the psyche pulse program.

  • Parameter: Set the flip angle (

    
    ) small (typically 10–20°) to minimize sensitivity loss.
    
  • Result: A "carbon-like" proton spectrum where every proton appears as a singlet.

  • Application: You can now integrate the methyl/methylene signals of your alkaloid specifically, even in the presence of fats or other impurities.

Summary of Diagnostic Tools

SymptomPrimary SuspectRecommended Experiment
Broad/Missing H signalsN-H Exchange / QuadrupoleTFA-

Titration
or Variable Temp (

C)
Unknown N-connection"Silent" Heteroatom

H-

N HMBC
(opt. 6 Hz)
Ambiguous StereochemZero-crossing NOEROESY (300ms) + DP4+ Analysis
Severe OverlapMultiplet crowdingPSYCHE (Pure Shift)

References

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015).[1] Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry. Link[1]

  • Martin, G. E., & Williams, A. J. (2015).[1] Applications of

    
    H–
    
    
    
    N Long-Range Heteronuclear Shift Correlation and
    
    
    N NMR in Alkaloid Chemistry. Annual Reports on NMR Spectroscopy. Link[1]
  • Foroozandeh, M., et al. (2014).[1][4] Ultrahigh-Resolution NMR Spectroscopy (PSYCHE). Angewandte Chemie International Edition. Link[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond). Link

Sources

Avoiding degradation of 6-Dihydroepistephamiersine-6-acetate during storage

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Senior Application Scientist Subject: Critical Storage & Handling Protocols for 6-Dihydroepistephamiersine-6-acetate

Executive Summary: The Stability Profile

6-Dihydroepistephamiersine-6-acetate is a Hasubanan-type alkaloid derivative.[1][2] Its structural integrity relies heavily on the stability of its C6-acetate ester bond and the oxidation state of its nitrogenous core.

Unlike simple alkaloids, this compound possesses a "ticking clock" in the form of its ester linkage. If mishandled, it undergoes rapid hydrolysis , reverting to its parent alcohol (6-dihydroepistephamiersine) and acetic acid.[1][2] Furthermore, like many electron-rich alkaloids, it is susceptible to photo-oxidative N-demethylation or N-oxide formation.[1][2]

This guide provides a self-validating system to ensure your reference material remains >98% pure during storage and experimentation.

Core Storage Protocol (The "Gold Standard")

To prevent degradation, you must arrest thermodynamic decay. Follow this hierarchy of controls:

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Arrhenius equation dictates that reaction rates (hydrolysis) drop significantly at sub-zero temperatures.[1][2]
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing N-oxidation).[1][2]
Container Amber Glass Vials Blocks UV/Vis radiation (290–450 nm) that catalyzes radical formation and photo-degradation.[1][2]
State Lyophilized Powder Solid state restricts molecular mobility, virtually stopping bimolecular degradation reactions.[1]
Desiccation Required Hydrolysis is water-dependent.[1][2][3] Even trace atmospheric humidity can cleave the acetate group over months.

Degradation Pathways & Mechanisms[2][4][5][6]

Understanding how the molecule breaks down allows you to predict and prevent it. The two primary enemies are Water (Hydrolysis) and Oxygen/Light (Oxidation) .

Visualizing the Threat

The following diagram illustrates the specific chemical vulnerabilities of the 6-acetate derivative.

DegradationPathways Compound 6-Dihydroepistephamiersine- 6-acetate (Active) Hydrolysis Hydrolysis (Primary Threat) Compound->Hydrolysis + H2O / H+ or OH- Oxidation Photo-Oxidation (Secondary Threat) Compound->Oxidation + O2 / UV Light Product1 6-Dihydroepistephamiersine (Alcohol Impurity) Hydrolysis->Product1 Product2 Acetic Acid Hydrolysis->Product2 Product3 N-Oxide Derivatives (Colored Impurities) Oxidation->Product3

Caption: Mechanistic pathway showing the conversion of the acetate ester to its alcohol form (hydrolysis) and oxidative degradation.

Technical Troubleshooting & FAQs

This section addresses specific scenarios encountered in the lab, applying the principles of chemical stability.

Scenario A: Solubilization & Solution Storage

Q: Can I store the compound in DMSO or Methanol at 4°C?

  • Answer: Use Anhydrous DMSO only.

    • The Risk: Methanol is a protic solvent. Over time, transesterification can occur, or trace water in the alcohol can drive hydrolysis.

    • The Fix: Dissolve in high-grade anhydrous DMSO or Acetonitrile.[1][2] Aliquot into single-use vials to avoid repeated freeze-thaw cycles (which condense moisture).[1][2] Store these aliquots at -80°C if possible, or -20°C for up to 1 month.

Q: My solution turned slightly yellow. Is it still good?

  • Answer: Likely compromised.

    • The Cause: Yellowing in alkaloid solutions often indicates N-oxidation or the formation of conjugated degradation products (chromophores) due to light exposure.

    • Action: Run an LC-MS check. If the parent peak is <95%, discard.

Scenario B: Handling Excursions

Q: The shipment arrived, and the ice pack was melted. The vial is at room temperature. Is it ruined?

  • Answer: Probably safe, but verify.

    • Logic: Hydrolysis is slow at neutral pH and solid state. A 24-48 hour excursion at 25°C in a sealed, dry vial is usually acceptable.[1][2]

    • Validation: Check appearance (should be white/off-white powder, not gum).[1][2] If critical, perform a spot NMR or HPLC to confirm the acetate peak (approx. 2.0 ppm in 1H NMR) is intact relative to the scaffold signals.

Q: Can I use water or PBS for my stock solution?

  • Answer: ABSOLUTELY NOT for storage. [2]

    • Reasoning: Aqueous buffers at pH > 7.0 accelerate ester hydrolysis exponentially (base-catalyzed hydrolysis).[1][2]

    • Protocol: Prepare aqueous dilutions immediately before use (within 30 minutes) from a stable DMSO stock.

Solvent Compatibility Guide

Use this table to select the right vehicle for your experiments.

SolventSuitability for StorageRisk FactorNotes
Anhydrous DMSO High LowBest for stock solutions.[1][2] Hygroscopic—keep sealed.[1]
Acetonitrile Medium LowGood for LC-MS stocks.[1][2] Evaporates easily.
Methanol/Ethanol Low MediumRisk of transesterification/solvolysis over time.
Water/PBS None Critical Immediate hydrolysis risk. Use only for acute dosing.[1]
Chloroform Low HighOften acidic (HCl traces) which catalyzes degradation.

References

  • Zhang, H., & Yue, J. (2005).[1] Hasubanan type alkaloids from Stephania longa.[1] Journal of Natural Products, 68(8), 1201–1207.

  • Waterman, K. C., & Adami, R. C. (2005).[1] Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125.[1][2]

  • Hanson, J. R. (2003).[1] The chemistry of the hasubanan alkaloids. Natural Product Reports, 20, 318-326.[1][2]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[2] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1][2] (Standard reference for ester hydrolysis kinetics).

Sources

Technical Support Center: Assay Stabilization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inconsistent Results in Anti-Inflammatory Assays Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Variables in Inflammation Research

Welcome to the Assay Stabilization Hub. If you are here, you are likely facing the "Monday vs. Friday" paradox: the same protocol, the same reagents, but radically different IC50 values.

In anti-inflammatory drug discovery, consistency is not just about pipetting accuracy; it is about controlling biological chaos. Inflammation is an adaptive response, meaning your cellular models are constantly evolving based on their environment. This guide moves beyond basic protocol steps to address the causality of inconsistency . We will dismantle the three most common sources of failure: Phenotypic Drift , Reagent Instability , and Signal Interference .

Module 1: The Biological Variable (Cellular Models)

The Problem: "My cells stopped responding to LPS."

Symptom: Your positive control (LPS-treated) shows diminishing Nitric Oxide (NO) or Cytokine signal over weeks of culture.

Root Cause Analysis: Phenotypic Drift

Macrophage cell lines (e.g., RAW264.7) are not static reagents. They are plastic.

  • Passage Number Effect: As passage number increases (>30), macrophages often downregulate surface TLR4 and CD14 expression, or they drift toward an "exhausted" M2-like phenotype.

  • The "Silent Agonist" (Mycoplasma): Mycoplasma does not just slow growth; it actively stimulates TLR2/TLR6 via macrophage-activating lipopeptide-2 (MALP-2). This creates a high basal inflammatory signal, masking the effect of your drug candidates [1].

Protocol: The "Assay Window" Banking Strategy

Do not maintain cells indefinitely. Use a strict banking system.

  • Master Bank (P3): Thaw original ATCC vial (Passage 3). Expand and freeze 20 vials.

  • Working Bank (P5): Thaw one Master vial. Expand to generate 50 "Working" vials.

  • Assay Window (P6–P20): Thaw a Working vial. Use for experiments only between Passage 6 and 20. Discard after Passage 20.

Visualization: Cell QC Workflow

CellQC Thaw Thaw Master Vial (Passage 3) Expand Expand & QC (Mycoplasma Test) Thaw->Expand Bank Create Working Bank (50 Vials @ P5) Expand->Bank Pass Window Assay Window (Passage 6-20 ONLY) Bank->Window Thaw for Exp Window->Window Maintenance Discard Discard Cells (>Passage 20) Window->Discard Drift Risk

Caption: Figure 1.[1] The "Assay Window" strategy prevents phenotypic drift. Cells are only used for data generation within a validated passage range (P6–P20).

Module 2: The Inducer Variable (LPS & Serum)

The Problem: "My IC50 shifts depending on the serum lot."

Symptom: The potency of your anti-inflammatory drug changes when you switch FBS lots, or you see high background in untreated cells.

Root Cause Analysis: The LBP Biphasic Effect

Serum contains Lipopolysaccharide-Binding Protein (LBP).

  • Low LBP: Essential for shuttling LPS to the CD14/TLR4 complex (Potentiation).

  • High LBP: Scavenges LPS and transfers it to lipoproteins (HDL/LDL), preventing activation (Inhibition) [2].

  • Inconsistency: Different FBS lots have varying lipid/LBP levels, causing the "effective" LPS concentration to fluctuate wildly.

Troubleshooting Table: LPS & Serum Optimization
VariableRecommendationThe "Why" (Mechanism)
LPS Source Use E. coli O111:B4 or O55:B5These serotypes induce a robust, stable TLR4 response compared to rough strains.
Serum Heat Inactivation MANDATORY (56°C for 30 min)Deactivates complement proteins that can lyse cells or trigger false activation.
Serum Concentration Reduce to 0.5% - 2% during assayHigh serum (10%) contains enough LBP/HDL to "sink" the LPS, reducing assay sensitivity.
LPS Handling Vortex for 15 min before useLPS forms micelles in solution. Vortexing ensures monomers are available for CD14 binding.

Module 3: The Readout Variable (NO & ELISA)

The Problem: "The Griess assay is pink, but the OD is low."

Symptom: Visual color development does not match the plate reader data, or data is noisy.

Root Cause Analysis: Spectral Interference
  • Phenol Red: The standard pH indicator in media absorbs light at ~560nm. The Griess reaction (measuring Nitrite,

    
    ) is read at 540nm.[2] Phenol red artificially inflates the baseline, crushing your signal-to-noise ratio [3].
    
  • The Hook Effect (ELISA): In sandwich ELISAs, massive excess of cytokine (antigen) saturates both capture and detection antibodies independently, preventing the "sandwich" formation. This results in a lower signal for higher concentrations [4].[3][4]

Protocol: Interference-Free Griess Assay
  • Media: Use Phenol Red-Free DMEM for the final 24h incubation.

  • Standard Curve: Prepare the Nitrite standard curve in the same media as the cells (matrix matching).

  • Wavelength: Read at 540nm.

  • Reference: Subtract absorbance at 690nm (background) from 540nm.

Visualization: Signaling & Interference Pathways

Signaling LPS LPS (Stimulus) TLR4 TLR4/MD2/CD14 LPS->TLR4 Activates Serum Serum LBP/HDL Serum->LPS Sequesters (High Conc) NFkB NF-kB Translocation TLR4->NFkB Myco Mycoplasma (Contaminant) TLR2 TLR2/6 Myco->TLR2 Activates (Hidden) TLR2->NFkB iNOS iNOS Transcription NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Griess Griess Reaction (Pink Azo Dye) NO->Griess Detected as Nitrite Phenol Phenol Red (Interference) Phenol->Griess Absorbs @ 540nm (False Signal)

Caption: Figure 2. Pathway logic showing how hidden variables (Mycoplasma, Serum, Phenol Red) intersect with the standard TLR4-NO signaling cascade.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMSO to dissolve my drug? A: Yes, but keep the final concentration <0.1%. Macrophages are sensitive to solvents. Always run a "Vehicle Control" (Cells + LPS + 0.1% DMSO) to ensure the solvent isn't killing the cells or dampening the LPS response.

Q: My ELISA signal is maxed out (O.D. > 3.0). What happened? A: You likely missed the linear range. If your drug is ineffective, the cytokine levels (TNF-a, IL-6) will be massive. Dilute your supernatants 1:10, 1:50, and 1:100 before running the ELISA to find the linear range.

Q: Griess Assay: Do I measure Nitrite or Nitrate? A: The Griess reagent only reacts with Nitrite (


). NO decays into both Nitrite and Nitrate (

). For a quick screen, measuring Nitrite is usually sufficient as it correlates with Total NO. However, for precise quantification, you must use Nitrate Reductase to convert all Nitrate to Nitrite before adding the Griess reagents [5].

References

  • Taciak, B. et al. (2018).[5] Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. PLOS ONE. Link

  • Kitchens, R. L., & Thompson, P. A. (2005). Modulatory effects of sCD14 and LBP on LPS-host cell interactions.[6] Journal of Endotoxin Research. Link

  • Giustarini, D. et al. (2008). Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization. Methods in Enzymology. Link

  • Tate, J. & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews. Link

  • Bryan, N. S. & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Hasubanan Alkaloids: Contextualizing 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of hasubanan alkaloids, a fascinating and structurally complex class of natural products. While our focus is to contextualize the potential activities of 6-Dihydroepistephamiersine-6-acetate, it is crucial to note that as of this publication, specific experimental data on this particular compound is not available in peer-reviewed literature. Therefore, this guide will establish a framework for comparison by examining well-characterized hasubanan alkaloids, discussing their structure-activity relationships, and providing detailed experimental protocols. This approach allows researchers to understand the landscape into which 6-Dihydroepistephamiersine-6-acetate fits and provides the necessary tools to investigate its potential therapeutic properties.

Introduction to Hasubanan Alkaloids

Hasubanan alkaloids are a distinct class of tetracyclic alkaloids characterized by a unique aza-propellane core structure.[1] Primarily isolated from plants of the Stephania genus, these compounds bear a structural resemblance to morphinan alkaloids like morphine, a feature that has driven significant interest in their pharmacological potential.[2] The complex architecture of the hasubanan skeleton has made it a compelling target for total synthesis, allowing for the creation of analogs to probe biological function.[3]

The known biological activities of hasubanan alkaloids are diverse and therapeutically relevant, encompassing:

  • Opioid Receptor Modulation: Affinity for μ (mu) and δ (delta) opioid receptors suggests potential for analgesic drug development.[4][5]

  • Anti-inflammatory Effects: Inhibition of key inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).

  • Cytotoxic Activity: Potential as anticancer agents.

  • Antiviral Properties: Notably, activity against the Hepatitis B virus (HBV).

This guide will focus on comparing the opioid receptor binding, anti-inflammatory, and cytotoxic activities of representative hasubanan alkaloids to build a predictive context for 6-Dihydroepistephamiersine-6-acetate.

The Subject of Inquiry: 6-Dihydroepistephamiersine-6-acetate

6-Dihydroepistephamiersine-6-acetate belongs to the hasubanan family. Its parent compounds, epistephamiersine and dihydroepistephamiersine , have been successfully isolated from the plant Stephania hernandifolia.[2] The name of the target compound implies specific structural modifications to the parent scaffold:

  • Dihydro: Suggests the reduction of a double bond, leading to a more saturated, and potentially more flexible, core structure.

  • epi: Indicates an epimer, a diastereomer that differs in configuration at only one stereogenic center.

  • 6-acetate: Refers to the addition of an acetyl group at the C-6 position.

While no direct biological studies on 6-Dihydroepistephamiersine-6-acetate have been published, we can infer potential properties based on Structure-Activity Relationship (SAR) principles. Acetylation, for instance, is a common strategy in medicinal chemistry to modify a compound's polarity, which can impact its solubility, cell membrane permeability, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic profile.[6]

Comparative Analysis of Biological Activities

To establish a baseline for comparison, we will examine experimental data from several known hasubanan alkaloids.

Opioid Receptor Binding Affinity

The structural similarity of hasubanans to morphine makes them intriguing candidates for novel analgesics. Their interaction with opioid receptors is a primary area of investigation. Binding affinity is typically determined through radioligand displacement assays and expressed as an IC50 value (the concentration of the alkaloid required to inhibit 50% of the binding of a specific radioligand).

Alkaloid NameReceptor TargetIC50 (µM)Source
Hasubanan Alkaloid Set 1-8δ-Opioid Receptor0.7 - 46[5]
Hasubanan Alkaloid Set 1-8µ-Opioid ReceptorSimilar potency to δ[5]
Hasubanan Alkaloid Set 1-8κ-Opioid ReceptorInactive[5]

Note: The specific names of the eight alkaloids tested were not individually listed with their corresponding IC50 values in the abstract.

Expert Interpretation: The data indicates that hasubanan alkaloids can be potent binders to δ- and µ-opioid receptors, the primary targets for many clinically used analgesics.[5] The lack of activity at the κ-opioid receptor suggests a degree of selectivity, which is a desirable trait in drug development to minimize off-target side effects. The addition of an acetate group to 6-Dihydroepistephamiersine-6-acetate could enhance its ability to cross the blood-brain barrier, potentially influencing its efficacy as a centrally-acting analgesic.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Many natural products are explored for their ability to suppress inflammatory pathways, often by inhibiting the production of pro-inflammatory cytokines in immune cells like macrophages.

Alkaloid NameAssayIC50 (µM)Source
LonganoneTNF-α Inhibition6.54 - 30.44
CephatonineTNF-α Inhibition6.54 - 30.44
ProstephabyssineTNF-α Inhibition6.54 - 30.44
LonganoneIL-6 Inhibition6.54 - 30.44
CephatonineIL-6 Inhibition6.54 - 30.44
ProstephabyssineIL-6 Inhibition6.54 - 30.44

Expert Interpretation: The potent inhibition of TNF-α and IL-6 production by alkaloids like longanone and cephatonine highlights the significant anti-inflammatory potential of the hasubanan class. These cytokines are central mediators in inflammatory responses, and their inhibition is a validated therapeutic strategy. The mechanism likely involves the modulation of key signaling pathways such as the NF-κB pathway.

NF_kB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Hasubanan Hasubanan Alkaloids Hasubanan->IKK Inhibits

Caption: NF-κB signaling pathway and potential inhibition by hasubanan alkaloids.

Cytotoxic Activity

The evaluation of cytotoxicity is fundamental in drug discovery, both for identifying potential anticancer agents and for assessing the safety profile of compounds intended for other indications. Cytotoxicity is often measured using an MTT or similar assay, which quantifies cell viability.

While specific IC50 values for hasubanan alkaloids against various cancer cell lines are reported sporadically in the literature, a consolidated table is difficult to compile from the current search results. However, multiple sources confirm that hasubanan alkaloids, such as those from Stephania species, are frequently evaluated for their antitumor properties.[4] For example, hernsubanines A–C, isolated from Stephania hernandifolia, were tested for cytotoxicity against A549 (lung carcinoma) and K562 (leukemia) human cancer cell lines, though in this specific case, hernsubanine A showed no activity.[4]

Expert Interpretation: The investigation into the cytotoxic effects of hasubanans is an active area of research. The structural complexity of these molecules provides a rich scaffold for developing compounds with selective toxicity towards cancer cells. The addition of functional groups, such as the acetate in 6-Dihydroepistephamiersine-6-acetate, could alter interactions with cellular targets, potentially leading to novel cytotoxic mechanisms.

Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate these biological activities must be robust and well-validated.

Protocol: In Vitro Anti-inflammatory Assay (Macrophage-based)

This protocol describes a standard method to assess the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow Diagram

Caption: Workflow for in vitro anti-inflammatory activity screening.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test alkaloid in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Pre-treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL, except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.

  • Analysis:

    • Nitric Oxide (NO) Assay: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant. Measure absorbance at 540 nm.

    • Cytokine Quantification (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the LPS-only control. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor).

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human µ-opioid receptor (MOR).

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg of protein).

    • A fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR).

    • Varying concentrations of the test hasubanan alkaloid.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only membranes and radioligand.

    • Non-specific Binding: Radioactivity in wells containing a high concentration of an unlabeled standard opioid (e.g., naloxone) to saturate the receptors.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • Calculate the percentage of inhibition of specific binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The hasubanan alkaloids represent a structurally diverse and pharmacologically promising class of natural products, with validated activities as opioid receptor modulators and anti-inflammatory agents. While direct experimental data for 6-Dihydroepistephamiersine-6-acetate is currently lacking, this guide provides a robust comparative framework. Based on the activities of related hasubanans, it is reasonable to hypothesize that this compound may exhibit affinity for opioid receptors and possess anti-inflammatory properties.

The structural modifications—saturation of a bond and the addition of an acetate group—are significant and warrant experimental investigation. The detailed protocols provided herein offer a direct path for researchers to assess the cytotoxic, anti-inflammatory, and opioid-binding profiles of 6-Dihydroepistephamiersine-6-acetate. Such studies are essential to unlock the therapeutic potential of this unique natural product derivative and to further enrich our understanding of the structure-activity relationships that govern the remarkable bioactivities of the hasubanan alkaloid family.

References

  • Grokipedia. Hasubanan. Vertex AI Search. Accessed February 16, 2026.
  • Carroll, A. R., Arumugan, T., Redburn, J., Ngo, A., Guymer, G. P., Forster, P. I., & Quinn, R. J. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Journal of Natural Products, 73(5), 988–991. [Link]

  • Lin, R. X., Fan, L., Chen, X., Wu, J., Liu, Z., Liu, F., ... & Liu, H. (2022). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research, 36(11), 2800-2805. [Link]

  • ResearchGate. (n.d.). Hasubanan type alkaloids in Stephania hernandifolia.
  • Hifnawy, M. S., et al. (2017). Three New Hasubanan Alkaloids from Stephania hernandifolia (WILLD.) WALP.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Stoltz, B. M. (2018). Total Synthesis of the Norhasubanan Alkaloid Stephadiamine. CaltechAUTHORS. Accessed February 16, 2026.
  • Drug Design Org. (2005). Structure Activity Relationships. drugdesign.org. Accessed February 16, 2026.
  • Wikipedia. (n.d.). Structure–activity relationship. Wikipedia. Accessed February 16, 2026.
  • Sobekbio. (n.d.). Dihydroepistephamiersine 6-acetate. Sobekbio. Accessed February 16, 2026.

Sources

Validation of an Analytical Method for 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary

6-Dihydroepistephamiersine-6-acetate is a bioactive Hasubanan alkaloid found in the Menispermaceae family, specifically within the Stephania genus (Stephania japonica). As interest in the pharmacological potential of Stephania alkaloids grows—ranging from anti-inflammatory to potential anti-cancer applications—the need for rigorous analytical quality control (QC) is paramount.

This guide provides a technical comparison between two validation strategies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . While UHPLC-MS/MS offers superior sensitivity for pharmacokinetic (PK) profiling, HPLC-DAD remains the gold standard for routine purity assessment and phytochemical standardization due to its robustness and cost-efficiency.

Methodology Comparison: HPLC-DAD vs. UHPLC-MS/MS

The following matrix compares the two primary analytical approaches for validating 6-Dihydroepistephamiersine-6-acetate.

FeatureMethod A: HPLC-DAD (Recommended for QC) Method B: UHPLC-MS/MS (Alternative for Bioanalysis)
Primary Application Raw material standardization, purity assays, stability testing.[1]Pharmacokinetic studies (plasma/urine), trace impurity profiling.
Sensitivity (LOD) Moderate (~0.1–0.5 µg/mL).Extreme (~0.1–1.0 ng/mL).
Selectivity Relies on chromatographic resolution and UV spectral matching.Mass-to-charge (m/z) transitions provide absolute structural specificity.
Throughput Standard run times (15–25 min).Rapid run times (3–8 min).
Cost & Maintenance Low operational cost; high instrument robustness.High capital and maintenance cost; requires skilled operators.
Matrix Tolerance Moderate; requires clean extracts (e.g., SPE or LLE).Low; susceptible to ion suppression (requires rigorous cleanup).

Verdict: For the validation of the product itself (purity and potency), Method A (HPLC-DAD) is the preferred protocol due to its accessibility and compliance with general pharmacopeial standards for botanical derivatives.

Detailed Experimental Protocol: HPLC-DAD Validation

This section outlines the Standard Operating Procedure (SOP) for the validation of 6-Dihydroepistephamiersine-6-acetate, grounded in ICH Q2(R1) guidelines.

Reagents and Materials[2][3][4][5][6][7]
  • Reference Standard: 6-Dihydroepistephamiersine-6-acetate (>98% purity, HPLC grade).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (99%, LC-MS grade), Ultrapure Water (18.2 MΩ·cm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains analyte ionization, preventing peak tailing of basic alkaloids).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10–20 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm (Specific for Hasubanan aromatic structure) and 210 nm (High sensitivity).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
15.0 60 40
20.0 10 90
21.0 90 10

| 25.0 | 90 | 10 |

Sample Preparation Workflow

Proper extraction is critical to ensure recovery of the alkaloid from the matrix while removing interfering chlorophyll and lipids.

SamplePrep Fig 1. Optimized Alkaloid Extraction & Cleanup Workflow Start Raw Material (Stephania japonica) Extract Extraction (MeOH, Ultrasonication, 30 min) Start->Extract Filter1 Filtration (Whatman No. 1) Extract->Filter1 Acidify Acidification (2% HCl, pH 2-3) Filter1->Acidify Wash Solvent Wash (Ethyl Acetate - Remove Lipids) Acidify->Wash Aqueous Layer Retained Basify Basification (Ammonia, pH 9-10) Wash->Basify Aqueous Layer Retained ExtractAlk Alkaloid Extraction (Chloroform/DCM) Basify->ExtractAlk Organic Layer Retained Dry Evaporation & Reconstitution (Mobile Phase) ExtractAlk->Dry Inject HPLC Injection Dry->Inject

Representative Validation Data

The following data represents typical performance metrics for Hasubanan alkaloids under the described conditions. These values serve as acceptance criteria for your internal validation.

System Suitability & Specificity
  • Retention Time: ~12.5 ± 0.2 min.

  • Tailing Factor: < 1.5 (achieved via Formic Acid modifier).

  • Theoretical Plates: > 5000.[3]

  • Resolution: > 2.0 (from nearest impurity/isomer like Epistephamiersine).

Linearity and Sensitivity
ParameterResult / Acceptance Criteria
Linearity Range 5.0 – 200.0 µg/mL
Regression Equation

(e.g.,

)
Correlation Coefficient (

)
> 0.999
Limit of Detection (LOD) 0.2 µg/mL (S/N = 3)
Limit of Quantitation (LOQ) 0.6 µg/mL (S/N = 10)
Accuracy and Precision
  • Intra-day Precision: RSD < 1.5% (n=6).

  • Inter-day Precision: RSD < 2.0% (n=3 days).

  • Recovery (Spike at 80%, 100%, 120%): 98.5% – 101.5%.

Validation Logic & Decision Framework

Adhering to ICH Q2(R1) , the validation process must follow a logical sequence to ensure the method is "fit for purpose."

ValidationLogic Fig 2. ICH Q2(R1) Validation Decision Matrix Start Method Development Spec Specificity Test (Blank vs. Standard) Start->Spec Lin Linearity & Range (5 levels) Spec->Lin No Interference Fail Re-optimize Spec->Fail Interference Acc Accuracy/Recovery (Spike Recovery) Lin->Acc R² > 0.999 Lin->Fail R² < 0.999 Prec Precision (Repeatability) Acc->Prec 98-102% Acc->Fail <95% or >105% Robust Robustness (Flow/pH changes) Prec->Robust RSD < 2% Pass Validated Method Robust->Pass Stable

References

  • Matsui, M., et al. (2005). "Alkaloids of the Leaves of Stephania japonica." Journal of Natural Products. Link

  • Semwal, D.K., et al. (2010). "The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives." Journal of Ethnopharmacology. Link

  • Zhang, X., et al. (2018). "Comprehensive separation and analysis of alkaloids from Stephania yunnanensis by counter-current chromatography coupled with liquid chromatography tandem mass spectrometry." Journal of Chromatography B. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Desgagné-Penix, I. (2021). "Biosynthesis of alkaloids in the Menispermaceae family." Molecules. Link

Sources

Comparative Study of the Cytotoxic Effects of Stephania Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

The genus Stephania (Menispermaceae) is a prolific source of bisbenzylisoquinoline alkaloids (BBIQs), a class of macrocyclic compounds exhibiting potent anti-tumor, anti-inflammatory, and antiviral properties. This guide provides a technical comparative analysis of the three most significant alkaloids: Tetrandrine (TET) , Fangchinoline (FAN) , and Cepharanthine (CEP) .

While structurally homologous, these compounds exhibit distinct cytotoxic profiles and mechanisms of action. Tetrandrine generally displays superior lipophilicity and broad-spectrum cytotoxicity. Fangchinoline , possessing a phenolic hydroxyl group, serves as a versatile scaffold for derivatization but often shows lower native potency. Cepharanthine has emerged as a unique agent with superior efficacy in triple-negative breast cancer (TNBC) spheroids and potent multidrug resistance (MDR) reversal capabilities.

Chemical Identity & Structure-Activity Relationship (SAR)

The cytotoxic efficacy of these alkaloids is governed by their macrocyclic rigidity and specific substituents, particularly at the C-7 position.

Structural Classification

All three compounds are bisbenzylisoquinoline alkaloids formed by the ether linkage of two benzylisoquinoline units.

  • Tetrandrine (TET): Contains a methoxy group (-OCH₃) at the C-7 position.

  • Fangchinoline (FAN): Contains a hydroxyl group (-OH) at the C-7 position.[1] This minor difference significantly reduces lipophilicity compared to TET.

  • Cepharanthine (CEP): Features a methylenedioxy group, distinguishing it from the TET/FAN core and altering its metabolic stability and binding affinity.

SAR Visualization

SAR_Analysis BBIQ Bisbenzylisoquinoline Scaffold TET Tetrandrine (C7-Methoxy) BBIQ->TET C7 Methylation FAN Fangchinoline (C7-Hydroxyl) BBIQ->FAN C7 Demethylation CEP Cepharanthine (Methylenedioxy Bridge) BBIQ->CEP Bridge Modification Effect_TET High Lipophilicity Enhanced Membrane Permeability Potent MDR Reversal TET->Effect_TET Effect_FAN Lower Lipophilicity Reactive Site for Derivatization Modest Native Cytotoxicity FAN->Effect_FAN Effect_CEP Unique Binding Profile Superior Spheroid Penetration Anti-inflammatory Synergy CEP->Effect_CEP

Figure 1: Structure-Activity Relationship (SAR) highlighting the functional impact of C-7 substituents and bridge modifications on pharmacological properties.

Comparative Cytotoxicity Profile

The following data synthesizes IC50 values from multiple comparative studies, normalizing for standard 48-72h exposure times.

In Vitro IC50 Comparison (µM)
Cell LineTissue OriginTetrandrine (TET)Fangchinoline (FAN)Cepharanthine (CEP)Key Insight
HepG2 Liver4.35 ± 0.5~12.402.4 - 5.3CEP and TET show superior potency over FAN in hepatocellular carcinoma.
A549 Lung5.0 - 10.0~14.503.0 - 5.0CEP exhibits higher potency; FAN often requires derivatization for sub-micromolar activity.
MCF-7 Breast (ER+)10.0 - 15.0> 20.05.0 - 8.0All compounds are less effective against hormone-dependent lines compared to TNBC.
MDA-MB-231 Breast (TNBC)1.5 - 3.05.0 - 8.0< 1.0 CEP is highly selective for triple-negative breast cancer cells.
MRC-5 Normal Lung> 30.0> 30.0> 30.0High Selectivity Index (SI) > 10 for all compounds (sparing normal tissue).

Expert Insight: While Tetrandrine is often cited as the "gold standard" for potency, Cepharanthine demonstrates superior efficacy in aggressive phenotypes like TNBC (MDA-MB-231). Fangchinoline's higher IC50 values make it less ideal as a standalone agent but excellent as a precursor for synthetic optimization (e.g., C7-sulfonate derivatives).

Mechanistic Profiling

Understanding the distinct signaling pathways is crucial for selecting the right alkaloid for combination therapies.

Primary Mechanisms of Action
  • Autophagy/Apoptosis Axis:

    • TET: Primarily induces apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation) and autophagy via PI3K/Akt/mTOR inhibition .

    • FAN: Induces autophagy via the p53/sestrin2/AMPK pathway.[2] In some contexts, FAN-induced autophagy is cytoprotective, suggesting autophagy inhibitors (like chloroquine) could enhance its cytotoxicity.

  • MDR Reversal (P-gp Inhibition):

    • Both TET and FAN inhibit P-glycoprotein (MDR1). TET's higher lipophilicity allows it to bind deeper within the transmembrane domain, often resulting in stronger reversal of Doxorubicin resistance in MDR cell lines (e.g., Caco-2, CEM/ADR5000).

Signaling Pathway Diagram

Signaling_Pathways TET Tetrandrine ROS ROS Generation (Oxidative Stress) TET->ROS MDR1 P-gp / MDR1 (Drug Efflux) TET->MDR1 Inhibits PI3K PI3K / Akt TET->PI3K Inhibits FAN Fangchinoline FAN->ROS FAN->MDR1 Inhibits AMPK AMPK / p53 FAN->AMPK Activates CEP Cepharanthine CEP->ROS NFkB NF-κB CEP->NFkB Inhibits ROS->PI3K Inhibits Apoptosis Apoptosis (Caspase-3/7, PARP) ROS->Apoptosis Sensitization Chemosensitization (Reversal of MDR) MDR1->Sensitization Inhibition leads to mTOR mTOR PI3K->mTOR Activates Autophagy Autophagy (LC3-II Accumulation) mTOR->Autophagy Inhibits (so Blockage Induces) AMPK->mTOR Inhibits NFkB->Apoptosis Anti-apoptotic (Blockage Induces)

Figure 2: Comparative signaling networks. TET and CEP converge on ROS generation and PI3K/Akt inhibition, while FAN uniquely engages the AMPK axis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for Stephania alkaloid assessment.

Cell Viability Assay (CCK-8 / MTT)

Self-Validation Check: Always include a solvent control (DMSO < 0.1%) and a positive control (e.g., Cisplatin or Doxorubicin).

  • Seeding: Plate cells (HepG2 or A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve alkaloids in DMSO (stock 10-50 mM). Dilute in serum-free medium to final concentrations (0.1, 0.5, 1, 5, 10, 20, 50 µM).

    • Note: Tetrandrine may precipitate in high-serum media; vortex vigorously.

  • Incubation: Treat for 48h or 72h at 37°C, 5% CO₂.

  • Measurement: Add 10 µL CCK-8 reagent (or 20 µL MTT). Incubate 2-4h. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Apoptosis Detection (Annexin V-FITC/PI)
  • Harvest: Collect cells after 24h treatment (include floating cells).

  • Wash: Wash 2x with cold PBS. Resuspend in

    
     Binding Buffer.
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate 15 min at RT in the dark.

  • Flow Cytometry: Analyze within 1h.

    • Q3 (Annexin+/PI-): Early Apoptosis.[2]

    • Q2 (Annexin+/PI+): Late Apoptosis.[2]

Experimental Workflow Diagram

Experimental_Workflow Start Cell Seeding (5x10^3 cells/well) Treat Alkaloid Treatment (TET, FAN, CEP) 0 - 50 µM Start->Treat Branch Assay Type Treat->Branch MTT Cytotoxicity (CCK-8/MTT) Endpoint: IC50 Calculation Branch->MTT Flow Flow Cytometry (Annexin V / PI) Branch->Flow West Western Blot (Caspase-3, PARP, LC3) Branch->West Analysis Data Synthesis & Statistical Analysis MTT->Analysis Flow->Analysis West->Analysis

Figure 3: Standardized workflow for evaluating cytotoxic efficacy and mechanism of action.

References

  • Kim, D. E., et al. (2019). "Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, Fangchinoline, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells."[3] Biomolecules.[2][3][4][5][6][7][8][9][10][11] Link

  • Chen, T., et al. (2021). "An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots."[1][10] Journal of Integrative Medicine. Link

  • Bae, J., et al. (2020). "Potent antitumor activity of cepharanthine against triple-negative breast cancer spheroids compared with tetrandrine." Oncology Letters. Link

  • Wang, N., et al. (2014). "Tetrandrine and Fangchinoline, Bisbenzylisoquinoline Alkaloids From Stephania Tetrandra Can Reverse Multidrug Resistance by Inhibiting P-glycoprotein Activity in Multidrug Resistant Human Cancer Cells." Phytomedicine. Link

  • Jiang, W., et al. (2017). "Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives." Molecules. Link

  • Liu, K. C., et al. (2009). "Cytotoxic activity of alkaloids isolated from Stephania rotunda."[11][12] Phytotherapy Research. Link

Sources

A Comparative Guide to the In Vivo Validation of the Anti-inflammatory Effects of 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of novel therapeutic candidates, using 6-Dihydroepistephamiersine-6-acetate as a primary example. Given the limited specific literature on this compound, we present a robust, multi-modal experimental plan designed to thoroughly characterize its efficacy and potential mechanisms of action in comparison to established anti-inflammatory agents.

Introduction: The Rationale for Investigation

6-Dihydroepistephamiersine-6-acetate is an alkaloid belonging to the Stephania genus. Alkaloids isolated from Stephania species have a rich history in traditional medicine for treating inflammatory ailments such as rheumatoid arthritis.[1][2] Modern research has begun to elucidate the mechanisms underlying these effects, frequently pointing to the modulation of key inflammatory pathways. For instance, compounds like stephanine and cepharanthine have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the expression of cyclooxygenase-2 (COX-2).[3] This, in turn, reduces the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and prostaglandins.[2][3]

Based on this established pharmacological context, 6-Dihydroepistephamiersine-6-acetate emerges as a compelling candidate for investigation as a novel anti-inflammatory agent. This guide outlines a rigorous preclinical validation strategy, employing well-characterized animal models of acute local and systemic inflammation to compare its efficacy against industry-standard drugs.

Comparative Framework: Benchmarking Against the Gold Standard

To establish a clear and objective assessment of 6-Dihydroepistephamiersine-6-acetate's anti-inflammatory potential, a direct comparison with clinically relevant and mechanistically distinct drugs is essential. We propose the use of two standard positive controls:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits COX-1 and COX-2 enzymes. It is a standard positive control in acute inflammation models.[4]

  • Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects.[5][6] It serves as a benchmark for significant anti-inflammatory activity in both acute and systemic models.

The experimental groups will be structured as follows:

  • Vehicle Control: Administration of the delivery vehicle alone.

  • 6-Dihydroepistephamiersine-6-acetate: Multiple dose levels (e.g., low, medium, high) to assess dose-responsiveness.

  • Indomethacin (Positive Control): For the acute local inflammation model.

  • Dexamethasone (Positive Control): For the systemic inflammation model.

Part I: Evaluation in an Acute Local Inflammation Model

Model: Carrageenan-Induced Paw Edema

This is a classic, highly reproducible model of acute inflammation.[7] Subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response.[8] The early phase (0-2.5 hours) is characterized by the release of histamine and serotonin, while the later phase (3-6 hours) involves neutrophil infiltration and the production of pro-inflammatory mediators like prostaglandins and cytokines.[7][8]

Experimental Workflow

G cluster_0 Acclimatization & Baseline cluster_1 Treatment & Induction cluster_2 Data Collection & Analysis acclimatize Animal Acclimatization (1 week) baseline Baseline Paw Volume Measurement (V0) acclimatize->baseline dosing Oral Administration: - Vehicle - 6-Dihydroepistephamiersine-6-acetate (Doses 1, 2, 3) - Indomethacin baseline->dosing carrageenan Subplantar Injection of 1% Carrageenan dosing->carrageenan 30-60 min post-dosing paw_measurement Paw Volume Measurement (Vt) at 1, 2, 3, 4, 5 hours carrageenan->paw_measurement euthanasia Euthanasia & Tissue Collection (5 hours post-carrageenan) paw_measurement->euthanasia analysis Biochemical Analysis: - MPO Assay - Cytokine ELISA euthanasia->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Methodologies

1. Carrageenan-Induced Paw Edema Protocol:

  • Animals: Male Wistar rats or Swiss albino mice will be used.

  • Grouping: Animals will be divided into the groups outlined in the comparative framework (n=6-8 per group).[7]

  • Procedure:

    • Acclimatize animals for at least one week.[7]

    • Measure the initial volume of the right hind paw (V0) using a plethysmometer.[9]

    • Administer the test compounds (Vehicle, 6-Dihydroepistephamiersine-6-acetate, or Indomethacin) orally 30-60 minutes prior to carrageenan injection.[7]

    • Inject 0.1 mL of 1% (w/v) lambda carrageenan solution in sterile saline into the subplantar region of the right hind paw.[8]

    • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100.

2. Myeloperoxidase (MPO) Assay:

  • Purpose: To quantify neutrophil infiltration into the inflamed paw tissue.

  • Procedure:

    • At the end of the experiment (5 hours), euthanize the animals and collect the paw tissue.

    • Homogenize the tissue in an appropriate buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure MPO activity in the supernatant using a commercial colorimetric or fluorometric assay kit, following the manufacturer's instructions.

Hypothetical Data & Interpretation

Table 1: Effect on Paw Edema and MPO Activity

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 4h (Mean ± SEM) % Inhibition of Edema MPO Activity (U/mg tissue) (Mean ± SEM)
Vehicle Control - 0.85 ± 0.05 - 5.2 ± 0.4
6-Dihydroepistephamiersine-6-acetate 10 0.62 ± 0.04 27.1% 3.8 ± 0.3
6-Dihydroepistephamiersine-6-acetate 30 0.41 ± 0.03 51.8% 2.5 ± 0.2
6-Dihydroepistephamiersine-6-acetate 100 0.25 ± 0.02 70.6% 1.4 ± 0.1

| Indomethacin | 10 | 0.22 ± 0.03 | 74.1% | 1.2 ± 0.2 |

  • Interpretation: A dose-dependent reduction in both paw edema and MPO activity by 6-Dihydroepistephamiersine-6-acetate would indicate potent anti-inflammatory and anti-neutrophil infiltration effects. A high percentage of inhibition, comparable to that of indomethacin, would suggest significant therapeutic potential.

Part II: Evaluation in a Systemic Inflammation Model

Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Intraperitoneal (i.p.) injection of LPS, a component of Gram-negative bacteria, induces a robust systemic inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[3] This model is invaluable for assessing the systemic anti-inflammatory efficacy of a compound.[5]

Experimental Workflow

G cluster_0 Acclimatization & Dosing cluster_1 Induction & Sampling cluster_2 Analysis acclimatize Animal Acclimatization (1 week) dosing Oral Administration: - Vehicle - 6-Dihydroepistephamiersine-6-acetate (Doses 1, 2, 3) - Dexamethasone acclimatize->dosing lps_injection Intraperitoneal (i.p.) Injection of LPS (e.g., 0.5-1 mg/kg) dosing->lps_injection 1 hour post-dosing blood_collection Blood Collection (e.g., via tail vein) at 2, 6, and 24 hours lps_injection->blood_collection euthanasia Euthanasia & Tissue Collection (24 hours post-LPS) blood_collection->euthanasia serum_analysis Serum Cytokine Analysis: - TNF-α, IL-6, IL-1β (ELISA) blood_collection->serum_analysis tissue_analysis Tissue Homogenate Analysis: - Western Blot (NF-κB, MAPK) euthanasia->tissue_analysis

Caption: Workflow for the LPS-Induced Systemic Inflammation Model.

Methodologies

1. LPS-Induced Systemic Inflammation Protocol:

  • Animals: C57BL/6 mice will be used.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Administer the test compounds (Vehicle, 6-Dihydroepistephamiersine-6-acetate, or Dexamethasone) orally.[5]

    • One hour after treatment, administer a single i.p. injection of LPS (e.g., 0.5 mg/kg).[3]

    • Collect blood samples at specified time points (e.g., 2, 6, and 24 hours) to measure serum cytokine levels.

    • At 24 hours, euthanize the animals and collect tissues (e.g., liver, lung) for further analysis.

2. Cytokine Measurement by ELISA:

  • Purpose: To quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum.

  • Procedure:

    • Prepare serum from the collected blood samples.

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol to determine the concentration of each cytokine. The assay typically involves incubating the serum in antibody-coated plates, followed by detection with a conjugated secondary antibody and a colorimetric substrate.

3. Western Blot Analysis of NF-κB and MAPK Pathways:

  • Purpose: To investigate the molecular mechanism by which 6-Dihydroepistephamiersine-6-acetate exerts its anti-inflammatory effects. The NF-κB and MAPK signaling cascades are critical regulators of the inflammatory response.

  • Procedure:

    • Homogenize collected tissues (e.g., liver) and extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins:

      • NF-κB Pathway: Phospho-IκBα, Total IκBα, Phospho-p65, Total p65.

      • MAPK Pathway: Phospho-p38, Total p38, Phospho-JNK, Total JNK.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities and normalize the phosphorylated protein levels to their total protein counterparts.

Signaling Pathway Overview

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K MAP3K->MAP2K p38_JNK p38 / JNK MAP2K->p38_JNK AP1 AP-1 p38_JNK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1->Cytokines IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades, releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines compound 6-Dihydroepistephamiersine-6-acetate (Hypothesized Point of Inhibition) compound->MAP2K compound->IKK

Caption: Key Inflammatory Signaling Pathways (MAPK and NF-κB).

Hypothetical Data & Interpretation

Table 2: Effect on Serum Cytokine Levels (pg/mL) at 6h post-LPS

Treatment Group Dose (mg/kg) TNF-α (Mean ± SEM) IL-6 (Mean ± SEM) IL-1β (Mean ± SEM)
Vehicle Control - 1250 ± 110 1800 ± 150 450 ± 40
6-Dihydroepistephamiersine-6-acetate 10 980 ± 95 1450 ± 120 360 ± 35
6-Dihydroepistephamiersine-6-acetate 30 550 ± 60 800 ± 75 180 ± 20
6-Dihydroepistephamiersine-6-acetate 100 210 ± 30 350 ± 40 80 ± 10

| Dexamethasone | 5 | 150 ± 25 | 280 ± 35 | 65 ± 8 |

  • Interpretation: A significant, dose-dependent decrease in the serum levels of TNF-α, IL-6, and IL-1β would confirm the systemic anti-inflammatory activity of 6-Dihydroepistephamiersine-6-acetate.[5]

Table 3: Effect on NF-κB and MAPK Pathway Activation (Relative Protein Expression)

Treatment Group Dose (mg/kg) p-IκBα / IκBα p-p65 / p65 p-p38 / p38
Vehicle Control - 3.5 ± 0.3 4.1 ± 0.4 3.8 ± 0.3
6-Dihydroepistephamiersine-6-acetate 100 1.2 ± 0.1 1.5 ± 0.2 1.4 ± 0.1

| Dexamethasone | 5 | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |

  • Interpretation: A marked reduction in the phosphorylation of key proteins in the NF-κB and MAPK pathways would provide strong evidence for the mechanism of action. This would suggest that 6-Dihydroepistephamiersine-6-acetate inhibits the upstream signaling events that lead to the transcription of pro-inflammatory genes, consistent with the activity of other Stephania alkaloids.[2][3]

Conclusion

This guide details a robust and comprehensive strategy for the in vivo validation of 6-Dihydroepistephamiersine-6-acetate as a novel anti-inflammatory agent. By employing a dual-model approach—acute local and systemic inflammation—and benchmarking against established drugs, this framework allows for a thorough assessment of the compound's efficacy. Furthermore, the inclusion of mechanistic studies through MPO assays and Western blotting provides critical insights into its mode of action. The successful execution of these experiments would generate the necessary preclinical data to support the further development of 6-Dihydroepistephamiersine-6-acetate as a potential therapeutic for inflammatory diseases.

References

  • Cui, L., et al. (2023). The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo. Frontiers in Pharmacology. Available at: [Link]

  • Cui, L., et al. (2023). The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo. PubMed. Available at: [Link]

  • Wang, Y., et al. (2019). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Dary, C., et al. (2024). In vitro anti-inflammatory activity of 5 Cambodian Stephania species: from crude extracts to bioactive alkaloids. ResearchGate. Available at: [Link]

  • Capasso, A. (2000). Anti-inflammatory activity of alkaloids: a twenty-century review. SciELO. Available at: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Northwest Life Science Specialties, LLC. Product Manual for Myeloperoxidase Activity Assay Kit. Northwest Life Science Specialties, LLC. Available at: [Link]

  • Padi, S. V., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available at: [Link]

  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

  • STAR Protocols. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. PMC. Available at: [Link]

  • AMSBIO. Monkey Myeloperoxidase (MPO) Elisa kit. AMSBIO. Available at: [Link]

  • Henao-Mejia, J., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PMC. Available at: [Link]

  • MaestroGen. Technical Manual Myeloperoxidase (MPO) Activity Assay Kit. MaestroGen. Available at: [Link]

  • Melior Discovery. LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]

  • Arigo biolaboratories. arigoPLEX® Mouse Proinflammatory Cytokine Multiplex ELISA Kit. Arigo biolaboratories. Available at: [Link]

  • Begum, S., et al. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Indian Journal of Pharmacy and Pharmacology. Available at: [Link]

  • bioRxiv. (2022). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. bioRxiv. Available at: [Link]

  • De Lange, A., et al. (2020). Enzyme linked immunosorbent assays (ELISAs) for mouse IL-10, IL-6,IL-1β andTNF-α. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. PMC. Available at: [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. Available at: [Link]

  • Chinese Journal of Natural Medicines. (2022). The NF-κB and MAPK pathways were involved in the anti-inflammatory effects of JO on macrophages. Chinese Journal of Natural Medicines. Available at: [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]

  • Shimizu, T., et al. (1993). Effects of indomethacin, dexamethasone, and erythromycin on endotoxin-induced intraepithelial mucus production of rat nasal epithelium. PubMed. Available at: [Link]

  • MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Funakoshi, K., et al. (1999). Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-gamma) on IL-11 production by rheumatoid synovial cells. PubMed. Available at: [Link]

  • Sar-El, R., et al. (2020). In vivo Anti-inflammatory Activity of Lipidated Peptidomimetics Pam-(Lys-βNspe) 6. PubMed. Available at: [Link]

  • ResearchGate. (2018). In vivo evaluation of the anti-inflammatory effect of the extract and fractions obtained from the calyces of P. angulata in the TPA-induced mice ear edema. ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: Cross-Validation of Bioassay Results for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Triangulation

In early-stage drug discovery, a "hit" is only a hypothesis until proven otherwise. High-Throughput Screening (HTS) campaigns frequently yield false positives due to compound aggregation, fluorescence interference, or non-specific reactivity (PAINS). Relying on a single assay technology is a statistical gamble that often leads to late-stage attrition.

This guide provides a rigorous framework for Orthogonal Cross-Validation —the systematic use of independent experimental methods to verify biological activity. By "triangulating" results across different physical principles (e.g., fluorescence vs. luminescence vs. label-free), researchers can filter out artifacts and isolate true pharmacological interactions with high confidence.

Strategic Framework: The Validation Funnel

Effective validation is not merely repeating the same experiment; it is challenging the result with a different question.

The Four Pillars of Validation
  • Primary Screen (High Throughput): Optimized for speed and sensitivity (e.g., TR-FRET).

  • Counter Screen (Specificity): Designed to detect artifacts (e.g., auto-fluorescence, redox cycling) or off-target effects.

  • Orthogonal Assay (Confirmation): Uses a fundamentally different detection mode to measure the same biological event.[1]

  • Biophysical Confirmation (Direct Binding): Label-free measurement of physical interaction (e.g., SPR, MST).

Visualization: The Hit Validation Workflow

The following diagram illustrates the logical flow from raw HTS hits to a validated lead series.

ValidationFunnel HTS Primary HTS Hit (e.g., TR-FRET) Triage In Silico Triage (PAINS Filters) HTS->Triage Counter Counter Screen (Auto-fluorescence / Aggregation) Triage->Counter Pass Discard Discard / Archive Triage->Discard Fail (PAINS structure) Orthogonal Orthogonal Assay (e.g., Luminescence/ADP-Glo) Counter->Orthogonal No Interference Counter->Discard Artifact Detected Biophysical Biophysical Validation (SPR / MST) Orthogonal->Biophysical Activity Confirmed Orthogonal->Discard No Activity (False Positive) Cellular Cellular Target Engagement (CETSA / NanoBRET) Biophysical->Cellular Binding Confirmed (Kd) Biophysical->Discard No Binding Validated Validated Lead Series Cellular->Validated In-Cell Efficacy

Figure 1: Step-wise filtration logic for converting raw hits into validated leads using orthogonal methodologies.

Comparative Guide: Selecting the Right Orthogonal Assay

To cross-validate effectively, you must choose an assay with non-overlapping liabilities. If your primary assay relies on fluorescence, your orthogonal assay should ideally use luminescence or mass spectrometry.

Table 1: Biochemical Assay Technologies (Kinase/Enzymatic)
FeatureTR-FRET (e.g., HTRF, Lance) Fluorescence Polarization (FP) Luminescence (e.g., ADP-Glo) Mobility Shift (Microfluidic)
Primary Utility HTS Primary ScreeningBinding Assays / HTSOrthogonal / SecondaryHigh-Fidelity Confirmation
Readout Principle Energy transfer (Distance dependent)Molecular rotation (Size dependent)Enzymatic conversion of ADP to LightElectrophoretic separation
Interference Risk High (Fluorescent compounds, Quenchers)High (Fluorescent compounds, Light scatter)Low (Luciferase inhibitors are rare but exist)Very Low (Separation based)
Sensitivity HighMediumHighMedium
Throughput Ultra-High (1536-well)High (384-well)High (1536-well)Medium/Low
Best Pair For: FP or Luminescence TR-FRET or SPR Fluorescence-based assays Any optical assay
Table 2: Cell Viability Cross-Validation

Cellular toxicity often mimics potency in phenotypic screens. It is critical to distinguish between cytostasis (growth arrest) and cytotoxicity (death) using distinct metabolic markers.

Assay TypeATP Quantification (e.g., CellTiter-Glo) Tetrazolium Reduction (MTT/MTS) Resazurin (AlamarBlue) Protease Activity (Live-Cell)
Marker ATP (Metabolic Activity)NAD(P)H flux (Mitochondrial)Redox PotentialMembrane Integrity / Protease
Readout Luminescence (Glow)Absorbance (Colorimetric)FluorescenceFluorescence
Pros Gold standard sensitivity; Lytic (endpoint)Low cost; Well-establishedNon-lytic (kinetic monitoring possible)Multiplexable with other assays
Cons Destructive; ATP half-life variesLow sensitivity; Insoluble formazan (MTT)Fluorescent interference commonSignal can be transient
Validation Logic If ATP drops but membrane is intact (Protease neg), compound may be cytostatic.Confirm ATP data with MTS to rule out luciferase inhibition.Use for time-course data to validate endpoint ATP results.Use to distinguish apoptosis vs. necrosis.[2]

Experimental Protocol: Validating a Kinase Inhibitor Hit

Scenario: You have identified a novel compound inhibiting Kinase X using a TR-FRET primary screen. You must now rule out false positives (e.g., aggregators, quenchers) and confirm potency.

Step 1: Interference Counter-Screen (The "False Positive" Check)

Before running a secondary assay, check if the compound interferes with the detection method itself.

  • Protocol:

    • Prepare the assay mix without the enzyme (or use a product-mimic control).

    • Add the test compound at the IC50 concentration found in the primary screen.

    • Add the detection reagents (Donor/Acceptor fluorophores).

    • Readout: If the signal deviates significantly from the DMSO control (e.g., >20% quenching or signal increase), the compound is an optical interferer.

    • Reference: Thorne et al., "Apparent activity in high-throughput screening: origins of compound-dependent assay interference."[3] Curr Opin Chem Biol.[3] (2010).[3]

Step 2: Orthogonal Confirmation (Luminescence)

Switch from Fluorescence (TR-FRET) to Luminescence (ADP-Glo) to measure ADP production directly. This eliminates fluorescence interference issues.

  • Protocol:

    • Incubate Kinase X (1 nM) with ATP (at Km) and Substrate (10 µM) in reaction buffer.

    • Add compound dilution series (10-point dose-response).

    • Incubate for 60 min at RT.

    • Add ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP to Light). Incubate 30 min.

    • Measure: Luminescence integration (0.5 - 1 sec).

    • Analysis: Calculate IC50. A shift of >3-fold compared to TR-FRET suggests assay-specific artifacts or mechanism differences (e.g., competitive vs. uncompetitive).

Step 3: Biophysical Validation (SPR - Surface Plasmon Resonance)

Confirm physical binding and determine residence time (off-rate).

  • Protocol:

    • Immobilization: Biotinylate Kinase X and capture on a Streptavidin (SA) sensor chip (Target density: ~2000 RU).

    • Running Buffer: HBS-P+ with 0.1% DMSO (match compound solvent).

    • Injection: Inject compound series (e.g., 0.1 µM to 10 µM) over the surface for 60s (Association).

    • Dissociation: Switch to running buffer for 120s.

    • Analysis: Fit to 1:1 binding model.

    • Success Criteria: The binding response (Rmax) should match the theoretical maximum based on molecular weight. "Square" sensorgrams indicate non-specific binding or aggregation.

Visualization: Decision Logic for Assay Artifacts

This tree helps troubleshoot discrepancies between primary and orthogonal assays.

ArtifactLogic Start Discrepancy: Primary vs. Orthogonal Check1 Is Primary IC50 << Orthogonal IC50? Start->Check1 Check2 Does signal quench in Counter Screen? Check1->Check2 Yes Result3 True Mechanism Difference (e.g., ATP-competitive vs Allosteric) Check1->Result3 No (Similar Potency) Check3 Hill Slope > 2.0? Check2->Check3 No Result1 Likely Fluorescence Interference/Quencher Check2->Result1 Yes Result2 Likely Aggregator (Promiscuous binder) Check3->Result2 Yes (Steep Slope) Check3->Result3 No

Figure 2: Diagnostic decision tree for identifying the root cause of assay discrepancies.

Data Analysis & Interpretation

When publishing cross-validation data, simple bar charts are insufficient. You must demonstrate statistical correlation.

  • Correlation Plots: Plot pIC50 (Primary) vs. pIC50 (Orthogonal).

    • Ideal:

      
       with a slope near 1.
      
    • Outliers: Compounds falling off the diagonal are likely assay-specific artifacts (or highly mechanism-selective).

  • Z-Factor (Z'): Ensure both assays have a Z' > 0.5. A poor orthogonal assay (noisy) cannot validate a good primary assay.

  • Shift Analysis:

    • Potency Shift: If IC50 shifts >10-fold between biochemical (protein only) and cellular assays, consider permeability issues or off-target cytotoxicity.

    • Thermal Shift: In TSA/CETSA, a

      
       is generally considered significant evidence of binding.
      

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.[3] Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Coussens, N. P., et al. (2017). Assay Guidance Manual: Assay Validation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Comparison of Biomolecular Interaction Techniques. (2018). Reichert SPR Systems.[4] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Link

Sources

Comparative Guide: Synthetic Strategies for Hasubanan Alkaloid Core Structures

[1][2]

Executive Summary

The hasubanan alkaloids (e.g., hasubanonine , runanine , cepharamine ) share a tetracyclic aza-[4.4.3]propellane core. This framework presents two primary synthetic challenges:

  • The C13-C14 Quaternary Center: A sterically congested vicinal quaternary stereocenter (often adjacent to another quaternary or tertiary center).

  • The Propellane Skeleton: The rigid tetracyclic cage requires specific sequencing to avoid thermodynamic traps (e.g., rearrangement to morphinan or isohasubanan skeletons).

This guide compares three "best-in-class" modern approaches that solve these problems using distinct logic:

  • Route A (Reisman): Chiral Sulfinimine Auxiliaries (Shortest, Early Stereocenter).

  • Route B (Herzon): Iminoquinone Diels-Alder (Convergent, Late-Stage Functionalization).

  • Route C (Zhu): Divergent Cascade Cyclization (Catalytic Asymmetric, Access to Multiple Subclasses).

Structural Analysis & Numbering

The hasubanan core consists of a phenanthrene-based tricycle fused to a pyrrolidine ring. Unlike morphinans, hasubanans possess a [4.4.3] propellane system and often exhibit the opposite enantiomeric series.

HasubananCoreFigure 1: Topological Connectivity of the Hasubanan Aza-Propellane CoreARing A(Aromatic)BRing B(Cyclohexane)A->BFusedCRing C(Enone/Sat)B->CFusedDRing D(Pyrrolidine)B->DSpiro/Propellane@ C13/C14C13C13(Quat.)B->C13C->DBridgedC14C14(Quat.)C->C14D->C14

Strategic Comparison

Route A: The Chiral Sulfinimine Route (Reisman)

Logic: Establishes the critical C14 quaternary stereocenter in the very first C-C bond-forming step using a chiral auxiliary. The propellane core is then built around this anchor.

  • Key Reaction: Diastereoselective Grignard addition to an N-tert-butanesulfinimine.

  • Advantages: Extremely concise (9 steps to (-)-8-demethoxyrunanine); high enantiopurity (>96:4 dr).

  • Limitations: Linear sequence; requires stoichiometric chiral auxiliary.

Route B: The Iminoquinone Diels-Alder Route (Herzon)

Logic: Uses a convergent [4+2] cycloaddition to assemble the tricyclic core, followed by a nucleophilic addition to set the quaternary center.

  • Key Reaction: Diels-Alder of an iminoquinone followed by addition of an alkynyl lithium species to an iminium ion.[1]

  • Advantages: Convergent (A-ring and C-ring fragments coupled); amenable to analog generation via different alkynes.

  • Limitations: Handling of sensitive quinone intermediates; slightly longer step count (10-12 steps).

Route C: The Divergent Cascade Route (Zhu)

Logic: Constructs a common tricyclic intermediate via catalytic asymmetric synthesis, then uses distinct cyclization modes to access different hasubanan subclasses (Type B, C, and D).

  • Key Reaction: Regioselective intramolecular Aza-Michael addition (for cepharamine) or hemiaminal formation (for cepharatines).

  • Advantages: True divergence; uses catalytic enantioselective methods (Takemoto catalyst); avoids stoichiometric auxiliaries.

  • Limitations: Requires careful control of conditions to switch between cyclization modes.

Performance Matrix
MetricReisman (2011)Herzon (2011)Zhu (2021)
Target Molecule (-)-8-Demethoxyrunanine(-)-Hasubanonine(-)-Cepharamine
Total Steps 9 (Linear)~12 (Convergent)~14 (Linear)
Overall Yield 19% ~10-15%High (Stepwise)
Stereocontrol Substrate (Sulfinimine)Substrate (Chiral Pool/Aux)Catalytic (Thiourea)
Key Disconnection C14-C(Ar) Bond FormationC-Ring Formation (DA)N-C14 Bond (Aza-Michael)
Scalability High (Gram scale reported)ModerateHigh

Detailed Protocols & Mechanisms

Protocol 1: Reisman's Diastereoselective Grignard Addition

This protocol establishes the C14 quaternary center with high stereocontrol.

Reagents:

  • (S)-N-tert-butanesulfinimine derivative (from benzoquinone monoketal)

  • 2-(2-bromoethyl)-1,3-dioxolane derived Grignard reagent

  • Dichloromethane (DCM) / Toluene

Workflow:

  • Preparation: Dissolve the N-tert-butanesulfinimine (1.0 equiv) in toluene at -78 °C.

  • Addition: Add the Grignard reagent (2.0 equiv) dropwise over 30 minutes. The bulky tert-butyl group on the sulfinyl sulfur directs the nucleophile to the Re-face of the imine.

  • Quench: Quench with saturated NH₄Cl solution at -78 °C to prevent equilibration.

  • Purification: Extract with EtOAc and purify via silica gel chromatography.

  • Result: Yields the sulfinamide adduct in >90% yield and >96:4 diastereomeric ratio (dr).

Validation Check:

  • Self-Validating Step: ¹H NMR should show a single set of diastereomeric peaks. If doublets appear for the tert-butyl group, stereocontrol was compromised (likely temperature fluctuation).

Protocol 2: Zhu's Regioselective Aza-Michael Cyclization

This step closes the D-ring to form the propellane core.

Reagents:

  • Tricyclic dienone intermediate (containing a pendant primary amine)

  • Trifluoroacetic acid (TFA)[2]

  • Toluene[2]

Workflow:

  • Setup: Dissolve the amino-dienone precursor in toluene (0.05 M concentration to favor intramolecular reaction).

  • Acidification: Add TFA (2.0 equiv) at room temperature. The acid protonates the enone, increasing electrophilicity at the

    
    -position.
    
  • Cyclization: Stir for 2-4 hours. The amine attacks the C14 position (conjugate addition).

  • Workup: Neutralize with NaHCO₃.

  • Result: Formation of the hasubanan skeleton (Type B).

Validation Check:

  • Mechanism Check: If the reaction is run under thermodynamic control (high heat or prolonged time), the retro-Michael reaction may occur, or the amine may attack the C6 position (leading to cepharatine-type skeletons). Monitoring via TLC is critical to stop upon consumption of starting material.

Visualizing the Logic

The following diagram contrasts the strategic disconnections of the three routes.

SyntheticRoutescluster_ReismanReisman Route (2011)Early Stereocentercluster_HerzonHerzon Route (2011)Convergent Assemblycluster_ZhuZhu Route (2021)Divergent CascadeTargetHasubanan Core(Aza-Propellane)R_StartBenzoquinoneMonoketalR_Step1SulfinimineCondensationR_Start->R_Step1R_KeyAsymmetric Grignard(Sets C14 Quat)R_Step1->R_Key>96:4 drR_Key->Target9 Steps TotalH_Start1IminoquinoneH_Key1Diels-AlderCycloadditionH_Start1->H_Key1H_Start2DieneH_Start2->H_Key1H_Key2Alkyne Addition(Sets C14)H_Key1->H_Key2ConvergentH_Key2->Target~12 Steps TotalZ_StartDihydronaphthalenoneZ_Key1Thiurea Cat.DesymmetrizationZ_Start->Z_Key1Z_Key2Aza-MichaelCyclizationZ_Key1->Z_Key2RegioselectiveZ_Key2->TargetDivergent Access

Figure 2: Strategic Disconnection Analysis of Key Synthetic Routes.

References

  • Reisman, S. E., et al. (2011).[3] "Short, Enantioselective Total Syntheses of (−)-8-Demethoxyrunanine and (−)-Cepharatines A, C and D." Angewandte Chemie International Edition. [Link]

  • Herzon, S. B., Calandra, N. A., & King, S. M. (2011).[4] "Efficient Entry to the Hasubanan Alkaloids: First Enantioselective Total Syntheses of (−)-Hasubanonine, (−)-Runanine, (−)-Delavayine, and (+)-Periglaucine B." Angewandte Chemie International Edition. [Link][4]

  • Zhu, J., Li, G., & Wang, Q. (2021). "Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids." Nature Communications. [Link][5]

  • Castle, S. L., Jones, S. B., & He, L. (2006). "Total Synthesis of (±)-Hasubanonine." Organic Letters. [Link]

  • Schultz, A. G., & Wang, A. (1998).[3] "First Asymmetric Synthesis of a Hasubanan Alkaloid. Total Synthesis of (+)-Cepharamine." Journal of the American Chemical Society. [Link]

A Guide to the Synthesis and Comparative Evaluation of Novel Hasubanan Alkaloids: A Case Study on 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis and biological evaluation of novel hasubanan alkaloid derivatives, using the hypothetical compound 6-Dihydroepistephamiersine-6-acetate as a case study. As direct published findings on this specific molecule are not available, we will leverage established synthetic methodologies for the hasubanan core and standard pharmacological assays to propose a robust pathway for its creation and characterization. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering both a review of current knowledge and a practical guide for future research in this area.

The hasubanan alkaloids are a fascinating class of tetracyclic natural products isolated from plants of the Stephania genus.[1][2] Their structural similarity to morphine has driven significant interest in their synthesis and potential as analgesics.[1][3] These alkaloids exhibit a range of biological activities, including affinity for opioid receptors, which makes them attractive targets for the development of new pain therapeutics.[4][5] This guide will detail a plausible synthetic route to a novel derivative and outline a comparative study to evaluate its potential as a pharmacological agent.

Part 1: Synthesis of the Hasubanan Core and Proposed Derivatization

The synthesis of the hasubanan alkaloid core is a complex challenge that has been addressed by several research groups.[6][7][8] These syntheses often involve the construction of the characteristic aza-propellane skeleton.[9][10] A recent and notable achievement in this field is the concise and divergent synthesis of metaphanine and oxoepistephamiersine, which provides a modern approach to accessing this family of molecules.[11][12][13]

For the purpose of this guide, we will propose a synthetic route that begins with a known hasubanan intermediate, "Oxoepistephamiersine," and modifies it to yield the target compound, 6-Dihydroepistephamiersine-6-acetate. This two-step modification involves a stereoselective reduction followed by acetylation.

Proposed Synthetic Workflow

The proposed transformation from a known hasubanan precursor to the novel derivative is outlined below. The rationale for this pathway is to introduce new functional groups that may modulate the biological activity of the parent molecule. The reduction of the ketone at the 6-position and subsequent acetylation could alter the compound's polarity, metabolic stability, and interaction with biological targets.

G cluster_0 Synthetic Pathway Oxoepistephamiersine Oxoepistephamiersine 6-Dihydroepistephamiersine 6-Dihydroepistephamiersine Oxoepistephamiersine->6-Dihydroepistephamiersine Step 1: Stereoselective Reduction Reagent: NaBH4, CeCl3·7H2O Rationale: Luche reduction for selective ketone reduction in the presence of other carbonyls. 6-Dihydroepistephamiersine-6-acetate 6-Dihydroepistephamiersine-6-acetate 6-Dihydroepistephamiersine->6-Dihydroepistephamiersine-6-acetate Step 2: Acetylation Reagent: Acetic Anhydride, Pyridine Rationale: Standard conditions for the acetylation of alcohols.

Caption: Proposed two-step synthesis of 6-Dihydroepistephamiersine-6-acetate.

Experimental Protocol: Synthesis of 6-Dihydroepistephamiersine-6-acetate

Step 1: Stereoselective Reduction of Oxoepistephamiersine

  • Dissolution: Dissolve Oxoepistephamiersine (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 eq) in methanol at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C. The use of CeCl₃ promotes the 1,2-reduction of the ketone over any potential 1,4-reduction of enones, a common strategy in complex molecule synthesis.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction by the slow addition of acetone, followed by water.

  • Extraction: Concentrate the mixture in vacuo to remove the methanol, then extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 6-Dihydroepistephamiersine.

Step 2: Acetylation of 6-Dihydroepistephamiersine

  • Dissolution: Dissolve the purified 6-Dihydroepistephamiersine (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Addition of Acetylating Agent: Add acetic anhydride (2.0 eq) dropwise to the solution at 0 °C.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash chromatography to obtain 6-Dihydroepistephamiersine-6-acetate.

Part 2: Comparative Biological Evaluation

To understand the pharmacological profile of the newly synthesized 6-Dihydroepistephamiersine-6-acetate, a comparative in vitro evaluation against its immediate precursor (6-Dihydroepistephamiersine) and a well-characterized hasubanan alkaloid (e.g., Hasubanonine) is essential. The primary assays will focus on opioid receptor binding and general cytotoxicity.

Opioid Receptor Binding Assay

Hasubanan alkaloids are known to interact with opioid receptors.[4][5] A competitive radioligand binding assay will be performed to determine the affinity of the test compounds for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).

G cluster_1 Competitive Binding Assay Receptor Opioid Receptor (MOR or DOR) Binding Binding Event Receptor->Binding Radioligand Radioligand (e.g., [³H]-DAMGO) Radioligand->Binding Test_Compound Test Compound (e.g., Hasubanan Derivative) Test_Compound->Binding Competes with Radioligand Measurement Measure Radioactivity (Scintillation Counting) Binding->Measurement Quantify Bound Radioligand

Caption: Principle of the competitive opioid receptor binding assay.

Experimental Protocol: Radioligand Binding Assay [15][16][17][18][19]

  • Membrane Preparation: Utilize commercially available cell membranes expressing human µ-opioid or δ-opioid receptors.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compounds.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical Opioid Receptor Binding Affinity Data

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)
Hasubanonine50 ± 5150 ± 12
6-Dihydroepistephamiersine75 ± 8200 ± 18
6-Dihydroepistephamiersine-6-acetate25 ± 3100 ± 9
Cytotoxicity Assay

A standard MTT assay will be performed to assess the general cytotoxicity of the compounds against a relevant cell line (e.g., HEK293 or SH-SY5Y) to determine a preliminary therapeutic window.[20][21][22][23][24]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ (the concentration of the compound that causes 50% cell death).

Table 2: Hypothetical Cytotoxicity Data

CompoundCC₅₀ in HEK293 cells (µM)
Hasubanonine> 100
6-Dihydroepistephamiersine> 100
6-Dihydroepistephamiersine-6-acetate85 ± 7

Conclusion

This guide outlines a systematic approach to the synthesis and evaluation of a novel hasubanan alkaloid, 6-Dihydroepistephamiersine-6-acetate. By leveraging established synthetic strategies and standard pharmacological assays, researchers can efficiently explore the structure-activity relationships within this promising class of natural products. The hypothetical data presented illustrates how modifications to the core hasubanan structure can influence biological activity, potentially leading to the discovery of new therapeutic agents. This framework of proposing a synthesis, outlining detailed protocols for its execution and subsequent biological testing, and presenting a clear method for data comparison provides a robust model for the investigation of other novel chemical entities.

References

  • Nguyen, T. X., & Kobayashi, Y. (2008). Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids. The Journal of Organic Chemistry, 73(14), 5536–5541. [Link]

  • Nguyen, T. X., & Kobayashi, Y. (2008). Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids. The Journal of Organic Chemistry, 73(14), 5536–5541. [Link]

  • ResearchGate. (n.d.). Selected synthetic pathways to hasubanan core. [Link]

  • Harned, A. (n.d.). Construction of the Hasubanan Alkaloid Core Through an Oxidative Dearomatization/Lewis Acid Catalyzed Cyclization. [Link]

  • Grokipedia. (n.d.). Hasubanan. [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay. [Link]

  • Figshare. (2008). Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids. [Link]

  • BindingDB. (n.d.). μ-Opioid Receptor Binding Assay Procedures. [Link]

  • PubMed. (2023). Total Synthesis of Metaphanine and Oxoepistephamiersine. [Link]

  • PubMed. (2024). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. [Link]

  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. [Link]

  • ResearchGate. (2025). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. [Link]

  • PubMed. (n.d.). A mu-opioid receptor-filter assay. [Link]

  • ResearchGate. (2025). Hasubanan Alkaloids with δ-Opioid Binding Affinity from the Aerial Parts of Stephania japonica. [Link]

  • Springer Protocols. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

  • ResearchGate. (n.d.). Developments in the Synthesis of Hasubanan Alkaloids. [Link]

  • NIH. (n.d.). Total Synthesis of the Norhasubanan Alkaloid Stephadiamine. [Link]

  • MDPI. (2023). Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence. [Link]

  • RSC Publishing. (2015). Synthetic approaches towards alkaloids bearing α-tertiary amines. [Link]

  • Gademann Group. (2025). Total Synthesis of Metaphanine and Oxoepistephamiersine. [Link]

  • NIH. (n.d.). Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D. [Link]

  • MDPI. (2022). In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. [Link]

  • ResearchGate. (2025). Acetylation‐Deacetylation‐Driven Natural Product Biosynthesis. [Link]

  • LJMU Research Online. (n.d.). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • NIH. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]

  • ResearchGate. (n.d.). Total Synthesis of Metaphanine and Oxoepistephamiersine. [Link]

  • ACS Publications. (2006). Total Synthesis of (±)-Hasubanonine. [Link]

  • United Nations Digital Library. (n.d.). international drug control. [Link]

  • NIH. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]

  • Wikipedia. (n.d.). Acetylation. [Link]

  • RSC Publishing. (n.d.). Synthesis of the Hasubanan Ring System from the Alkaloid Reticuline. [Link]

  • J-STAGE. (n.d.). Total Synthesis and Biosynthesis of the Paraherquamides. [Link]

  • RSC Publishing. (n.d.). Total synthesis, biological evaluation and biosynthetic re-evaluation of Illicium-derived neolignans. [Link]

Sources

Safety Operating Guide

6-Dihydroepistephamiersine-6-acetate: Proper Disposal Procedures

[1]

Executive Safety Summary

Treat as High-Potency Active Pharmaceutical Ingredient (HPAPI).

6-Dihydroepistephamiersine-6-acetate is a specialized hasubanan alkaloid derivative. While a specific GHS classification for this exact derivative may not be listed in standard commodity databases, its structural parentage (Stephania alkaloids) dictates that it be handled as a neurotoxic and potentially cytotoxic agent .

Immediate Disposal Directives:

  • Disposal Method: High-Temperature Incineration (1000°C+) via an approved hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED. Do not release into municipal sewage or sink drains.

  • In-Lab Treatment: Chemical deactivation (bleach/acid) is not recommended as a primary disposal method due to the stability of the hasubanan core; it serves only for surface decontamination.

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the stability and toxicity of the substrate.

PropertyDescriptionSafety Implication
Chemical Class Hasubanan Alkaloid (Acetate derivative)Potentially neuroactive; structural similarity to morphinans.
Physical State Solid (Powder/Crystal)Risk of inhalation (dust). HEPA filtration required.
Solubility Soluble in DMSO, Methanol, ChloroformWaste streams will likely be organic solvents.
Stability Hydrolyzable (Acetate group)Avoid mixing with strong acids/bases in waste containers to prevent uncontrolled exotherms or hydrolysis byproducts.
Toxicity Assumption Acute Tox. 3 (Oral/Inhalation) Handle with the assumption of high potency (LD50 < 300 mg/kg).

Operational Workflow: The "Barrier" Protocol

Before disposal begins, the containment barrier must be established. This protocol minimizes exposure during the transfer of waste.

SafetyBarrierStartDisposal EventPPEPPE: Double Nitrile Gloves,N95/P100 or Fume HoodStart->PPEStep 1SegregationWaste SegregationPPE->SegregationStep 2ContainerPrimary Container(Amber Glass/HDPE)Segregation->ContainerSelectLabelingLabel: 'Toxic Organic Waste'(List Constituents)Container->LabelingMandatoryStorageSatellite Accumulation AreaLabeling->StorageHold for Pickup

Figure 1: The "Barrier" Protocol ensures that safety checks (PPE) and logistical checks (Segregation) occur before the chemical is moved.

Step-by-Step Disposal Procedures

Scenario A: Pure Solid Substance (Expired or Unused)

Best for: Vials containing >1 mg of solid substance.

  • Containment: Keep the substance in its original vial if possible. If the vial is damaged, place the entire vial into a larger, clear wide-mouth HDPE jar.

  • Solvent Addition (Optional but Preferred): To prevent dust dispersion during incineration handling, add a small volume of compatible solvent (e.g., Methanol) to dissolve the solid inside the waste container, turning it into a liquid waste stream. Note: Only do this if your facility prefers liquid streams. Otherwise, keep as solid.

  • Secondary Packaging: Place the primary container into a sealable hazardous waste bag (4-mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "6-Dihydroepistephamiersine-6-acetate (100%)"

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Binning: Place in the "Solid Toxic/Cytotoxic Waste" drum (often white or yellow bins).

Scenario B: Liquid Waste (Stock Solutions/HPLC Effluent)

Best for: DMSO stocks, reaction mixtures, or HPLC mobile phases.

  • Segregation: Determine the solvent base.

    • Non-Halogenated: (Methanol, DMSO, Ethanol).

    • Halogenated: (Chloroform, Dichloromethane).

  • Transfer: Pour into the appropriate "Organic Solvent Waste" carboy using a funnel in a fume hood.

    • Critical: Do not fill >90% to allow for expansion.

  • Rinsing: Rinse the original vessel twice with the primary solvent. Add rinsate to the waste carboy.

  • Labeling:

    • Constituents: "Methanol (99%), 6-Dihydroepistephamiersine-6-acetate (<1%)"

    • Hazard Checkbox: Flammable, Toxic.[1]

Scenario C: Contaminated Debris (Gloves, Wipes, Syringes)

Best for: Consumables used during handling.

  • Collection: Collect all gloves, weigh boats, and paper towels in a dedicated "Solid Hazardous Waste" bag inside the fume hood.

  • Sealing: "Gooseneck" seal the bag with tape or a zip tie.

  • Disposal: Place in the Solid Chemical Waste drum.

    • Note: If the compound is designated as "Acutely Toxic" (P-List equivalent) by your local EHS, this debris must be incinerated, not landfilled.

Decision Logic for Disposal

Use this logic tree to determine the correct waste stream immediately.

DisposalTreeInputWaste Type?SolidSolid / PowderInput->SolidLiquidLiquid / SolutionInput->LiquidTraceTrace / DebrisInput->TraceStream_IncStream: Solid Toxic(Incineration)Solid->Stream_IncHigh PurityQ_HaloHalogenated Solvent?(DCM, Chloroform)Liquid->Q_HaloStream_DebrisStream: ChemicallyContaminated SolidsTrace->Stream_DebrisLow ConcentrationStream_HaloStream: HalogenatedOrganic WasteQ_Halo->Stream_HaloYesStream_NonHaloStream: Non-HalogenatedOrganic WasteQ_Halo->Stream_NonHaloNo

Figure 2: Waste Stream Decision Matrix. "Halogenated" refers to solvents containing Chlorine/Fluorine.[1][3]

Emergency Contingencies: Spills & Exposure[3]

Surface Decontamination Protocol

If the powder is spilled on a benchtop:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a respirator (N95 minimum).

  • Wet Wipe: Do not dry sweep. Cover the spill with a paper towel soaked in 10% Sodium Hypochlorite (Bleach) .

    • Mechanism:[2][4][5] Bleach oxidizes the alkaloid structure, reducing potency.

  • Wait: Allow 15 minutes of contact time.

  • Clean: Wipe up the bleach residue. Repeat with 70% Ethanol to remove bleach salts.

  • Dispose: All cleanup materials go into "Solid Toxic Waste."

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[2][6]

  • Skin Contact: Wash with soap and water.[2][6][7] Do not use ethanol (increases skin absorption).

  • Ingestion: Seek immediate medical attention.[8][2][6][7] Provide the chemical name "Hasubanan Alkaloid Derivative" to emergency responders.

Regulatory Compliance Codes (US/EU)

When filling out waste manifests, use the following codes as guidelines (verify with local EHS):

RegulationCodeDescription
RCRA (USA) P-List (Default) If not explicitly listed, treat as P001 (Warfarin/Potent Toxin) or generic Toxic for safety conservatism.
RCRA (USA) D001 Ignitable (if dissolved in flammable solvents like Methanol).
RCRA (USA) D003 Reactive (only if mixed with strong oxidizers).
EU Waste Code 18 01 08 Cytotoxic and cytostatic medicines (Best fit for research alkaloids).
EU Waste Code 16 05 06 Laboratory chemicals consisting of or containing hazardous substances.

References

  • PubChem. (2025).[9][10] Hasubanan Alkaloid Structural Class and Toxicity Profile. National Library of Medicine. [Link]

  • Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Classification. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

Personal protective equipment for handling 6-Dihydroepistephamiersine-6-acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 57361-74-7 | Class: Hasubanan Alkaloid | Source: Stephania spp.[1][2][3]

Executive Safety Summary

6-Dihydroepistephamiersine-6-acetate is a bioactive hasubanan alkaloid.[3][4] While specific toxicological endpoints (LD50, OEL) for this acetate derivative are not established in public literature, its structural homology to potent morphinan and isoquinoline alkaloids mandates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Default Hazard Band: OEB 4 (Occupational Exposure Band 4: 1–10 µg/m³) until proven otherwise.[3] Critical Risk: Inhalation of particulates and dermal absorption during solubilization.[3]

Risk Assessment & Hazard Identification

The "Unknown Potency" Protocol

In drug discovery, lack of data is a hazard, not a safety buffer. This compound belongs to the Stephania alkaloid family, members of which exhibit significant cytotoxicity and neuromuscular activity.

Hazard CategoryRisk DescriptionMechanism of Action (Inferred)
Acute Toxicity High potential if swallowed or inhaled.Hasubanan alkaloids often interact with CNS or neuromuscular receptors (similar to morphinans).[3]
Sensitization Respiratory and dermal sensitizer.[3]Haptenization of proteins upon mucosal contact.[3]
Solvent Synergy Increased permeability in DMSO/Methanol.[3]The acetate group increases lipophilicity, potentially enhancing dermal absorption compared to the parent alcohol.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. Use this tiered defense system designed for HPAPI handling.

Tier 1: Respiratory Protection (The Primary Barrier)
  • Solid State (Powder): Handling lyophilized or crystalline powder requires a P100/HEPA-filtered respirator (e.g., 3M 6000 series with 2091 filters) or a Powered Air Purifying Respirator (PAPR) if working outside a certified containment device.

  • Liquid State (Solution): Once dissolved, an N95 may suffice only if handled strictly within a fume hood.

  • Why? Alkaloid salts form ultra-fine dusts that bypass surgical masks.[3]

Tier 2: Dermal Defense (Glove Permeation Strategy)

Standard latex is insufficient.[3] Use a Double-Gloving Protocol with specific breakthrough times.

  • Inner Layer: 4 mil Nitrile (Bright color for contrast).[3]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).[3]

  • Protocol: Inspect the outer glove immediately after contact with solvents (DMSO, Chloroform). The acetate moiety increases the compound's solubility in organic solvents, which can carry the toxin through glove micropores.

Tier 3: Body & Eye Shielding[3]
  • Eyes: Chemical splash goggles (ANSI Z87.1).[3] Face shield required if working with volumes >10 mL.[3]

  • Body: Tyvek® lab coat or disposable gown with elastic cuffs.[3] Cotton lab coats absorb liquids and hold toxins against the skin.[3]

Operational Handling Procedures

A. Weighing & Solubilization Workflow

This is the highest-risk phase.[3] Static electricity can disperse the powder.[3]

Equipment Required:

  • Analytical Balance (enclosed).

  • Anti-static gun/bar.[3]

  • Solvent: DMSO or Chloroform (Compound is lipophilic).[1][3]

Step-by-Step Protocol:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which causes hydrolysis of the acetate ester.[3]

  • Static Neutralization: Use an anti-static gun on the vial and spatula.[3] Alkaloids are "sticky" and prone to static flight.[3]

  • Tare & Transfer: Weigh the solid inside a containment hood. Do not remove the open vial from the hood.

  • Solubilization: Add solvent (e.g., DMSO) directly to the weighing vessel if possible to avoid transfer losses and dust generation.[3]

  • Seal & Wipe: Cap the vessel tightly. Wipe the exterior with a methanol-dampened Kimwipe before removing it from the hood.[3] Treat the Kimwipe as hazardous waste.

B. Visualizing the Safety Workflow

The following diagram illustrates the critical decision points during the handling process to prevent contamination.

SafetyWorkflow Start Start: Vial Retrieval CheckState Check Physical State Start->CheckState Powder Solid/Powder Form CheckState->Powder If Solid Liquid Liquid/Solution CheckState->Liquid If Dissolved StaticControl Apply Anti-Static Gun Powder->StaticControl Decon Wipe Vial Exterior (Methanol Wipe) Liquid->Decon Weighing Weigh inside Fume Hood (No Open Bench Work) StaticControl->Weighing Solubilize Add Solvent (DMSO/CHCl3) Cap Immediately Weighing->Solubilize Solubilize->Decon Transfer Transfer to Exp. Area Decon->Transfer

Figure 1: Decision logic for handling 6-Dihydroepistephamiersine-6-acetate. Note the critical containment path for the solid state.

Disposal & Decontamination

Waste Streams[3]
  • Solid Waste: All contaminated gloves, weigh boats, and Kimwipes must be segregated into "Cytotoxic/Poison" solid waste bins (often yellow or white barrels), not general biohazard.

  • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organics + Toxic Alkaloids" (if chloroform is used) or "Non-Halogenated + Toxic Alkaloids" (if DMSO/Methanol is used).[3] Do not mix with oxidizers (e.g., bleach) as this may create toxic byproducts.

Decontamination Solution

Alkaloids are basic.[3] An acidic wash is effective for solubilizing residues for removal.[3]

  • Primary Wash: 1% Acetic Acid or dilute HCl (converts the alkaloid to a water-soluble salt).[3]

  • Secondary Wash: 70% Ethanol (removes the lipophilic acetate derivative).[3]

  • Final Rinse: Detergent and water.[3]

Emergency Response

ScenarioImmediate ActionRationale
Inhalation Evacuate to fresh air. Seek medical attention immediately.Potential for respiratory depression or bronchospasm.[3]
Skin Contact Wash with soap and water for 15 min.[3] Do NOT use alcohol. Alcohol increases skin permeability, driving the alkaloid deeper into the dermis.
Eye Contact Flush for 15 min. Consult an ophthalmologist.Alkaloids can cause corneal anesthesia; you may not "feel" the damage immediately.[3]

References

  • KNApSAcK Metabolite Database. (n.d.).[3] Metabolite Information: 6-Dihydroepistephamiersine 6-acetate (C00025100).[2][3][5] Nara Institute of Science and Technology.[3] Retrieved from [Link]

  • Matsui, M., et al. (1979).[3] Alkaloids of Stephania japonica Miers.[3][4][6][7] Phytochemistry.[3][6][8][9] (Provides structural context for Stephania alkaloids).[1][3][4][6]

  • SafeBridge Consultants. (2020).[3] Potent Compound Safety: A Guide to Handling HPAPIs. (Industry standard for assigning OEB bands to unclassified compounds).[3]

  • PubChem. (n.d.).[3] Compound Summary: Hasubanan Alkaloids.[3][6][8][9][10][11][12] National Library of Medicine.[3] Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.